PD173074
Beschreibung
has antineoplastic activity; a protein kinase inhibitor and angiogenesis inhibitor; structure in first source
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
1-tert-butyl-3-[2-[4-(diethylamino)butylamino]-6-(3,5-dimethoxyphenyl)pyrido[2,3-d]pyrimidin-7-yl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H41N7O3/c1-8-35(9-2)13-11-10-12-29-26-30-18-20-16-23(19-14-21(37-6)17-22(15-19)38-7)25(31-24(20)32-26)33-27(36)34-28(3,4)5/h14-18H,8-13H2,1-7H3,(H3,29,30,31,32,33,34,36) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXCUKNQANPLTEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCCNC1=NC2=NC(=C(C=C2C=N1)C3=CC(=CC(=C3)OC)OC)NC(=O)NC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H41N7O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30176363 | |
| Record name | PD-173074 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30176363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
523.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
219580-11-7 | |
| Record name | N-[2-[[4-(Diethylamino)butyl]amino]-6-(3,5-dimethoxyphenyl)pyrido[2,3-d]pyrimidin-7-yl]-N′-(1,1-dimethylethyl)urea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=219580-11-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | PD 173074 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0219580117 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PD-173074 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30176363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PD 173074 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PD-173074 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A4TLL8634Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of PD173074
For Researchers, Scientists, and Drug Development Professionals
Introduction: PD173074 is a potent and selective small-molecule inhibitor of Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases (RTKs) that play a crucial role in cell proliferation, differentiation, migration, and survival.[1][2] Dysregulation of FGFR signaling is implicated in the pathogenesis of various cancers, making it a key target for therapeutic intervention.[2][3][4] This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its primary targets, downstream signaling effects, and the experimental methodologies used for its characterization.
Core Mechanism of Action: Competitive ATP Inhibition
This compound exerts its inhibitory effect by acting as an ATP-competitive inhibitor of the FGFR kinase domain.[1][5][6] It binds to the ATP-binding pocket of the receptor, preventing the phosphorylation of tyrosine residues in the kinase domain.[7] This blockade of autophosphorylation is a critical step in halting the downstream signaling cascades that are normally initiated by FGF binding.[7][8]
Primary Molecular Targets and Selectivity
This compound demonstrates high affinity for FGFR1 and FGFR3, with additional activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1][9] Its selectivity for FGFRs is significantly higher than for other tyrosine kinases such as Platelet-Derived Growth Factor Receptor (PDGFR) and c-Src, where the inhibitory concentrations are over 1000-fold greater.[1][9] This selectivity is crucial for minimizing off-target effects in a research and potential therapeutic context.
Quantitative Inhibitory Activity
The following table summarizes the in vitro inhibitory activity of this compound against various kinases.
| Target Kinase | IC50 (nM) | Ki (nM) | Notes |
| FGFR1 | ~21.5 - 25[1][6][9][10] | ~40[1][6] | Potent inhibition of FGFR1 autophosphorylation observed at 1-5 nM.[1][9] |
| FGFR3 | ~5[1] | - | Highly potent inhibition of FGFR3 autophosphorylation at ~5 nM.[1] |
| VEGFR2 | ~100 - 200[1][9][10] | - | Also a target, but with lower affinity than FGFR1 and FGFR3. |
| PDGFR | >17,600 | - | Demonstrates high selectivity over PDGFR. |
| c-Src | >19,800 | - | Demonstrates high selectivity over c-Src. |
| EGFR | >50,000 | - | Negligible activity. |
| InsR | >50,000 | - | Negligible activity. |
| MEK | >50,000 | - | Negligible activity. |
| PKC | >50,000 | - | Negligible activity. |
Downstream Signaling Pathways
Inhibition of FGFR autophosphorylation by this compound leads to the suppression of multiple downstream signaling cascades that are critical for tumor cell proliferation and survival. The primary pathways affected are:
-
RAS-RAF-MAPK-ERK Pathway: This pathway is a central regulator of cell proliferation. This compound has been shown to block the activation of Mitogen-Activated Protein Kinase (MAPK), also known as Extracellular signal-Regulated Kinase (ERK).[9][11][12][13]
-
PI3K-AKT-mTOR Pathway: This pathway is crucial for cell survival and growth. Inhibition of FGFR by this compound can lead to a reduction in the activation of this pro-survival pathway.[7]
-
JAK-STAT Pathway: This pathway is involved in cell proliferation and differentiation. This compound has been observed to decrease the phosphorylation of STAT3, a key component of this pathway.[7][14]
The following diagram illustrates the points of intervention of this compound in the FGFR signaling network.
Cellular Effects of this compound
The inhibition of these key signaling pathways by this compound translates into several observable cellular effects, particularly in cancer cells that are dependent on FGFR signaling:
-
Inhibition of Cell Proliferation: this compound has been consistently shown to inhibit the proliferation of various cancer cell lines, including those from gastric cancer, cholangiocarcinoma, multiple myeloma, and small cell lung cancer.[1][14][15][16]
-
Induction of Apoptosis: By blocking pro-survival signals, this compound can induce programmed cell death, or apoptosis, in cancer cells.[1][14]
-
Cell Cycle Arrest: Treatment with this compound can cause cells to arrest in the G1 phase of the cell cycle, preventing them from progressing to the S phase and replicating their DNA.[13][17]
-
Inhibition of Angiogenesis: Through its inhibitory effect on VEGFR2, this compound can also block the formation of new blood vessels, a process known as angiogenesis, which is essential for tumor growth.[1]
-
Mesenchymal-Epithelial Transition (MET): In some contexts, this compound has been shown to induce MET, which can suppress cancer cell invasion and metastasis.[12]
Experimental Protocols
The characterization of this compound's mechanism of action relies on a suite of standard and specialized laboratory techniques. Below are detailed methodologies for key experiments.
In Vitro Kinase Assay
This assay is fundamental for determining the direct inhibitory effect of this compound on the enzymatic activity of FGFR.
Objective: To quantify the concentration of this compound required to inhibit 50% of the FGFR kinase activity (IC50).
Materials:
-
Recombinant human FGFR1 or FGFR3 kinase domain
-
Poly(Glu, Tyr) 4:1 as a generic substrate
-
[γ-³²P]ATP or [γ-³³P]ATP
-
This compound
-
Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl₂, 2 mM MnCl₂, 0.1 mM Na₃VO₄)
-
96-well filter plates
-
Scintillation counter
Protocol:
-
Prepare a dilution series of this compound in DMSO.
-
In a 96-well plate, add the kinase reaction buffer, the poly(Glu, Tyr) substrate, and the diluted this compound.
-
Add the recombinant FGFR kinase to each well.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 15-30 minutes).
-
Stop the reaction by adding a stop solution (e.g., 30% acetic acid).
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the effect of this compound on cell proliferation and viability.
Objective: To determine the IC50 of this compound for inhibiting the growth of a specific cell line.
Materials:
-
Cancer cell line of interest (e.g., KMS11, H-510)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound and a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blotting for Phosphoprotein Analysis
This technique is used to detect the phosphorylation status of FGFR and its downstream signaling proteins.
Objective: To confirm that this compound inhibits the phosphorylation of FGFR and downstream targets like ERK.
Materials:
-
Cancer cell line of interest
-
This compound
-
FGF2 (or other appropriate ligand)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-FGFR, anti-total-FGFR, anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Culture the cells to a suitable confluency.
-
Serum-starve the cells for several hours to reduce basal signaling.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with a ligand like FGF2 for a short period (e.g., 15 minutes) to induce FGFR phosphorylation.
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the phosphorylated protein of interest overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with an antibody against the total protein to confirm equal loading.
The following diagram provides a logical workflow for the preclinical evaluation of this compound.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of FGFR1 and FGFR3, with secondary activity against VEGFR2. Its mechanism of action is centered on the competitive inhibition of ATP binding to the FGFR kinase domain, which leads to the suppression of key downstream signaling pathways, including the RAS-RAF-MAPK-ERK and PI3K-AKT pathways. This multifaceted inhibition results in reduced cell proliferation, induction of apoptosis, and cell cycle arrest in cancer cells that are dependent on FGFR signaling. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and characterization of this compound and other similar kinase inhibitors in both basic research and drug development settings.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Characterization of FGFR signaling pathway as therapeutic targets for sarcoma patients | Cancer Biology & Medicine [cancerbiomed.org]
- 3. FGF/FGFR signaling pathway involved resistance in various cancer types - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. stemcell.com [stemcell.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound - Immunomart [immunomart.com]
- 11. Specific inhibitor of FGF receptor signaling: FGF-2-mediated effects on proliferation, differentiation, and MAPK activation are inhibited by this compound in oligodendrocyte-lineage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The FGFR1 inhibitor this compound induces mesenchymal-epithelial transition through the transcription factor AP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Small molecule FGF receptor inhibitors block FGFR-dependent urothelial carcinoma growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. The fibroblast growth factor receptor inhibitor this compound blocks small cell lung cancer growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. 1-tert-butyl-3-[6-(3,5-dimethoxy-phenyl)-2-(4-diethylamino-butylamino)-pyrido[2,3-d]pyrimidin-7-yl]-urea (this compound), a selective tyrosine kinase inhibitor of fibroblast growth factor receptor-3 (FGFR3), inhibits cell proliferation of bladder cancer carrying the FGFR3 gene mutation along with up-regulation of p27/Kip1 and G1/G0 arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
PD173074: A Technical Guide to a Potent FGFR Inhibitor
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Abstract
PD173074 is a potent and selective, ATP-competitive small molecule inhibitor of Fibroblast Growth Factor Receptors (FGFRs). Primarily targeting FGFR1 and FGFR3, it also demonstrates inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). This pyrido[2,3-d]pyrimidine compound has been instrumental in elucidating the role of FGFR signaling in various cellular processes, including proliferation, differentiation, and angiogenesis. Its selectivity and potent activity have made it a valuable tool in cancer research and studies of developmental biology. This document provides a comprehensive technical overview of this compound, including its mechanism of action, key quantitative data, experimental protocols, and relevant signaling pathways.
Core Compound Details
| Property | Value |
| Chemical Name | N-[2-[[4-(Diethylamino)butyl]amino]-6-(3,5-dimethoxyphenyl)pyrido[2,3-d]pyrimidin-7-yl]-N'-(1,1-dimethylethyl)urea |
| Molecular Formula | C₂₈H₄₁N₇O₃ |
| Molecular Weight | 523.67 g/mol [1][2][3] |
| CAS Number | 219580-11-7[1][2][3] |
| Appearance | Yellow solid[3] |
| Solubility | Soluble in DMSO (100 mg/mL) and ethanol (52.37 mg/mL)[1][3] |
Primary Targets and Mechanism of Action
This compound functions as an ATP-competitive inhibitor, binding to the kinase domain of its target receptors and preventing the transfer of a phosphate group from ATP to tyrosine residues. This action blocks the autophosphorylation and subsequent activation of the receptor, thereby inhibiting downstream signaling cascades.
The primary targets of this compound are Fibroblast Growth Factor Receptor 1 (FGFR1) and Fibroblast Growth Factor Receptor 3 (FGFR3) .[1][2] It also exhibits inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) , though with a lower potency compared to its effects on FGFR1.[1][4][5] The selectivity of this compound is a key feature, with significantly higher potency for FGFR1 compared to other tyrosine kinases such as Platelet-Derived Growth Factor Receptor (PDGFR) and c-Src.[4][5]
Quantitative Data: In Vitro Potency
The inhibitory activity of this compound has been quantified through various in vitro assays, with IC₅₀ (half-maximal inhibitory concentration) and Kᵢ (inhibitory constant) values providing a measure of its potency.
| Target | Assay Type | IC₅₀ (nM) | Kᵢ (nM) |
| FGFR1 | Cell-free assay | ~25[4][5] | ~40[4] |
| Autophosphorylation | 1-5[4][5] | ||
| FGFR3 | Cell-free assay | 5 | |
| Autophosphorylation | ~5[4] | ||
| VEGFR2 | Cell-free assay | 100-200[4][5] | |
| Autophosphorylation | 100-200[4] | ||
| PDGFR | Cell-free assay | 17,600[1] | |
| c-Src | Cell-free assay | 19,800[1] | |
| EGFR | Cell-free assay | >50,000[1] | |
| InsR | Cell-free assay | >50,000[1] | |
| MEK | Cell-free assay | >50,000[1] | |
| PKC | Cell-free assay | >50,000[1] |
Signaling Pathway Inhibition
This compound effectively blocks the signaling cascades initiated by FGF binding to its receptor. A primary downstream pathway affected is the Ras-MAPK (Mitogen-Activated Protein Kinase) pathway, which is crucial for cell proliferation and survival. By inhibiting FGFR autophosphorylation, this compound prevents the recruitment and activation of downstream signaling proteins, leading to a reduction in MAPK activation.[5][6]
Experimental Protocols
In Vitro Kinase Assay for IC₅₀ Determination
This protocol outlines a general procedure for determining the IC₅₀ of this compound against a target kinase, such as FGFR1.
Methodology:
-
Reagent Preparation: Prepare a reaction buffer containing the purified kinase (e.g., recombinant FGFR1), a suitable substrate (e.g., a synthetic peptide or protein), and a range of concentrations of this compound dissolved in DMSO.
-
Incubation: Pre-incubate the kinase and substrate with the various concentrations of this compound for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP, typically spiked with a radioactive isotope like ³²P-ATP, to the mixture. Allow the reaction to proceed for a specific time (e.g., 10-30 minutes) at an optimal temperature (e.g., 30°C).
-
Reaction Termination: Stop the reaction by adding a solution such as trichloroacetic acid (TCA) to precipitate the proteins and substrate.
-
Substrate Capture: Spot the reaction mixture onto filter paper or a membrane that binds the substrate.
-
Washing: Wash the filters extensively to remove any unincorporated radiolabeled ATP.
-
Quantification: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration relative to a control (no inhibitor). Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Cell Proliferation Assay (MTT Assay)
This protocol describes how to assess the effect of this compound on the proliferation of cancer cell lines.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control (DMSO) and a positive control for cell death if desired.
-
Incubation: Incubate the cells for a specified period, typically 24 to 72 hours, under standard cell culture conditions.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot cell viability against this compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
In Vivo Applications
In animal models, this compound has been shown to effectively inhibit angiogenesis induced by both FGF and VEGF.[1][4] Administration of this compound has been demonstrated to block the in vivo growth of tumor xenografts, such as those derived from mutant FGFR3-transfected NIH 3T3 cells and small cell lung cancer cell lines.[1][4][7] These studies highlight the potential of targeting the FGFR pathway in cancer therapy.
Conclusion
This compound is a well-characterized and highly selective inhibitor of FGFR1 and FGFR3, with secondary activity against VEGFR2. Its potent, ATP-competitive mechanism of action makes it an invaluable research tool for investigating the roles of FGFR signaling in health and disease. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working with this important compound. The ability of this compound to inhibit cell proliferation, induce apoptosis, and block angiogenesis underscores the therapeutic potential of targeting the FGFR pathway in various cancers.
References
- 1. PD 173074 | FGFR | Tocris Bioscience [tocris.com]
- 2. stemcell.com [stemcell.com]
- 3. PD 173074 ≥97% (HPLC), FGF and VEGF receptor inhibitor, solid | Sigma-Aldrich [sigmaaldrich.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The FGFR1 inhibitor this compound induces mesenchymal-epithelial transition through the transcription factor AP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
The Discovery and Characterization of PD173074: A Selective FGFR1 and FGFR3 Inhibitor
This technical guide provides an in-depth overview of PD173074, a potent and selective small-molecule inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1 and 3. Developed as a research tool, this pyrido[2,3-d]pyrimidine derivative has been instrumental in elucidating the role of FGFR signaling in various physiological and pathological processes, including angiogenesis, cell proliferation, and cancer.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visual representations of the inhibitor's mechanism and context.
Mechanism of Action
This compound functions as a potent, ATP-competitive inhibitor of the FGFR tyrosine kinase domain.[3][4][5] By binding to the ATP pocket of the receptor, it prevents the autophosphorylation and subsequent activation of the kinase, which is a critical step in initiating downstream signaling cascades.[3][6] This blockade effectively abrogates FGF-mediated cellular responses, including proliferation, migration, and survival.[7][8] Its high affinity and selectivity for FGFRs make it a valuable tool for studying FGF-dependent biological processes.[8][9]
Quantitative Data: Inhibition Profile and Efficacy
The potency and selectivity of this compound have been characterized across various enzymatic and cell-based assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Kinase Inhibition Profile of this compound
| Target Kinase | IC50 Value (nM) | Source(s) |
| FGFR3 | 5 | [3][4][5] |
| FGFR1 | ~21.5 - 25 | [3][4][5][10] |
| VEGFR2 (KDR) | ~100 - 200 | [3] |
| PDGFR | 17,600 | [10] |
| c-Src | 19,800 | [10] |
| EGFR | > 50,000 | [10] |
| InsR | > 50,000 | [10] |
| MEK | > 50,000 | [10] |
| PKC | > 50,000 | [10] |
Note: this compound also demonstrates an inhibitory constant (Ki) of approximately 40 nM for FGFR1.[3][11]
Table 2: Cellular Activity of this compound
| Cell Line / Model | Assay Type | Effect | IC50 Value (nM) | Source(s) |
| FGFR3-expressing Myeloma Cells (KMS11, KMS18) | Cell Viability | Reduced Viability | < 20 | [3][6] |
| Cerebellar Granule Neurons | FGF-2 Promoted Survival | Inhibition of Survival | 12 | [3] |
| PC12 Cells & Granule Neurons | FGF-2 Stimulated Neurite Outgrowth | Inhibition of Outgrowth | 22 | [8][11] |
| Urothelial Carcinoma Cells (FGFR3 mutant) | Proliferation/Viability | Inhibition | Nanomolar range | [12] |
| Cholangiocarcinoma Cells (TFK-1, KKU-213, RBE) | Cell Viability | Reduced Viability | 6,600 - 11,000 | [13] |
Table 3: In Vivo Efficacy of this compound
| Xenograft Model | Dosing | Effect | Source(s) |
| KMS11 Myeloma | Not specified | Delayed tumor growth, increased survival | [3][6] |
| H-510 SCLC | Daily oral admin. for 28 days | Impaired tumor growth, increased median survival | [14] |
| H-69 SCLC | Daily oral admin. for 28 days | Induced complete, long-lasting responses in 50% of mice | [7][9][14] |
| FGF or VEGF-induced Angiogenesis (Mouse model) | 1-2 mg/kg/day | Blocked angiogenesis with no apparent toxicity | [3][6] |
FGFR Signaling Pathway and Point of Inhibition
Fibroblast Growth Factors (FGFs) and their receptors (FGFRs) regulate a wide array of cellular processes.[15][16] The binding of an FGF ligand, in concert with heparan sulfate proteoglycans (HSPG), induces receptor dimerization and trans-autophosphorylation of specific tyrosine residues in the kinase domain.[17][18] This activation triggers the recruitment of adaptor proteins like FRS2, leading to the initiation of multiple downstream signaling cascades, including the RAS-MAPK, PI3K-AKT, and PLCγ pathways, which collectively govern cell proliferation, survival, and differentiation.[17][19]
Caption: Canonical FGFR signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are representative protocols for key experiments used to characterize this compound.
In Vitro FGFR1 Kinase Inhibition Assay
This protocol is adapted from methodologies used to determine the enzymatic inhibition of FGFR1.[3][6]
-
Reaction Setup: Prepare a total reaction volume of 100 µL in a 96-well plate.
-
Buffer: Use a buffer containing 25 mM HEPES (pH 7.4), 150 mM NaCl, 10 mM MnCl₂, and 0.2 mM sodium orthovanadate.
-
Substrate: Add a random copolymer of glutamic acid and tyrosine (4:1) to a final concentration of 750 µg/mL.
-
Inhibitor: Add various concentrations of this compound (dissolved in DMSO) to the wells. Include a DMSO-only control.
-
Enzyme: Add 60 to 75 ng of full-length FGFR1 kinase enzyme to each well.
-
Initiation: Start the reaction by adding [γ-³²P]ATP to a final concentration of 5 µM.
-
Incubation: Incubate the plate at 25°C for 10 minutes.
-
Termination: Stop the reaction by adding 30% trichloroacetic acid.
-
Measurement: Precipitate the material onto glass-fiber filter mats and measure the incorporated radioactivity using a scintillation counter to determine the level of kinase activity.
-
Analysis: Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability (MTT) Assay
This protocol is used to assess the effect of this compound on the viability of cancer cell lines.[13]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere for 24 hours.
-
Treatment: Treat the cells with this compound at varying concentrations (e.g., 0.1, 1, 10, 100 µM) for 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: After the incubation period, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Crystal Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance (Optical Density, OD) at 540 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability at each inhibitor concentration and calculate IC50 values.
Drug Discovery and Characterization Workflow
The evaluation of a kinase inhibitor like this compound follows a logical progression from initial biochemical screening to validation in complex biological systems. This workflow ensures a thorough characterization of the compound's potency, selectivity, and therapeutic potential.
References
- 1. This compound, a selective FGFR inhibitor, reverses ABCB1-mediated drug resistance in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a selective FGFR inhibitor, reverses MRP7 (ABCC10)-mediated MDR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. stemcell.com [stemcell.com]
- 5. PD 173074, FGFR1 and FGFR3 inhibitor (CAS 219580-11-7) | Abcam [abcam.com]
- 6. selleckchem.com [selleckchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. The FGFR1 inhibitor PD 173074 selectively and potently antagonizes FGF-2 neurotrophic and neurotropic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. rndsystems.com [rndsystems.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Small molecule FGF receptor inhibitors block FGFR-dependent urothelial carcinoma growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. The fibroblast growth factor receptor inhibitor this compound blocks small cell lung cancer growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Reactome | Signaling by FGFR [reactome.org]
- 16. Characterization of FGFR signaling pathway as therapeutic targets for sarcoma patients | Cancer Biology & Medicine [cancerbiomed.org]
- 17. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. Negative Regulation of FGFR (Fibroblast Growth Factor Receptor) Signaling - PMC [pmc.ncbi.nlm.nih.gov]
PD173074: A Technical Guide to its Role in Signal Transduction Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD173074 is a potent and selective small-molecule inhibitor of Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases (RTKs).[1][2][3] As an ATP-competitive inhibitor, this compound has become an invaluable tool in dissecting the complex signaling networks governed by FGFs and their receptors.[3][4] Aberrant FGFR signaling is a known driver in various pathologies, particularly in oncology, where it can promote cell proliferation, survival, migration, and angiogenesis.[5][6][7] This document provides an in-depth technical overview of this compound, its mechanism of action, its impact on key signal transduction pathways, and detailed experimental protocols for its use in research settings.
Mechanism of Action
This compound exerts its inhibitory effects by competing with ATP for binding to the kinase domain of FGFRs.[3][4] This prevents the autophosphorylation of the receptor upon ligand (FGF) binding, thereby blocking the initiation of downstream signaling cascades.[4][8] While it is a pan-FGFR inhibitor, it shows particular potency against FGFR1 and FGFR3.[2][3] Its activity also extends to the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), another key RTK involved in angiogenesis, though with lower potency compared to FGFR1.[2][4][9] The selectivity of this compound is a key feature; it is approximately 1,000-fold more selective for FGFR1 than for other kinases such as Platelet-Derived Growth Factor Receptor (PDGFR), c-Src, Epidermal Growth Factor Receptor (EGFR), and Insulin Receptor (InsR).[2][4][9]
Quantitative Data: Inhibitory Profile and Cellular Effects
The following tables summarize the quantitative data regarding the inhibitory activity and cellular effects of this compound.
Table 1: Inhibitory Activity of this compound Against Various Kinases
| Target Kinase | Assay Type | IC50 (nM) | Ki (nM) | Reference(s) |
| FGFR1 | Cell-free | ~21.5 - 25 | ~40 | [2][4][9][10] |
| FGFR1 (Autophosphorylation) | Cellular | 1 - 5 | - | [4][9][10] |
| FGFR3 | Cell-free | 5 | - | [2][3] |
| FGFR3 (Autophosphorylation) | Cellular | ~5 | - | [4] |
| VEGFR2 | Cell-free | ~100 - 200 | - | [2][4][9] |
| VEGFR2 (Autophosphorylation) | Cellular | 100 - 200 | - | [4][10] |
| PDGFR | Cell-free | 17,600 | - | [2] |
| c-Src | Cell-free | 19,800 | - | [2] |
| EGFR | Cell-free | > 50,000 | - | [2] |
| InsR | Cell-free | > 50,000 | - | [2] |
| MEK | Cell-free | > 50,000 | - | [2] |
| PKC | Cell-free | > 50,000 | - | [2] |
Table 2: Cellular Effects of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Effect | IC50 / Concentration | Reference(s) |
| KKU-213 | Cholangiocarcinoma | Reduced Cell Viability | ~8.4 µM | [1] |
| RBE | Cholangiocarcinoma | Reduced Cell Viability | ~11 µM | [1] |
| TFK-1 | Cholangiocarcinoma | Reduced Cell Viability | ~6.6 µM | [1] |
| KKU-100 | Cholangiocarcinoma | Reduced Cell Viability | ~16 µM | [1] |
| KMS11, KMS18 | Multiple Myeloma | Reduced Cell Viability | < 20 nM | [4] |
| NCI-H1581 | - | Growth Inhibition | 12.25 nM | [4] |
| KG-1 | - | Growth Inhibition | 51.29 nM | [4] |
| H-510, H-69 | Small Cell Lung Cancer | Proliferation Inhibition | Dose-dependent | [11] |
| 4T1 | Murine Mammary Tumor | Apoptosis Induction | Concentration-dependent | [6] |
| HOC313 | Head and Neck Squamous Cell Carcinoma | Proliferation & Invasion Suppression | Not specified | [12] |
Role in Core Signal Transduction Pathways
This compound-mediated inhibition of FGFR phosphorylation blocks multiple downstream signaling cascades critical for oncogenesis.
RAS-RAF-MEK-ERK (MAPK) Pathway
The RAS-RAF-MEK-ERK pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival.[8][13] Upon FGFR activation, the adaptor protein FRS2 is phosphorylated, creating docking sites for the GRB2-SOS complex, which in turn activates RAS.[13] This initiates a phosphorylation cascade through RAF, MEK, and finally ERK1/2.[8][13] Activated ERK translocates to the nucleus to regulate gene expression. This compound effectively blocks this pathway by preventing the initial FGFR-mediated phosphorylation of FRS2, leading to reduced activation of MEK and ERK.[12][14][15] This inhibitory action has been demonstrated in various cell types, including oligodendrocyte progenitors and cancer cells.[9][14]
References
- 1. mdpi.com [mdpi.com]
- 2. PD 173074 | FGFR | Tocris Bioscience [tocris.com]
- 3. stemcell.com [stemcell.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound, a selective FGFR inhibitor, reverses ABCB1-mediated drug resistance in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of FGFR signaling by this compound improves antitumor immunity and impairs breast cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. The fibroblast growth factor receptor inhibitor this compound blocks small cell lung cancer growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The FGFR1 inhibitor this compound induces mesenchymal-epithelial transition through the transcription factor AP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Specific inhibitor of FGF receptor signaling: FGF-2-mediated effects on proliferation, differentiation, and MAPK activation are inhibited by this compound in oligodendrocyte-lineage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
PD173074 in Cancer Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD173074 is a potent and selective small-molecule inhibitor of the Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases. The FGF/FGFR signaling pathway is a critical regulator of a wide array of cellular processes, including proliferation, differentiation, migration, and angiogenesis. Dysregulation of this pathway through genetic alterations such as gene amplification, activating mutations, and chromosomal translocations has been implicated in the pathogenesis of various human cancers. Consequently, targeting FGFRs with inhibitors like this compound has emerged as a promising therapeutic strategy in oncology.
This technical guide provides an in-depth overview of the applications of this compound in cancer research. It summarizes key quantitative data, details experimental protocols for its use, and visualizes the signaling pathways it modulates.
Mechanism of Action
This compound is an ATP-competitive inhibitor that selectively targets the kinase domain of FGFRs. It exhibits high potency against FGFR1 and FGFR3, with IC50 values of approximately 21.5 nM and 5 nM, respectively.[1] It also shows inhibitory activity against VEGFR2, albeit at a higher concentration (IC50 ~100 nM). By binding to the ATP-binding pocket of the FGFR kinase domain, this compound prevents the transfer of phosphate from ATP to tyrosine residues on the receptor and its downstream substrates. This blockade of phosphorylation effectively abrogates the activation of multiple downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK), PI3K-AKT, and JAK-STAT pathways, which are crucial for tumor cell proliferation, survival, and angiogenesis.[2][3]
Quantitative Data
The anti-cancer activity of this compound has been evaluated across a range of cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound in various cancer types and its efficacy in reversing multidrug resistance.
Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (nM) | Reference |
| Multiple Myeloma | KMS11 | <20 | [4] |
| Multiple Myeloma | KMS18 | <20 | [4] |
| Breast Cancer | MDA-MB-231 | Not specified | [5] |
| Breast Cancer | MCF-7 | Not specified | [5] |
| Breast Cancer | T-47D | Not specified | [5] |
| Small Cell Lung Cancer | H-510 | Not specified | [2] |
| Small Cell Lung Cancer | H-69 | Not specified | [2] |
| Cholangiocarcinoma | TFK-1 | ~6,600 | |
| Cholangiocarcinoma | KKU-213 | ~8,400 | |
| Cholangiocarcinoma | RBE | ~11,000 |
Table 2: Reversal of ABCB1-Mediated Multidrug Resistance by this compound
| Cell Line | Anticancer Drug | This compound Conc. (µM) | Fold Reversal | Reference |
| KB-C2 | Colchicine | 2.5 | 11.9 | [6] |
| KB-C2 | Colchicine | 5 | 22.8 | [6] |
| KB-C2 | Paclitaxel | 2.5 | 10.3 | [6] |
| KB-C2 | Paclitaxel | 5 | 18.1 | [6] |
| KB-C2 | Vincristine | 2.5 | 9.8 | [6] |
| KB-C2 | Vincristine | 5 | 17.5 | [6] |
| HEK293/ABCB1 | Paclitaxel | 2.5 | 8.7 | [6] |
| HEK293/ABCB1 | Paclitaxel | 5 | 15.2 | [6] |
Signaling Pathways
This compound exerts its anti-cancer effects by inhibiting key signaling pathways downstream of FGFR. The following diagrams, generated using the DOT language, illustrate these pathways and the point of inhibition by this compound.
Caption: FGFR Signaling and Inhibition by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the efficacy of this compound in cancer research.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0-10 µM) for 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting cell viability against the log of the drug concentration.
Western Blot Analysis
This technique is used to detect the phosphorylation status of FGFR and its downstream signaling proteins.
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 30 µg) on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies and dilutions are listed in Table 3.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies (1:5000 dilution) for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Table 3: Recommended Antibodies for Western Blot Analysis
| Target Protein | Supplier | Catalog No. | Dilution |
| Phospho-FGFR (Tyr653/654) | Cell Signaling Technology | 3471 | 1:1000 |
| Total FGFR1 | GeneTex | GTX133526 | 1:1000 |
| Phospho-Akt (Ser473) | Cell Signaling Technology | 9271 | 1:1000 |
| Total Akt | Cell Signaling Technology | 4691 | 1:1000 |
| Phospho-p44/42 MAPK (Erk1/2) | Cell Signaling Technology | 4370 | 1:2000 |
| Total p44/42 MAPK (Erk1/2) | Cell Signaling Technology | 9102 | 1:1000 |
| β-Actin | Santa Cruz Biotechnology | sc-47778 | 1:1000 |
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound for 48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Migration and Invasion Assays
These assays assess the effect of this compound on the migratory and invasive potential of cancer cells.
-
Insert Preparation: For invasion assays, coat the upper surface of Transwell inserts (8 µm pore size) with Matrigel. For migration assays, no coating is required.
-
Cell Seeding: Seed serum-starved cells in the upper chamber of the inserts in serum-free media containing this compound.
-
Chemoattractant: Add media containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate for 24-48 hours.
-
Cell Removal: Remove non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.
-
Staining: Fix and stain the migrated/invaded cells on the lower surface of the membrane with crystal violet.
-
Quantification: Count the stained cells under a microscope.
Caption: Workflow for In Vitro Evaluation of this compound.
In Vivo Xenograft Studies
Animal models are crucial for evaluating the in vivo efficacy of this compound.
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10⁶ cells in Matrigel) into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Administer this compound or vehicle control to the mice. Dosing and route of administration can vary depending on the cancer model (e.g., 25 mg/kg daily via oral gavage or intraperitoneal injection).[7]
-
Tumor Measurement: Measure tumor volume every 2-3 days using calipers. Tumor volume can be calculated using the formula: (length x width²)/2.[8][9][10][11]
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
Conclusion
This compound is a valuable tool for cancer research, enabling the investigation of FGFR signaling and its role in tumorigenesis. Its potent and selective inhibitory activity makes it a relevant compound for preclinical studies aimed at developing novel targeted therapies for cancers with aberrant FGFR signaling. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers utilizing this compound in their cancer research endeavors.
References
- 1. PD 173074, FGFR1 and FGFR3 inhibitor (CAS 219580-11-7) | Abcam [abcam.com]
- 2. The fibroblast growth factor receptor inhibitor this compound blocks small cell lung cancer growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phospho-Akt (Ser473) Antibody | Cell Signaling Technology [cellsignal.com]
- 4. Targeting FGFRs Using this compound as a Novel Therapeutic Strategy in Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of Fibroblast Growth Factor Receptor 1 in Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of Breast Tumor growth in Mice After Treatment with Ceramide Analog 315 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tumor growth monitoring in breast cancer xenografts: A good technique for a strong ethic | PLOS One [journals.plos.org]
- 10. Tumor growth monitoring in breast cancer xenografts: A good technique for a strong ethic - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tumor growth monitoring in breast cancer xenografts: A good technique for a strong ethic - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to PD173074 in Stem Cell Biology
This compound has emerged as a critical small molecule in the field of stem cell biology, primarily due to its potent and selective inhibition of Fibroblast Growth Factor Receptors (FGFRs). Its application has been instrumental in dissecting the roles of FGF signaling in pluripotency, self-renewal, and differentiation. This guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and the signaling pathways it modulates.
Core Mechanism of Action
This compound is a selective, ATP-competitive tyrosine kinase inhibitor. It primarily targets the kinase domains of Fibroblast Growth Factor Receptors, preventing their autophosphorylation and the subsequent activation of downstream signaling cascades.[1][2][3] Its high potency, approximately 1000 times greater than the common FGFR inhibitor SU5402, makes it a precise tool for studying FGF-dependent processes.[1][4] While its principal targets are FGFR1 and FGFR3, it also exhibits inhibitory activity against FGFR2, FGFR4, and the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2/KDR).[1][2] Notably, it shows minimal to no activity against other tyrosine kinases such as PDGFR, EGFR, c-Src, InsR, and serine/threonine kinases like MEK and PKC at concentrations effective for FGFR inhibition.[2][5][6]
Quantitative Data: Inhibitory Profile
The specificity and potency of this compound are demonstrated by its half-maximal inhibitory concentrations (IC₅₀) against various kinases. This data is crucial for determining effective working concentrations while minimizing off-target effects.
| Target Kinase | IC₅₀ Value (nM) | Reference |
| FGFR3 | 5 | [1][4][5][6] |
| FGFR1 | 21.5 | [1][4][5][6] |
| VEGFR2 (KDR) | ~100 | [2][5][6] |
| PDGFR | 17,600 | [5][6] |
| c-Src | 19,800 | [5][6] |
| EGFR | > 50,000 | [5][6] |
| InsR | > 50,000 | [5][6] |
| MEK | > 50,000 | [5][6] |
| PKC | > 50,000 | [5][6] |
Role and Application in Stem Cell Biology
The effect of this compound is highly dependent on the species and the pluripotent state of the stem cells (naïve vs. primed). This dichotomy is rooted in the different roles FGF signaling plays in these contexts.
In Mouse Stem Cells (Naïve Pluripotency):
-
Maintenance of Self-Renewal: In mouse embryonic stem cells (mESCs), FGF signaling, particularly through the ERK1/2 pathway, is a primary driver of differentiation.[2] By inhibiting FGFR, this compound suppresses differentiation, blocks neural specification, and is a key component in maintaining the undifferentiated "ground state" of naïve pluripotency.[1][2][4]
-
Facilitating Reprogramming: this compound helps convert mouse epiblast stem cells (EpiSCs), which are in a "primed" state, back to an earlier, naïve-like pluripotent state.[5][6] It also prevents the spontaneous differentiation of mouse induced pluripotent stem cells (iPSCs) after the removal of reprogramming factors.[1][2][4]
In Human Stem Cells (Primed Pluripotency):
-
Promoting Differentiation: In conventional human embryonic stem cells (hESCs), which exist in a "primed" state, FGF signaling is essential for self-renewal.[7] Consequently, the application of this compound alone promotes the differentiation of these cells.[1][2][4]
-
Inducing Naïve Pluripotency: Paradoxically, this compound is a crucial ingredient in cocktails used to reprogram primed hESCs to a naïve state.[1][2][4] When combined with inhibitors of other signaling pathways (e.g., GSK3 inhibitor CHIR99021 and MEK inhibitor PD0325901) and LIF, it helps establish and maintain human naïve pluripotency, creating hESCs with characteristics more similar to mESCs.[1][2][4]
-
Directing Lineage Specification: In the absence of FGF2, this compound can be used to efficiently direct human pluripotent stem cells towards the trophoblast lineage.[8]
In Other Stem/Progenitor Cells:
-
Oligodendrocyte Progenitors: this compound effectively inhibits FGF-2-mediated proliferation and differentiation of oligodendrocyte-lineage cells, providing a tool to study myelination.[5][6][9]
-
Cancer Stem Cells: The inhibitor has been shown to reduce the stem-like phenotype in pancreatic cancer cells by downregulating markers like Sox2 and Nanog.[10]
Signaling Pathways Modulated by this compound
This compound acts upstream in the FGF signaling cascade. By blocking the FGFR kinase, it prevents the activation of major downstream pathways that regulate key cellular processes.
Caption: this compound inhibits FGFR, blocking downstream pathways like MAPK/ERK and PI3K/AKT.
Experimental Protocols and Methodologies
A. Preparation of this compound Stock Solution
-
Reconstitution: this compound is typically supplied as a crystalline solid.[2] It is soluble in DMSO and ethanol up to 100 mM.[5][6] To prepare a 10 mM stock solution, for example, dissolve 1 mg of this compound (MW: 523.67 g/mol ) in 190.9 µL of sterile, high-quality DMSO.
-
Storage: Store the stock solution at -20°C in small aliquots to prevent repeated freeze-thaw cycles.[2][11] Protect from light.[2] While stability in solution can vary, storage in DMSO at -20°C is generally recommended.[2]
-
Usage in Culture: For cell culture applications, thaw an aliquot and dilute it directly into the culture medium to the desired final concentration immediately before use. To avoid cellular toxicity, the final concentration of the solvent (DMSO or ethanol) in the culture medium should be kept to a minimum, typically below 0.1%.[2]
B. Recommended Working Concentrations
The optimal concentration of this compound varies by cell type and experimental goal.
| Application | Cell Type | Recommended Concentration | Reference |
| Maintenance of mESC Self-Renewal | Mouse ESCs | 15-20 nM | [12] |
| Conversion of EpiSC to Naïve State | Mouse EpiSCs | 15-20 nM | [5][12] |
| Reprogramming hPSCs to Naïve State | Human ESCs/iPSCs | 100 nM (0.1 µM) | [8] |
| Trophoblast Differentiation | Human PSCs | 100 nM (0.1 µM) | [8] |
| Inhibition of Neurite Outgrowth | Granule Neurons | 22 nM (IC₅₀) | [13] |
C. Experimental Workflow: Conversion of Primed hPSCs to Naïve State
This workflow outlines a typical experiment for reprogramming conventional (primed) hPSCs to a naïve state using a combination of small molecules that includes this compound.
Caption: Workflow for converting primed human PSCs to a naïve state using this compound.
D. Key Experimental Assays for Validation
-
Western Blotting: To confirm the inhibition of the FGF signaling pathway, researchers can perform Western blots to analyze the phosphorylation status of FGFR itself or downstream targets like ERK1/2. A significant reduction in p-ERK levels upon this compound treatment indicates effective target engagement.[10]
-
Immunocytochemistry: Staining for pluripotency markers can validate the cellular state. For naïve pluripotency, look for the upregulation of markers like KLF4 and TFCP2L1 and the downregulation of primed markers.
-
Flow Cytometry: Useful for quantifying the percentage of cells expressing specific surface markers associated with different lineages or stem cell states.[10]
-
Functional Assays: To confirm pluripotency, perform embryoid body formation assays to test for differentiation into all three germ layers. For naïve cells, a more stringent test is the ability to form chimeras in mouse blastocyst injections, although this is highly challenging for human cells.[14]
Conclusion
This compound is an indispensable tool for manipulating and understanding the nuanced roles of FGF signaling in stem cell fate. Its high potency and selectivity allow for precise inhibition of the FGFR cascade. By understanding its context-dependent effects on naïve and primed pluripotency, researchers can effectively maintain mouse stem cells, reprogram human stem cells to a more versatile naïve state, and direct lineage specification. The methodologies and data presented in this guide provide a solid foundation for the successful application of this compound in advancing stem cell research and development.
References
- 1. stemcell.com [stemcell.com]
- 2. cdn.stemcell.com [cdn.stemcell.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selectscience.net [selectscience.net]
- 5. rndsystems.com [rndsystems.com]
- 6. PD 173074 | FGFR | Tocris Bioscience [tocris.com]
- 7. Frontiers | FGF Signaling Pathway: A Key Regulator of Stem Cell Pluripotency [frontiersin.org]
- 8. Heightened potency of human pluripotent stem cell lines created by transient BMP4 exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Specific inhibitor of FGF receptor signaling: FGF-2-mediated effects on proliferation, differentiation, and MAPK activation are inhibited by this compound in oligodendrocyte-lineage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. PD 173074 [bio-gems.com]
- 12. academic.oup.com [academic.oup.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Primate naïve pluripotent stem cells stall in the G1 phase of the cell cycle and differentiate prematurely during embryo colonization - preLights [prelights.biologists.com]
PD173074: A Technical Guide for Studying Fibroblast Growth Factor Signaling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of PD173074, a potent and selective small-molecule inhibitor of Fibroblast Growth Factor Receptors (FGFRs). This document details its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its use in studying FGF signaling, and includes visualizations of relevant pathways and workflows.
Introduction to this compound
This compound is a pyrido[2,3-d]pyrimidine compound that acts as an ATP-competitive inhibitor of the FGFR tyrosine kinase family.[1] It has been widely used as a research tool to investigate the physiological and pathological roles of FGF signaling in various biological processes, including cell proliferation, differentiation, angiogenesis, and survival.[2][3] Aberrant FGF/FGFR signaling is implicated in numerous developmental syndromes and cancers, making inhibitors like this compound valuable for both basic research and preclinical studies.[4][5]
Mechanism of Action
This compound exerts its inhibitory effects by binding to the ATP-binding pocket within the intracellular kinase domain of FGFRs. This competitive inhibition prevents the autophosphorylation of the receptor upon FGF ligand binding, thereby blocking the initiation of downstream signaling cascades.[2][6] The primary downstream pathway inhibited by this compound is the RAS-MAPK/ERK pathway, which is crucial for cell proliferation and survival.[7]
Quantitative Data: In Vitro Potency and Selectivity
This compound exhibits high potency for FGFRs, particularly FGFR1 and FGFR3, and displays selectivity over other tyrosine kinases. The following tables summarize the inhibitory concentrations (IC50) and binding affinities reported in the literature.
| Target Kinase | IC50 (nM) | Assay Type | Reference |
| FGFR1 | ~25 | Cell-free | [2] |
| FGFR1 (autophosphorylation) | 1-5 | Cell-based | [2] |
| FGFR3 | 5 | Cell-free | |
| FGFR3 (autophosphorylation) | ~5 | Cell-based | [2] |
| VEGFR2 | 100-200 | Cell-free | [2] |
| PDGFR | >1000 x FGFR1 IC50 | Cell-free | [2] |
| c-Src | >1000 x FGFR1 IC50 | Cell-free | [2] |
| EGFR | >50000 | Cell-free | |
| InsR | >50000 | Cell-free | |
| MEK | >50000 | Cell-free | |
| PKC | >50000 | Cell-free |
Table 1: Kinase Inhibition Profile of this compound.
| Cell Line | Cancer Type | IC50 (nM) | Assay | Reference |
| KMS11 | Multiple Myeloma | <20 | MTT | [2] |
| KMS18 | Multiple Myeloma | <20 | MTT | [2] |
| NCI-H520 | Lung Cancer | 281 | SRB | [7] |
| RT-112 | Bladder Cancer | 15 | MTT | [7] |
| SW780 | Bladder Cancer | 84.3 | SRB | [7] |
Table 2: Cellular Potency of this compound in Various Cancer Cell Lines.
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound to study FGF signaling.
In Vitro Kinase Assay
This protocol is adapted from a method used to determine the enzymatic activity of FGFR-1.[2]
Materials:
-
Full-length FGFR-1 kinase
-
This compound
-
Assay Buffer: 25 mM HEPES (pH 7.4), 150 mM NaCl, 10 mM MnCl₂, 0.2 mM sodium orthovanadate
-
Substrate: 750 µg/mL random copolymer of glutamic acid and tyrosine (4:1)
-
[γ-³²P]ATP (5 µM ATP containing 0.4 µCi of [γ-³²P]ATP per incubation)
-
30% Trichloroacetic acid (TCA)
-
15% TCA
-
Glass-fiber filter mats
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture in a total volume of 100 µL containing assay buffer, 60 to 75 ng of FGFR-1 enzyme, the substrate, and various concentrations of this compound.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate the samples at 25°C for 10 minutes.
-
Terminate the reaction by adding 30% TCA.
-
Precipitate the material onto glass-fiber filter mats.
-
Wash the filters three times with 15% TCA.
-
Determine the incorporation of ³²P into the substrate by counting the radioactivity retained on the filters using a scintillation counter.
-
Determine the concentration of this compound that inhibits 50% of FGFR-1 enzymatic activity (IC50) by graphical analysis.
Cell Viability (MTT) Assay
This protocol is a general method for assessing the effect of this compound on the proliferation of adherent cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., KMS11, RT112)
-
Complete culture medium
-
This compound
-
aFGF/heparin (optional, for stimulating FGF signaling)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and allow them to adhere overnight.
-
The next day, replace the medium with fresh medium containing increasing concentrations of this compound. If studying the inhibition of FGF-induced proliferation, add aFGF/heparin to the appropriate wells.
-
Incubate the cells for 48 to 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of viable cells relative to the untreated control and plot the results to determine the IC50 value.
Western Blotting for FGFR and ERK Phosphorylation
This protocol describes the detection of phosphorylated FGFR and its downstream target ERK to confirm the inhibitory activity of this compound.
Materials:
-
Cell line of interest
-
This compound
-
FGF2 (or other appropriate FGF ligand)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies:
-
Phospho-FGFR (e.g., p-FGFR Tyr653/654)
-
Total FGFR
-
Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)
-
Total p44/42 MAPK (Erk1/2)
-
Loading control (e.g., β-actin or GAPDH)
-
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Seed cells and grow to 70-80% confluency.
-
Serum-starve the cells for 16-24 hours if investigating ligand-induced phosphorylation.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with FGF2 for 10-15 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C. Recommended starting dilutions are typically 1:1000.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Strip and re-probe the membrane for total proteins and a loading control to ensure equal loading.
In Vivo Xenograft Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.[5]
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound
-
Vehicle for drug formulation (e.g., 0.5% carboxymethyl cellulose)
-
Calipers
Procedure:
-
Subcutaneously inject 1-10 x 10⁶ cancer cells (resuspended in PBS or a mixture with Matrigel) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Prepare the this compound formulation. A common oral administration formulation involves dissolving this compound in a vehicle suitable for gavage.
-
Administer this compound or vehicle to the respective groups daily via oral gavage. A typical dose is 50 mg/kg.[5]
-
Measure the tumor volume with calipers every 2-3 days using the formula: Volume = (length x width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue the treatment for a predetermined period (e.g., 21-28 days) or until the tumors in the control group reach a specific size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
Visualizing Signaling Pathways and Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the FGF signaling pathway, the mechanism of this compound action, and a typical experimental workflow.
References
- 1. Phospho-FGF Receptor (Tyr653/654) Antibody | Cell Signaling Technology [cellsignal.com]
- 2. selleckchem.com [selleckchem.com]
- 3. stemcell.com [stemcell.com]
- 4. academic.oup.com [academic.oup.com]
- 5. The fibroblast growth factor receptor inhibitor this compound blocks small cell lung cancer growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The FGFR1 inhibitor this compound induces mesenchymal–epithelial transition through the transcription factor AP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
PD173074 molecular weight and chemical formula
An In-depth Analysis of a Potent FGFR and VEGFR Inhibitor
This technical guide provides a comprehensive overview of PD173074, a potent small molecule inhibitor of Fibroblast Growth Factor Receptors (FGFRs) and Vascular Endothelial Growth Factor Receptors (VEGFRs). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and experimental applications of this compound.
Core Molecular and Biochemical Data
This compound is a well-characterized ATP-competitive inhibitor with high affinity for FGFR1 and FGFR3. The following table summarizes its key quantitative data.
| Property | Value | Citations |
| Molecular Weight | 523.67 g/mol | [1] |
| Chemical Formula | C₂₈H₄₁N₇O₃ | [1] |
| IC₅₀ (FGFR1) | 21.5 - 25 nM | [1] |
| IC₅₀ (FGFR3) | 5 nM | [1] |
| IC₅₀ (VEGFR2) | 100 - 200 nM | [1] |
| Ki (FGFR1) | ~40 nM | [1] |
Mechanism of Action and Signaling Pathways
This compound exerts its biological effects by competitively binding to the ATP-binding pocket of the kinase domain of FGFRs and VEGFRs, thereby inhibiting their autophosphorylation and subsequent activation of downstream signaling cascades. The primary pathways affected by this compound include the RAS-RAF-MAPK-ERK, PI3K-AKT-mTOR, and JAK-STAT pathways. Inhibition of these pathways leads to a reduction in cell proliferation, migration, and angiogenesis.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
In Vitro Kinase Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a specific kinase, such as FGFR1.
Materials:
-
Recombinant human FGFR1 kinase
-
Poly(Glu, Tyr) 4:1 substrate
-
This compound
-
ATP (with γ-³²P-ATP)
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.4, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
-
96-well plates
-
Phosphocellulose filter mats
-
Scintillation counter
Procedure:
-
Prepare a serial dilution of this compound in kinase reaction buffer.
-
In a 96-well plate, add 25 µL of the kinase reaction buffer containing the recombinant FGFR1 kinase.
-
Add 25 µL of the Poly(Glu, Tyr) substrate to each well.
-
Add 25 µL of the this compound dilution to the appropriate wells. Include a vehicle control (e.g., DMSO) and a no-inhibitor control.
-
Initiate the kinase reaction by adding 25 µL of ATP solution (containing γ-³²P-ATP) to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter mat.
-
Wash the filter mat multiple times with a wash buffer (e.g., 1% phosphoric acid) to remove unincorporated ATP.
-
Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC₅₀ value by non-linear regression analysis.
Cellular Autophosphorylation Inhibition Assay
This assay measures the ability of this compound to inhibit the ligand-induced autophosphorylation of a receptor tyrosine kinase (e.g., FGFR1 or VEGFR2) in a cellular context.
Materials:
-
Cells expressing the target receptor (e.g., NIH-3T3 cells overexpressing FGFR1 or VEGFR2)
-
This compound
-
Ligand (e.g., FGF2 for FGFR1, VEGF for VEGFR2)
-
Serum-free cell culture medium
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-phospho-FGFR/VEGFR, anti-total-FGFR/VEGFR, and appropriate secondary antibodies
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Seed the cells in culture plates and grow to 80-90% confluency.
-
Starve the cells in serum-free medium for 12-24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with the appropriate ligand for a short period (e.g., 5-15 minutes).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the cell lysates by centrifugation.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).
-
Incubate the membrane with the primary antibody against the phosphorylated receptor overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate.
-
Strip the membrane and re-probe with an antibody against the total receptor to confirm equal loading.
-
Quantify the band intensities to determine the inhibition of autophosphorylation.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the effect of this compound on cell viability and proliferation.
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for the desired duration (e.g., 24, 48, or 72 hours). Include vehicle-treated control wells.
-
After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.
References
Methodological & Application
Application Notes and Protocols: PD173074 in In Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD173074 is a potent and selective ATP-competitive inhibitor of Fibroblast Growth Factor Receptors (FGFRs), demonstrating high affinity for FGFR1 and FGFR3.[1][2] It also exhibits inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), albeit at higher concentrations.[1][3] This small molecule is widely utilized in cancer research and developmental biology to investigate the roles of FGFR signaling in cellular processes such as proliferation, differentiation, angiogenesis, and apoptosis.[1][4] Its high selectivity makes it a valuable tool for dissecting the specific contributions of the FGFR pathway in various cellular contexts.[1][3]
Chemical Properties
| Property | Value |
| Formula | C₂₈H₄₁N₇O₃ |
| Molecular Weight | 523.67 g/mol [2] |
| CAS Number | 219580-11-7[2] |
| Appearance | Crystalline solid |
| Purity | ≥98% (HPLC) |
| Solubility | Soluble in DMSO (≥100 mM) and Ethanol (≥100 mM) |
Mechanism of Action
This compound functions as an ATP-competitive inhibitor, binding to the kinase domain of FGFRs and preventing the transfer of phosphate from ATP to tyrosine residues. This action blocks the autophosphorylation and subsequent activation of the receptor, thereby inhibiting downstream signaling cascades.[1][3] The primary pathways affected by the inhibition of FGFR activation include the RAS-RAF-MAPK-ERK, PI3K-AKT, and JAK-STAT pathways, all of which are crucial for cell growth, survival, and differentiation.[5][6]
Figure 1. this compound inhibits FGFR signaling pathways.
Quantitative Data Summary
Table 1: Inhibitory Activity (IC₅₀) of this compound Against Various Kinases
| Kinase Target | IC₅₀ (nM) | Notes |
| FGFR3 | 5[1][4] | Potent inhibition. |
| FGFR1 | ~21.5 - 25[1][3][4] | Highly selective target. |
| VEGFR2 | ~100 - 200[1][3][4] | Also an effective inhibitor. |
| PDGFR | 17,600[4] | Over 1000-fold less sensitive than FGFR1.[1] |
| c-Src | 19,800[4] | Weakly inhibited. |
| EGFR, InsR, MEK, PKC | >50,000[4] | Negligible inhibition. |
Table 2: In Vitro Cell Line Activity (IC₅₀) of this compound
| Cell Line | Cancer Type | IC₅₀ | Reference Assay |
| NCI-H1581 | Lung Cancer | 12.25 nM | Growth Inhibition[1] |
| KG-1 | Acute Myeloid Leukemia | 51.29 nM | Growth Inhibition[1] |
| KMS11, KMS18 | Multiple Myeloma (FGFR3-expressing) | <20 nM | Viability Assay[1] |
| MFM-223 | Breast Cancer | 215.76 nM | Growth Inhibition[1] |
| TFK-1 | Cholangiocarcinoma | ~6.6 µM | Cell Viability[6] |
| KKU-213 | Cholangiocarcinoma | ~8.4 µM | Cell Viability[6] |
| RBE | Cholangiocarcinoma | ~11 µM | Cell Viability[6] |
| RT112 | Urothelial Carcinoma | In the nanomolar range | Cell Viability[7] |
Experimental Protocols
1. Preparation of this compound Stock Solution
-
Reagents and Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
To prepare a 10 mM stock solution, add 1.91 mL of DMSO to 1 mg of this compound powder (MW: 523.67 g/mol ).
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.
-
2. Cell Viability/Proliferation Assay (MTT Assay)
This protocol provides a general method to assess the effect of this compound on cell viability. Optimization of cell density, drug concentration, and incubation time is recommended for each specific cell line.
-
Reagents and Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.[6]
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range might be 0.1 nM to 100 µM.[6] Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).[6]
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells and determine the IC₅₀ value.
-
3. Western Blot Analysis of FGFR Pathway Inhibition
This protocol is designed to confirm the inhibitory effect of this compound on FGFR phosphorylation and downstream signaling molecules like ERK.
-
Reagents and Materials:
-
Cells of interest (e.g., RT112 cells with constitutive FGFR3 activation[7])
-
Complete cell culture medium
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-FGFR, anti-total-FGFR, anti-phospho-ERK, anti-total-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 10 nM, 50 nM, 1 µM) and a vehicle control for a specified time (e.g., 1-2 hours).[7]
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again with TBST, apply the chemiluminescent substrate, and visualize the protein bands using an imaging system.
-
Analyze the band intensities to assess the reduction in phosphorylation of FGFR and ERK relative to total protein levels.
-
Figure 2. General workflow for in vitro experiments using this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. stemcell.com [stemcell.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PD 173074 | FGF Receptor Inhibitors: R&D Systems [rndsystems.com]
- 5. researchgate.net [researchgate.net]
- 6. Targeting FGFRs Using this compound as a Novel Therapeutic Strategy in Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small molecule FGF receptor inhibitors block FGFR-dependent urothelial carcinoma growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Optimal In Vitro Working Concentration of PD173074: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
PD173074 is a potent and selective ATP-competitive inhibitor of Fibroblast Growth Factor Receptors (FGFRs), demonstrating significant activity against FGFR1 and FGFR3. It also exhibits inhibitory effects on Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), albeit at higher concentrations. This document provides detailed application notes and protocols for the optimal in vitro use of this compound, with a focus on determining appropriate working concentrations for various cell-based assays. The information compiled herein is intended to guide researchers in designing experiments to effectively probe FGFR signaling pathways and their roles in cellular processes such as proliferation, differentiation, and survival.
Mechanism of Action
This compound primarily targets the kinase domains of FGFR1 and FGFR3, preventing their autophosphorylation and subsequent activation of downstream signaling cascades.[1][2][3] This blockade of FGFR signaling can lead to cell cycle arrest and apoptosis in cancer cell lines that are dependent on FGFR activity for growth and survival.[4] The inhibitor shows high selectivity for FGFRs over other tyrosine kinases such as PDGFR and c-Src.[1][5]
Quantitative Data Summary
The optimal working concentration of this compound is highly dependent on the specific cell type and the experimental endpoint. The following tables summarize the reported 50% inhibitory concentrations (IC50) in various in vitro assays.
Table 1: In Vitro Kinase and Autophosphorylation Inhibition
| Target | Assay Type | IC50 Concentration | Reference |
| FGFR1 | Cell-free kinase assay | ~25 nM | [1][5] |
| FGFR3 | Cell-free kinase assay | ~5 nM | [1] |
| VEGFR2 | Cell-free kinase assay | 100-200 nM | [1][5] |
| FGFR1 Autophosphorylation | In-cell assay | 1-5 nM | [1][5] |
| FGFR3 Autophosphorylation | In-cell assay | ~5 nM | [1] |
| VEGFR2 Autophosphorylation | In-cell assay | 100-200 nM | [1] |
Table 2: Cellular Assays - Growth Inhibition and Viability
| Cell Line | Cancer Type | Assay Type | IC50 Concentration | Reference |
| NCI-H1581 | Lung Cancer | Growth Inhibition | 12.25 nM | [1] |
| KG-1 | Leukemia | Growth Inhibition | 51.29 nM | [1] |
| MFM-223 | Breast Cancer | Growth Inhibition | 215.76 nM | [1] |
| KMS11 | Multiple Myeloma | Cell Viability | <20 nM | [1] |
| KMS18 | Multiple Myeloma | Cell Viability | <20 nM | [1] |
| RT-112 | Urothelial Carcinoma | Growth Inhibition | 15 nM | [5] |
| SW780 | Urothelial Carcinoma | Growth Inhibition | 84.3 nM | [5] |
| NCI-H520 | Lung Cancer | Proliferation | 281 nM | [5] |
| SUM185PE | Breast Cancer | Growth Inhibition | 20 nM | [5] |
| TFK-1 | Cholangiocarcinoma | Cell Viability | ~6.6 µM | [6] |
| KKU-213 | Cholangiocarcinoma | Cell Viability | ~8.4 µM | [6] |
| RBE | Cholangiocarcinoma | Cell Viability | ~11 µM | [6] |
| KKU-100 | Cholangiocarcinoma | Cell Viability | ~16 µM | [6] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is a general guideline for determining the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[6][7]
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A common concentration range to test is 0.1 nM to 100 µM.[7]
-
Remove the medium from the wells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Incubate the plate for a desired period, typically 24, 48, 72, or 96 hours.[6][7]
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 150-200 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Protocol 2: In Vitro Kinase Assay (FRET-based)
This protocol describes a general method for determining the inhibitory activity of this compound on FGFR kinase activity.
Materials:
-
Recombinant FGFR1 or FGFR3 kinase domain
-
FRET-based kinase assay kit (e.g., Z'-LYTE)
-
This compound
-
ATP
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl2, 1 mM EGTA)[4]
Procedure:
-
Prepare a reaction mixture containing the assay buffer, the recombinant FGFR kinase, and a suitable peptide substrate.
-
Add varying concentrations of this compound to the reaction mixture.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the FRET signal according to the manufacturer's instructions.
-
The change in FRET signal is proportional to the kinase activity. Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
Protocol 3: Western Blot Analysis of FGFR Phosphorylation
This protocol is used to assess the effect of this compound on the phosphorylation status of FGFR and downstream signaling proteins.
Materials:
-
Cells expressing the target FGFR
-
This compound
-
FGF ligand (e.g., FGF-1 or FGF-2) to stimulate the receptor
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against phosphorylated FGFR (p-FGFR), total FGFR, and downstream targets (e.g., p-ERK, total ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Plate cells and allow them to attach. Serum-starve the cells overnight if necessary to reduce basal receptor phosphorylation.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with the appropriate FGF ligand (e.g., 40 ng/µL FGF-1) for a short period (e.g., 15-30 minutes) to induce FGFR phosphorylation.[7]
-
Wash the cells with cold PBS and lyse them on ice.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the effect of this compound on protein phosphorylation.
Conclusion
The optimal in vitro working concentration of this compound varies significantly depending on the cell type, the specific FGFR isoform being targeted, and the experimental assay being performed. For cell-free kinase assays, concentrations in the low nanomolar range (1-25 nM) are effective.[1][5] In cell-based assays, effective concentrations can range from low nanomolar to the micromolar range.[1][5][6] It is crucial to perform dose-response experiments for each specific cell line and assay to determine the optimal concentration for achieving the desired biological effect while minimizing off-target activities. The protocols provided in this document offer a starting point for these investigations.
References
- 1. selleckchem.com [selleckchem.com]
- 2. stemcell.com [stemcell.com]
- 3. PD 173074 [bio-gems.com]
- 4. Small molecule FGF receptor inhibitors block FGFR-dependent urothelial carcinoma growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Targeting FGFRs Using this compound as a Novel Therapeutic Strategy in Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for PD173074
Introduction
PD173074 is a potent, cell-permeable, and ATP-competitive inhibitor of Fibroblast Growth Factor Receptors (FGFRs) and Vascular Endothelial Growth Factor Receptors (VEGFRs). It is highly selective, primarily targeting FGFR1 and FGFR3 with high affinity, making it a valuable tool for studying the roles of these signaling pathways in various biological processes.[1][2] Its applications span cancer research, stem cell biology, and neuroscience. This compound has been shown to inhibit angiogenesis, reduce cancer cell proliferation, and influence stem cell differentiation and self-renewal.[1][3][4]
Mechanism of Action
This compound acts as a selective antagonist of FGFRs by competing with ATP for the kinase domain, thereby inhibiting receptor autophosphorylation and subsequent downstream signaling.[5] The primary targets are FGFR1 and FGFR3, with IC₅₀ values of approximately 21.5 nM and 5 nM, respectively.[1][2] It also inhibits VEGFR2, though with a lower potency (IC₅₀ ≈ 100-200 nM).[2][3][6] The compound shows significantly lower activity against other kinases such as PDGFR, c-Src, EGFR, and InsR, highlighting its selectivity.[2][3] Inhibition of the FGFR pathway by this compound effectively blocks downstream signaling cascades, including the MAPK/ERK pathway, which is crucial for cell proliferation and survival.[7][8]
Data Presentation
Solubility of this compound
The solubility of this compound in common laboratory solvents is a critical factor for preparing stock solutions and experimental media. Below is a summary of its solubility in DMSO and ethanol based on data from various suppliers.
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Source(s) |
| DMSO | 100 - 200.5 mM | 52.37 - 105 mg/mL | [1][2][3] |
| >10 mM | Not specified | [5] | |
| 1 mM | 1 mg/mL | [9] | |
| Ethanol | 100 mM | 52.37 mg/mL | [1][2] |
| 95.47 mM | 50 mg/mL | [6] | |
| Not specified | 25 mg/mL | [9] | |
| Water | Insoluble | Insoluble | [3][6] |
Note: Solubility can vary slightly between batches. For higher concentrations, warming the solution to 37°C or using an ultrasonic bath may be helpful.[5] It is recommended to use fresh DMSO as it can absorb moisture, which may reduce solubility.[3]
Inhibitory Concentrations (IC₅₀)
| Target | IC₅₀ Value | Source(s) |
| FGFR1 | ~22 - 25 nM | [1][3][5] |
| FGFR3 | 5 nM | [1][2] |
| VEGFR2 | ~100 - 200 nM | [2][3][5] |
| PDGFR | 17.6 µM | [2] |
| c-Src | 19.8 µM | [2] |
Experimental Protocols
Preparation of Stock Solutions
Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution in experimental assays.
Materials:
-
This compound powder (Molecular Weight: 523.67 g/mol )[4]
-
Anhydrous Dimethyl Sulfoxide (DMSO) or 100% Ethanol
-
Sterile microcentrifuge tubes or vials
Protocol:
-
Equilibrate the this compound vial to room temperature before opening.
-
To prepare a 100 mM stock solution , add 191 µL of DMSO or ethanol to 10 mg of this compound powder.
-
To prepare a 10 mM stock solution , add 1.91 mL of DMSO or ethanol to 10 mg of this compound powder.
-
Vortex thoroughly to ensure the compound is completely dissolved. Gentle warming at 37°C or sonication can aid dissolution.[5]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Storage: Store stock solutions at -20°C for up to one month or at -80°C for longer-term storage (up to one year).[1][7] It is recommended to use freshly prepared solutions.[1]
In Vitro Kinase Assay Protocol
Objective: To determine the inhibitory effect of this compound on FGFR1 kinase activity.
Materials:
-
Recombinant full-length FGFR1 kinase
-
Kinase assay buffer (25 mM HEPES pH 7.4, 150 mM NaCl, 10 mM MnCl₂, 0.2 mM sodium orthovanadate)
-
Substrate: Poly(Glu, Tyr) 4:1 (750 µg/mL)
-
[γ-³²P]ATP
-
This compound stock solution
-
30% Trichloroacetic acid (TCA)
-
Glass-fiber filter mats
Protocol:
-
Prepare a reaction mixture in a total volume of 100 µL containing the kinase assay buffer, 60-75 ng of FGFR1 enzyme, and the Poly(Glu, Tyr) substrate.[3][5]
-
Add various concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture and incubate briefly.
-
Initiate the kinase reaction by adding [γ-³²P]ATP to a final concentration of 5 µM.[3][5]
-
Terminate the reaction by adding 30% TCA to precipitate the substrate.[5]
-
Transfer the reaction mixture onto glass-fiber filter mats.
-
Wash the filters three times with 15% TCA to remove unincorporated [³²P]ATP.[5]
-
Measure the radioactivity retained on the filters using a scintillation counter to determine the level of substrate phosphorylation.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the log concentration of this compound.
Cell-Based Autophosphorylation Inhibition Assay
Objective: To assess the ability of this compound to inhibit FGFR autophosphorylation in a cellular context.
Materials:
-
Cells expressing FGFR (e.g., NIH 3T3 cells, KMS11 multiple myeloma cells).[3]
-
Cell culture medium
-
This compound stock solution
-
Fibroblast Growth Factor 2 (FGF-2) or other appropriate ligand
-
RIPA buffer with protease and phosphatase inhibitors
-
Antibodies for Western Blot: anti-phospho-FGFR, anti-total-FGFR, and appropriate secondary antibodies.
Protocol:
-
Plate cells and grow to 70-80% confluency.
-
Starve the cells in serum-free medium for 4-24 hours to reduce basal receptor activation.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1 nM to 1000 nM) for 1-2 hours. Include a DMSO vehicle control.
-
Stimulate the cells with a ligand like FGF-2 for 5-15 minutes to induce FGFR autophosphorylation.
-
Wash the cells with ice-cold PBS and lyse them using RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Perform Western blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with anti-phospho-FGFR and anti-total-FGFR antibodies.
-
Visualize the bands and quantify the band intensity to determine the dose-dependent inhibition of FGFR phosphorylation by this compound.
In Vivo Formulation and Administration
Objective: To prepare this compound for intraperitoneal (i.p.) or oral administration in animal models (e.g., mice).
Materials:
-
This compound powder
-
DMSO
-
PEG300
-
Tween 80
-
ddH₂O
-
Carboxymethylcellulose sodium (CMC-Na) for oral suspension
Protocol for Injectable Solution (Clear Solution): [6]
-
Prepare a high-concentration stock of this compound in DMSO (e.g., 150 mg/mL).
-
For a 1 mL final working solution (e.g., for a 3 mg/mL final concentration), add 20 µL of the 150 mg/mL DMSO stock to 400 µL of PEG300. Mix until clear.
-
Add 50 µL of Tween 80 to the mixture and mix until clear.
-
Add 530 µL of ddH₂O to bring the final volume to 1 mL.
-
The final solvent composition will be 2% DMSO, 40% PEG300, 5% Tween 80, and 53% ddH₂O.
-
Use this solution immediately for administration (e.g., i.p. injection at 1-2 mg/kg/day).[3][5]
Protocol for Oral Administration (Homogeneous Suspension): [6]
-
Prepare a solution of Carboxymethylcellulose sodium (CMC-Na) in water (e.g., 0.5%).
-
To prepare a 5 mg/mL suspension, add 5 mg of this compound powder to 1 mL of the CMC-Na solution.
-
Mix thoroughly to obtain a homogeneous suspension.
-
Administer orally to the animal model.
Visualizations
Caption: this compound inhibits FGFR signaling pathway.
Caption: General experimental workflow for this compound.
References
- 1. PD 173074 Supplier | 219580-11-7 | Hello Bio [hellobio.com]
- 2. PD 173074 | FGFR | Tocris Bioscience [tocris.com]
- 3. selleckchem.com [selleckchem.com]
- 4. stemcell.com [stemcell.com]
- 5. apexbt.com [apexbt.com]
- 6. selleck.co.jp [selleck.co.jp]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound – Reagents Direct [reagentsdirect.com]
- 9. caymanchem.com [caymanchem.com]
preparing PD173074 stock solutions for experiments
Application Notes and Protocols for PD173074
Introduction
This compound is a potent and selective small-molecule inhibitor of Fibroblast Growth Factor Receptors (FGFRs).[1][2] As an ATP-competitive tyrosine kinase inhibitor, it primarily targets FGFR1 and FGFR3, with IC50 values of 21.5 nM and 5 nM, respectively.[3][4] It also demonstrates inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) with an IC50 in the range of 100-200 nM.[1][5] this compound exhibits high selectivity for FGFRs, being approximately 1000-fold more selective for FGFR1 than for Platelet-Derived Growth Factor Receptor (PDGFR) and c-Src.[5][6] Due to its specific mechanism of action, this compound is a valuable tool for studying FGFR signaling in various biological processes, including cell proliferation, angiogenesis, and differentiation.[2][7][8]
Mechanism of Action
This compound functions by competing with ATP for the binding site in the kinase domain of FGFRs. This prevents the autophosphorylation and subsequent activation of the receptor, thereby blocking downstream signaling cascades. A key pathway inhibited by this compound is the MAPK/ERK pathway, which plays a crucial role in cell growth and survival.[9][10] By inhibiting FGFR activation, this compound can suppress the proliferation and induce apoptosis in cancer cells that overexpress FGFRs.[5][7]
Quantitative Data Summary
The following tables provide key quantitative data for this compound.
Table 1: Chemical and Physical Properties
| Property | Value | Reference(s) |
| Molecular Weight | 523.67 g/mol | [3][6] |
| Molecular Formula | C₂₈H₄₁N₇O₃ | [3] |
| CAS Number | 219580-11-7 | [3] |
| Appearance | Yellow solid powder | |
| Purity | ≥97% |
Table 2: Inhibitory Concentrations (IC₅₀)
| Target | IC₅₀ Value | Reference(s) |
| FGFR1 | 21.5 - 25 nM | [1][5] |
| FGFR3 | 5 nM | [3] |
| VEGFR2 | 100 - 200 nM | [1][5] |
| PDGFR | 17.6 µM | |
| c-Src | 19.8 µM |
Table 3: Solubility Data
| Solvent | Maximum Concentration | Reference(s) |
| DMSO | 100 - 105 mg/mL (approx. 191 - 200 mM) | [5][6] |
| Ethanol | 100 mg/mL (approx. 191 mM) | [6] |
| Water | Insoluble | [5][6] |
Table 4: Storage Conditions
| Form | Temperature | Duration | Reference(s) |
| Solid | +2 to +8°C | Refer to manufacturer | |
| Stock Solution (DMSO) | -20°C | Up to 6 months | [1][3][9] |
| Stock Solution (DMSO) | -80°C | Up to 1 year | [9] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution for In Vitro Use
This protocol describes the preparation of a high-concentration stock solution in DMSO, suitable for dilution into cell culture media for various in vitro assays.
Materials:
-
This compound powder (e.g., 5 mg)
-
Anhydrous/fresh Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Pipettes and sterile tips
Procedure:
-
Calculate Required Solvent Volume: Based on the molecular weight of this compound (523.67 g/mol ), calculate the volume of DMSO needed to achieve a 10 mM concentration.
-
Calculation: Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
For 5 mg: Volume (µL) = (0.005 g / (0.010 mol/L * 523.67 g/mol )) * 1,000,000 = 954.8 µL
-
-
Aliquot this compound: Weigh the desired amount of this compound powder and place it in a sterile vial.
-
Add Solvent: Carefully add the calculated volume of fresh DMSO to the vial containing the this compound powder.
-
Dissolve Compound: Tightly cap the vial and vortex thoroughly for 1-2 minutes to dissolve the compound.
-
Aid Dissolution (If Necessary): If the compound does not fully dissolve, warm the solution at 37°C for 10 minutes and/or place it in an ultrasonic bath for a few minutes until the solution is clear.[1][11]
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C for up to 6 months or -80°C for up to one year.[9] Avoid repeated freeze-thaw cycles.[9]
Protocol 2: Preparation of a Formulation for In Vivo Animal Studies
This protocol provides an example of how to formulate this compound for administration in animal models, based on a published method.[5][12] This formulation is intended for immediate use.
Materials:
-
This compound stock solution in DMSO (e.g., 150 mg/mL)
-
PEG300 (Polyethylene glycol 300)
-
Tween® 80
-
Sterile deionized water (ddH₂O) or saline
-
Sterile tubes
Procedure (to prepare 1 mL of dosing solution):
-
Initial Dilution: In a sterile tube, add 400 µL of PEG300.
-
Add Drug: Add 20 µL of a 150 mg/mL this compound stock solution in DMSO to the PEG300. Mix thoroughly until the solution is clear.
-
Add Surfactant: Add 50 µL of Tween® 80 to the mixture. Mix again until the solution is clear and homogeneous.
-
Final Dilution: Add 530 µL of sterile ddH₂O to bring the total volume to 1 mL.
-
Administration: Mix the final solution well before administration. This formulation should be prepared fresh and used immediately for optimal results.[5][12] Animal dosing of 1-2 mg/kg/day via intraperitoneal injection has been reported to be effective.[1][5]
Visualizations
This compound Mechanism of Action
Caption: this compound competitively inhibits ATP binding to the FGFR kinase domain.
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing this compound stock solutions for research.
References
- 1. apexbt.com [apexbt.com]
- 2. This compound, a selective FGFR inhibitor, reverses ABCB1-mediated drug resistance in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PD 173074 Supplier | 219580-11-7 | Hello Bio [hellobio.com]
- 4. stemcell.com [stemcell.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. mdpi.com [mdpi.com]
- 8. academic.oup.com [academic.oup.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. The FGFR1 inhibitor this compound induces mesenchymal-epithelial transition through the transcription factor AP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PD 173074 | CAS:219580-11-7 | FGFR inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 12. selleck.co.jp [selleck.co.jp]
Application Notes and Protocols for PD173074
Topic: PD173074 Stability and Storage Conditions Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a potent, ATP-competitive, and reversible inhibitor of Fibroblast Growth Factor Receptors (FGFRs) and Vascular Endothelial Growth Factor Receptors (VEGFRs).[1] It demonstrates high selectivity for FGFR1 and FGFR3, with IC50 values of 21.5 nM and 5 nM, respectively.[2] It also inhibits VEGFR2, though less potently (IC50 ~100-200 nM).[1][3][4] Given its widespread use in cancer research, developmental biology, and stem cell studies to probe the FGF signaling pathway, understanding its stability, proper storage, and handling is critical for ensuring experimental reproducibility and obtaining reliable results.[5][6][7] This document provides detailed guidelines and protocols for the storage and handling of this compound.
Chemical Information
-
Chemical Name: 1-tert-butyl-3-[2-[4-(diethylamino)butylamino]-6-(3,5-dimethoxyphenyl)pyrido[2,3-d]pyrimidin-7-yl]urea[2][3]
-
Molecular Formula: C₂₈H₄₁N₇O₃[6]
-
Molecular Weight: 523.67 g/mol [6]
-
CAS Number: 219580-11-7[6]
Data Presentation: Storage and Stability
Proper storage is crucial to maintain the integrity and activity of this compound. The compound is available as a solid powder and is typically reconstituted in a suitable solvent for experimental use.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Recommendations | Citations |
| Solid (Powder) | -20°C | ≥ 3 years | Store desiccated. | [1][5][8] |
| +4°C | Up to 12 months | For short-term storage. | ||
| 2-8°C | Not specified | Protect from light. | ||
| In Solvent (Stock Solution) | -80°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles. | [1][8] |
| -20°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. | [3] | |
| -20°C | Up to 1 month | Use solutions on the same day if possible. | [1][2] |
Table 2: Solubility of this compound
| Solvent | Concentration | Notes | Citations |
| DMSO | 100 mg/mL (~191 mM) | Moisture-absorbing DMSO can reduce solubility; use fresh solvent. | [1] |
| 100 mM | - | [2] | |
| >10 mM | - | [3] | |
| Ethanol | 100 mM | - | [2] |
| 50 mg/mL (~95.5 mM) | - | [8] | |
| Water | Insoluble | - | [8] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution, which can be further diluted to working concentrations for various assays.
Materials:
-
This compound solid powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer and/or sonicator
Procedure:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for 15-20 minutes before opening to prevent condensation of moisture.
-
Calculation: Calculate the volume of DMSO required. For example, to prepare 1 mL of a 10 mM stock solution from this compound (MW = 523.67 g/mol ), weigh out 5.24 mg of the powder.
-
Dissolution: Add the calculated volume of fresh, anhydrous DMSO to the vial containing the this compound powder.
-
Mixing: Cap the vial tightly and vortex thoroughly. To aid dissolution, the tube can be warmed to 37°C for 10 minutes or placed in an ultrasonic bath for a short period.[3] Visually inspect the solution to ensure all solid has dissolved.
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, dispense the stock solution into smaller, single-use aliquots in sterile tubes.[1]
-
Storage: Store the aliquots at -20°C for up to 6 months or at -80°C for up to one year.[1][3] When needed, thaw a single aliquot and equilibrate to room temperature before use. Do not re-freeze partially used aliquots.
Protocol 2: General Protocol for an In Vitro Kinase Assay
This protocol provides a representative example of how this compound is used to assess its inhibitory effect on FGFR1 kinase activity.
Materials:
-
Recombinant full-length FGFR1 kinase
-
Poly(Glu, Tyr) 4:1 substrate
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 150 mM NaCl, 10 mM MnCl₂, 0.2 mM sodium orthovanadate)
-
[γ-³²P]ATP
-
30% Trichloroacetic acid (TCA)
-
Glass-fiber filter mats
Procedure:
-
Reaction Setup: In a reaction tube, combine the kinase assay buffer, 750 µg/mL of the glutamate/tyrosine polymer substrate, and 60-75 ng of FGFR1 enzyme.[1][3]
-
Inhibitor Addition: Add various concentrations of this compound (prepared by serially diluting the stock solution) to the reaction tubes. Include a vehicle control (DMSO).
-
Reaction Initiation: Initiate the kinase reaction by adding [γ-³²P]ATP to a final concentration of 5 µM.[1][3]
-
Incubation: Incubate the samples at 25°C for 10 minutes.[1][3]
-
Reaction Termination: Stop the reaction by adding 30% TCA, which will precipitate the substrate material onto the glass-fiber filter mats.[3]
-
Washing: Wash the filters three times with 15% TCA to remove unincorporated [³²P]ATP.[3]
-
Detection: Determine the amount of [³²P] incorporated into the substrate by counting the radioactivity retained on the filters using a scintillation counter.[3]
-
Analysis: Calculate the percent inhibition at each this compound concentration relative to the vehicle control to determine the IC50 value.
Visualizations
Diagram 1: Simplified FGFR Signaling Pathway and this compound Inhibition
Caption: this compound competitively inhibits the FGFR tyrosine kinase domain, blocking downstream signaling.
Diagram 2: Experimental Workflow for a Cell-Based Assay
Caption: A standard workflow for evaluating the effect of this compound on cell viability.
Diagram 3: Factors Affecting this compound Stability and Integrity
Caption: Key handling and storage factors that influence the stability and integrity of this compound.
References
Application Notes and Protocols for PD173074 in Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD173074 is a potent and selective small molecule inhibitor of Fibroblast Growth Factor Receptors (FGFR) and Vascular Endothelial Growth Factor Receptors (VEGFR).[1][2][3][4][5] It functions as an ATP-competitive inhibitor, making it a valuable tool for studying the roles of these receptor tyrosine kinases in various cellular processes, including proliferation, differentiation, and angiogenesis.[1][4][6] These application notes provide detailed protocols and supporting data for the use of this compound in in vitro kinase assays.
Data Presentation
Table 1: Potency and Selectivity of this compound
This table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against a panel of protein kinases, demonstrating its high affinity for FGFRs and VEGFR2.
| Kinase Target | IC50 (nM) | Selectivity vs. Other Kinases |
| FGFR1 | 21.5 - 25 | ~1000-fold vs. PDGFR and c-Src[1][2] |
| FGFR3 | 5 | Highly potent against this family member[1][3] |
| VEGFR2 | ~100 - 200 | Potent inhibition, though less so than FGFRs[1][2][3][5] |
| PDGFR | 17,600 | Significantly lower potency[3] |
| c-Src | 19,800 | Significantly lower potency[3] |
| EGFR | > 50,000 | Negligible activity[3] |
| InsR | > 50,000 | Negligible activity[3] |
| MEK | > 50,000 | Negligible activity[3] |
| PKC | > 50,000 | Negligible activity[3] |
Table 2: Cellular Activity of this compound
This table highlights the effectiveness of this compound in cell-based assays, showcasing its ability to inhibit receptor autophosphorylation and impact cell viability.
| Cellular Process | Cell Line | IC50 (nM) | Notes |
| FGFR1 Autophosphorylation | NIH3T3 | 1 - 5 | Demonstrates potent inhibition of receptor activation.[1][2] |
| VEGFR2 Autophosphorylation | NIH3T3 | 100 - 200 | Effective inhibition of VEGFR2 signaling.[1][6] |
| Cell Viability (FGFR3-expressing) | KMS11, KMS18 | < 20 | Shows potent anti-proliferative effects in cancer cells dependent on FGFR3 signaling.[1] |
Experimental Protocols
In Vitro Kinase Assay for FGFR1 Inhibition by this compound
This protocol describes a radiometric filter-binding assay to determine the inhibitory activity of this compound against FGFR1 kinase.
Materials:
-
Recombinant full-length human FGFR1 kinase
-
This compound (stock solution in DMSO)
-
Poly(Glu, Tyr) 4:1 as a generic substrate
-
[γ-³²P]ATP
-
Kinase Assay Buffer (25 mM HEPES pH 7.4, 150 mM NaCl, 10 mM MnCl₂, 0.2 mM Sodium Orthovanadate)
-
ATP Solution (5 µM ATP in Kinase Assay Buffer)
-
96-well reaction plates
-
Phosphocellulose filter plates
-
Scintillation counter
-
Wash Buffer (0.5% Phosphoric Acid)
Procedure:
-
Prepare Reagents:
-
Thaw all reagents and keep them on ice.
-
Prepare a serial dilution of this compound in Kinase Assay Buffer to achieve final concentrations ranging from 0.1 nM to 10 µM. Include a DMSO-only control.
-
Prepare the enzyme solution by diluting the recombinant FGFR1 to a final concentration of 60-75 ng per reaction in Kinase Assay Buffer.
-
Prepare the substrate solution by dissolving Poly(Glu, Tyr) 4:1 in Kinase Assay Buffer to a final concentration of 750 µg/mL.
-
Prepare the [γ-³²P]ATP solution by adding it to the ATP Solution to a final specific activity of 0.4 µCi per reaction.
-
-
Set up the Kinase Reaction:
-
To each well of a 96-well plate, add the following in order:
-
25 µL of Kinase Assay Buffer
-
10 µL of the appropriate this compound dilution or DMSO control.
-
10 µL of the Substrate Solution.
-
10 µL of the Enzyme Solution.
-
-
Pre-incubate the plate at 25°C for 10 minutes.
-
-
Initiate the Reaction:
-
Start the kinase reaction by adding 10 µL of the [γ-³²P]ATP solution to each well.
-
Incubate the plate at 25°C for 10 minutes.
-
-
Stop the Reaction and Capture Substrate:
-
Stop the reaction by adding 50 µL of 1% Phosphoric Acid to each well.
-
Transfer the reaction mixture to a phosphocellulose filter plate.
-
Wash the filter plate three times with 200 µL of Wash Buffer per well to remove unincorporated [γ-³²P]ATP.
-
-
Detection:
-
Dry the filter plate completely.
-
Add 50 µL of scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Subtract the background counts (no enzyme control) from all other readings.
-
Plot the percentage of kinase inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Visualizations
Caption: Experimental workflow for an in vitro kinase assay using this compound.
Caption: this compound inhibits downstream signaling by blocking FGFR and VEGFR.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PD 173074 | FGFR | Tocris Bioscience [tocris.com]
- 4. PD 173074 ≥97% (HPLC), FGF and VEGF receptor inhibitor, solid | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound - Immunomart [immunomart.com]
- 6. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for PD173074 in Western Blot Analysis of p-FGFR
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the use of PD173074, a potent and selective inhibitor of Fibroblast Growth Factor Receptors (FGFRs), in the context of Western blot analysis to assess the phosphorylation status of FGFR (p-FGFR).
This compound is an ATP-competitive inhibitor with high affinity for FGFR1 and FGFR3.[1][2][3] It is a valuable tool for investigating the role of FGFR signaling in various biological processes, including cell proliferation, differentiation, and angiogenesis.[1][2] Western blotting is a key technique to demonstrate the on-target effect of this compound by measuring the reduction in FGFR autophosphorylation.
Quantitative Data Summary
The following table summarizes the inhibitory concentrations of this compound against various kinases, providing a reference for dose-selection in cell-based assays.
| Target Kinase | IC50 (nM) | Cell-Free/Cell-Based | Reference |
| FGFR1 | ~25 | Cell-free | [1][4][5] |
| FGFR1 (autophosphorylation) | 1-5 | Cell-based | [1][4][5] |
| FGFR3 | 5 | Cell-free | [2] |
| FGFR3 (autophosphorylation) | ~5 | Cell-based | [1] |
| VEGFR2 | 100-200 | Cell-free | [1][4][5] |
| VEGFR2 (autophosphorylation) | 100-200 | Cell-based | [1][5] |
| PDGFR | 17,600 | Not Specified | [2] |
| c-Src | 19,800 | Not Specified | [2] |
| EGFR, InsR, MEK, PKC | >50,000 | Not Specified | [2] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the FGFR signaling pathway and a typical experimental workflow for using this compound in Western blot analysis.
Caption: FGFR Signaling Pathway and Point of Inhibition by this compound.
Caption: Experimental Workflow for Western Blot Analysis of p-FGFR.
Detailed Experimental Protocol
This protocol provides a general framework. Optimization of conditions such as antibody concentrations, incubation times, and this compound dosage is recommended for specific cell lines and experimental setups.
1. Materials and Reagents
-
Cell line expressing FGFR of interest
-
Complete cell culture medium
-
This compound (prepare stock solution in DMSO, store at -20°C)[5]
-
FGF ligand (e.g., FGF2)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer
-
Protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
4x Laemmli sample buffer
-
Precast polyacrylamide gels or reagents for gel casting
-
SDS-PAGE and Western blot equipment
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Tris-buffered saline with Tween 20 (TBST)
-
Primary antibodies:
-
Anti-phospho-FGFR (specific to the tyrosine residue of interest)
-
Anti-total-FGFR
-
Anti-loading control (e.g., GAPDH, β-actin, or tubulin)
-
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) detection reagent
2. Cell Culture and Treatment
-
Seed cells in appropriate culture dishes and grow to 70-80% confluency.
-
(Optional) Serum-starve cells for 4-24 hours to reduce basal levels of receptor phosphorylation.
-
Pre-treat cells with varying concentrations of this compound (e.g., 10 nM, 50 nM, 100 nM, 500 nM) for 1-2 hours.[6] Include a vehicle control (DMSO).
-
Stimulate the cells with an appropriate FGF ligand (e.g., 20-40 ng/mL FGF2) for 15-30 minutes to induce FGFR phosphorylation.[7][8]
3. Lysate Preparation
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to the cells.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein lysate) to a new tube.
4. Protein Quantification and Sample Preparation
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentration for all samples.
-
Add 4x Laemmli sample buffer to the desired amount of protein (e.g., 20-30 µg) and boil at 95-100°C for 5-10 minutes.[7]
5. SDS-PAGE and Western Blotting
-
Load the denatured protein samples onto a polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. A wet transfer is often recommended for better efficiency.[9]
-
Confirm successful transfer by staining the membrane with Ponceau S.
6. Immunodetection
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[9]
-
Incubate the membrane with the primary anti-p-FGFR antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the ECL detection reagent according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
7. Re-probing for Total FGFR and Loading Control
-
To normalize the p-FGFR signal, the membrane can be stripped and re-probed for total FGFR and a loading control.
-
Incubate the membrane in a stripping buffer to remove the primary and secondary antibodies.
-
Wash the membrane thoroughly and repeat the blocking and immunodetection steps with the primary antibodies for total FGFR and the loading control.
8. Data Analysis
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the p-FGFR signal to the total FGFR signal and/or the loading control signal to account for variations in protein loading.
-
Plot the normalized p-FGFR levels against the concentration of this compound to determine the dose-dependent inhibition.
Troubleshooting
For common Western blot issues such as weak or no signal, high background, or non-specific bands, refer to standard troubleshooting guides.[10][11][12][13] Key considerations for this specific application include:
-
Phosphatase Activity: Ensure that phosphatase inhibitors are always included in the lysis buffer to preserve the phosphorylation state of FGFR.
-
Antibody Specificity: Use a well-validated antibody specific for the phosphorylated form of the FGFR of interest.
-
This compound Potency: Confirm the activity of your this compound stock, as improper storage can lead to degradation.
-
Stimulation Conditions: Optimize the concentration and duration of FGF ligand stimulation to achieve a robust and reproducible p-FGFR signal in your control samples.
References
- 1. selleckchem.com [selleckchem.com]
- 2. rndsystems.com [rndsystems.com]
- 3. stemcell.com [stemcell.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Small molecule FGF receptor inhibitors block FGFR-dependent urothelial carcinoma growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. academic.oup.com [academic.oup.com]
- 9. google.com [google.com]
- 10. blog.addgene.org [blog.addgene.org]
- 11. Western Blot Troubleshooting Guide | R&D Systems [rndsystems.com]
- 12. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 13. bosterbio.com [bosterbio.com]
Application Notes and Protocols for PD173074 in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of PD173074, a potent inhibitor of Fibroblast Growth Factor Receptors (FGFRs), in mouse xenograft models. This document is intended to guide researchers in designing and executing in vivo studies to evaluate the anti-tumor efficacy of this compound.
Introduction
This compound is a small molecule tyrosine kinase inhibitor with high selectivity for FGFR1 and FGFR3.[1][2][3] Aberrant FGFR signaling is a known driver in various malignancies, making it a compelling target for cancer therapy. In vivo studies using mouse xenograft models are crucial for evaluating the therapeutic potential of FGFR inhibitors like this compound. This document summarizes key quantitative data from various studies and provides detailed protocols for conducting such experiments.
Quantitative Data Summary
The following table summarizes the in vivo doses and administration routes of this compound used in various mouse xenograft models.
| Cancer Type | Cell Line | Mouse Strain | This compound Dose | Administration Route | Treatment Schedule | Key Findings |
| Small Cell Lung Cancer | H-510 | Nude Mice | Not Specified | Oral | Daily for 28 days | Impaired tumor growth, increased median survival.[4] |
| Small Cell Lung Cancer | H-69 | Nude Mice | Not Specified | Oral | Daily for 28 days | Induced complete responses lasting >6 months in 50% of mice.[4] |
| Multiple Myeloma | KMS11 | Not Specified | 25 mg/kg | Not Specified | Twice daily for 9 days | Delayed tumor growth and increased survival.[5] |
| Bladder Cancer | MGH-U3, RT112, SW780 | Not Specified | 20 mg/kg | Intraperitoneal (i.p.) | Intermittent | Significantly delayed tumor growth.[6] |
| Bladder Cancer | SW780, RT4, J82 | Not Specified | Not Specified | Daily | 3 weeks | Differential sensitivity observed, with FGFR fusion-positive xenografts showing a response.[7] |
| Angiogenesis Model | Not Specified | Swiss Webster | ~2 mg/kg/day | Intraperitoneal (i.p.) | Not Specified | Effectively blocked FGF or VEGF-induced angiogenesis. |
| Pancreatic Cancer | COLO357PL | Athymic Nude | 1 mg/kg | Intraperitoneal (i.p.) | Daily for 7 days | Significant decrease in intratumoral phospho-FGFR1. |
| Breast Cancer | MDA-MB-231 | Nude Mice | 1 mg/kg | Intraperitoneal (i.p.) | Daily for 11 days | Study focused on circulating microRNAs. |
| Breast Cancer | 4T1 | Not Specified | Not Specified | Not Specified | Not Specified | Significantly inhibited tumor growth.[8] |
Signaling Pathway
This compound primarily targets the ATP-binding site of the intracellular tyrosine kinase domain of FGFRs. This inhibition blocks the autophosphorylation of the receptor, thereby preventing the activation of downstream signaling pathways critical for cancer cell proliferation, survival, and angiogenesis. The major signaling cascades affected include the RAS-MAPK, PI3K-AKT, and PLCγ pathways.
Caption: FGFR Signaling Pathway Inhibition by this compound.
Experimental Protocols
Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween 80
-
Sterile deionized water (ddH2O) or saline
-
Sterile microcentrifuge tubes and syringes
Protocol:
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 150 mg/mL).[2] Ensure the powder is completely dissolved. This stock solution can be stored at -20°C for future use.
-
-
Working Solution Formulation (Example for a 1 mg/kg dose in a 20g mouse with 100 µL injection volume):
-
The following is a common vehicle formulation.[2] The final concentration of the working solution will depend on the desired dose and the average weight of the mice.
-
For a 1 mL working solution:
-
To 400 µL of PEG300, add the required volume of the this compound DMSO stock solution. Mix until clear.
-
Add 50 µL of Tween 80 to the mixture and mix until clear.
-
Add sterile ddH2O or saline to bring the final volume to 1 mL.
-
-
The final solution should be prepared fresh before each administration.
-
Mouse Xenograft Model Establishment
Materials:
-
Cancer cell line of interest
-
Appropriate cell culture medium and supplements
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
Matrigel (optional, but recommended for some cell lines)
-
Immunocompromised mice (e.g., Nude, SCID, or NSG), 4-6 weeks old
-
Sterile syringes (1 mL) and needles (27-30 gauge)
-
Anesthetic (e.g., isoflurane)
-
70% ethanol
Protocol:
-
Cell Preparation:
-
Culture the selected cancer cell line under standard conditions until they reach 70-80% confluency.
-
Harvest the cells by trypsinization, neutralize the trypsin, and centrifuge the cell suspension.
-
Wash the cell pellet with sterile PBS and resuspend in a known volume of serum-free medium or PBS.
-
Perform a cell count and determine cell viability (e.g., using trypan blue exclusion).
-
Adjust the cell concentration to the desired number for injection (typically 1 x 10^6 to 10 x 10^6 cells in 100-200 µL).
-
If using Matrigel, mix the cell suspension with an equal volume of cold Matrigel just before injection. Keep the mixture on ice.
-
-
Subcutaneous Injection:
-
Anesthetize the mouse using a proper anesthetic technique.
-
Wipe the injection site (typically the flank) with 70% ethanol.
-
Gently lift the skin and insert the needle subcutaneously.
-
Slowly inject the cell suspension (100-200 µL).
-
Withdraw the needle slowly to prevent leakage.
-
Monitor the mice until they have fully recovered from anesthesia.
-
Tumor Growth Monitoring and Drug Administration
Materials:
-
Digital calipers
-
Animal scale
-
Prepared this compound working solution
-
Appropriate administration supplies (e.g., gavage needles for oral administration, syringes and needles for i.p. injection)
Protocol:
-
Tumor Measurement:
-
Once tumors become palpable, typically 7-14 days post-injection, begin regular measurements.
-
Measure the length (longest dimension) and width (perpendicular dimension) of the tumor using digital calipers at least twice a week.
-
Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2 .[9]
-
-
Animal Monitoring:
-
Monitor the body weight of the mice at each tumor measurement.
-
Observe the animals for any signs of toxicity or distress, such as weight loss, changes in behavior, or skin ulceration at the tumor site.
-
-
Drug Administration:
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into control (vehicle) and treatment groups.
-
Administer this compound or vehicle according to the planned dose, route, and schedule.
-
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo efficacy study of this compound in a mouse xenograft model.
Caption: General workflow for a this compound mouse xenograft study.
Conclusion
This compound has demonstrated significant anti-tumor activity in a variety of mouse xenograft models. The provided protocols and data serve as a valuable resource for researchers investigating the therapeutic potential of this FGFR inhibitor. Careful planning of the experimental design, including the choice of cell line, mouse strain, and drug formulation, is critical for obtaining robust and reproducible results. Adherence to ethical guidelines for animal welfare is paramount throughout all in vivo procedures.
References
- 1. PD 173074 | FGFR | Tocris Bioscience [tocris.com]
- 2. selleckchem.com [selleckchem.com]
- 3. stemcell.com [stemcell.com]
- 4. researchgate.net [researchgate.net]
- 5. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 6. Small molecule FGF receptor inhibitors block FGFR-dependent urothelial carcinoma growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LLC cells tumor xenograft model [protocols.io]
- 8. iacuc.wsu.edu [iacuc.wsu.edu]
- 9. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
Application Notes and Protocols for PD173074 Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of PD173074, a potent inhibitor of Fibroblast Growth Factor Receptors (FGFRs), in various animal models. The following sections detail the administration routes, dosages, and relevant protocols to guide researchers in designing and executing preclinical studies.
Summary of Quantitative Data
The following tables summarize the quantitative data on this compound administration and its effects in animal studies.
Table 1: In Vivo Efficacy of this compound in Xenograft Models
| Cancer Type | Animal Model | Cell Line | Administration Route | Dosage | Treatment Duration | Outcome |
| Small Cell Lung Cancer (SCLC) | Nude Mice | H-510 Xenograft | Oral | Not Specified | 28 days | Impaired tumor growth, increased median survival.[1] |
| Small Cell Lung Cancer (SCLC) | Nude Mice | H-69 Xenograft | Oral | Not Specified | 28 days | Complete tumor responses in 50% of mice lasting >6 months.[1] |
| Bladder Cancer | Nude Mice | MGH-U3, RT112, SW780 Xenografts | Intraperitoneal (i.p.) | 20 mg/kg/day | Not Specified | Significantly delayed tumor growth. |
| Multiple Myeloma | Nude Mice | KMS11 Xenograft | Not Specified | Not Specified | Not Specified | Delayed tumor growth and increased survival.[2] |
| Angiogenesis Model | Swiss Webster Mice | Corneal Angiogenesis | Intraperitoneal (i.p.) | 1-2 mg/kg/day | Not Specified | Dose-dependent blockage of FGF or VEGF-induced angiogenesis.[2] |
| Breast Cancer | 4T1 Tumor-bearing Mice | 4T1 | Not Specified | Not Specified | Not Specified | Significantly inhibited tumor growth and lung metastasis.[3] |
Table 2: Pharmacokinetic and Formulation Data for this compound
| Parameter | Value/Information | Animal Model | Administration Route | Source |
| Half-life (t½) | Short half-life noted, necessitating twice-daily dosing in some studies. Specific quantitative data (e.g., hours) is not available in the reviewed literature. | Mice | In vivo | [2] |
| Cmax (Maximum Concentration) | Not available in the reviewed literature. | - | - | - |
| Tmax (Time to Maximum Concentration) | Not available in the reviewed literature. | - | - | - |
| Vehicle for Oral Administration | Buffer | Mice | Oral | [1] |
| Vehicle for Intraperitoneal Administration | DMSO | Newborn CD1 Mice | Intraperitoneal | |
| Vehicle for Topical Administration | Acetone | Mice | Topical | [4] |
| Recommended Formulation (for in vivo use) | 1. Prepare a 150 mg/mL stock solution in DMSO. 2. Take 20 µL of the DMSO stock and add to 400 µL of PEG300, mix until clear. 3. Add 50 µL of Tween80 and mix until clear. 4. Add 530 µL of ddH₂O to reach a final volume of 1 mL. | Not Specified | Not Specified | [2] |
Signaling Pathway
This compound primarily targets FGFRs, inhibiting their autophosphorylation and subsequent downstream signaling cascades that are crucial for cell proliferation, survival, and angiogenesis.
References
- 1. Targeting FGFRs Using this compound as a Novel Therapeutic Strategy in Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of FGFR signaling by this compound improves antitumor immunity and impairs breast cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PD 173074 | FGFR | Tocris Bioscience [tocris.com]
Application Notes and Protocols for PD173074 in Stem Cell Maintenance
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD173074 is a potent and selective small molecule inhibitor of Fibroblast Growth Factor Receptors (FGFRs), primarily targeting FGFR1 and FGFR3.[1] In the field of stem cell biology, inhibition of the FGF signaling pathway has been shown to be crucial for maintaining pluripotency and preventing spontaneous differentiation, particularly in mouse embryonic stem cells (mESCs).[2] this compound is utilized in various stem cell culture protocols to promote self-renewal and to facilitate the maintenance of a naive pluripotent state. These application notes provide detailed protocols and supporting data for the use of this compound in the maintenance of pluripotent stem cells (PSCs).
Mechanism of Action
This compound acts as an ATP-competitive inhibitor of the tyrosine kinase domain of FGFRs.[2] By blocking the autophosphorylation of these receptors, it effectively abrogates the downstream signaling cascades, including the MAPK/ERK pathway, which are known to play a role in inducing differentiation in pluripotent stem cells. This inhibition helps to sustain the undifferentiated state and promote the long-term self-renewal of stem cells in culture.
Quantitative Data
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Species | Cell Type/System | Reference |
| IC₅₀ (FGFR1) | 21.5 nM | - | In vitro kinase assay | [1] |
| IC₅₀ (FGFR3) | 5 nM | - | In vitro kinase assay | [1] |
| IC₅₀ (VEGFR2) | ~100 nM | - | In vitro kinase assay | [1] |
| Working Concentration | 100 nM (0.1 µM) | Human | Embryonic Stem Cells | [3] |
Signaling Pathway
The diagram below illustrates the signaling pathway inhibited by this compound.
Caption: Inhibition of the FGF signaling pathway by this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound.
Materials:
-
This compound powder (Molecular Weight: 523.67 g/mol )
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
To prepare a 10 mM stock solution, dissolve 1 mg of this compound in 190.9 µL of DMSO.
-
Vortex the solution until the powder is completely dissolved.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
Protocol 2: Maintenance of Human Pluripotent Stem Cells (hPSCs) in Feeder-Free Conditions
This protocol outlines the use of this compound for the routine maintenance of hPSCs in a common feeder-free medium, mTeSR™1.
Materials:
-
Human pluripotent stem cells (e.g., iPSCs or ESCs)
-
mTeSR™1 complete medium
-
This compound stock solution (10 mM in DMSO)
-
Matrigel®-coated culture plates
-
Dulbecco's Phosphate-Buffered Saline (DPBS), Ca²⁺/Mg²⁺-free
-
Gentle cell dissociation reagent (e.g., ReLeSR™ or Dispase)
Experimental Workflow:
Caption: Workflow for hPSC maintenance with this compound.
Procedure:
A. Preparation of Culture Medium with this compound:
-
Thaw the mTeSR™1 supplement and add it to the basal medium as per the manufacturer's instructions.
-
To achieve a final concentration of 100 nM this compound, dilute the 10 mM stock solution 1:100,000 in the complete mTeSR™1 medium. For example, add 1 µL of 10 mM this compound to 100 mL of mTeSR™1.
-
Filter-sterilize the final medium if necessary.
B. Thawing and Plating of hPSCs:
-
Rapidly thaw a cryovial of hPSCs in a 37°C water bath.
-
Gently transfer the cells to a 15 mL conical tube containing 5 mL of pre-warmed mTeSR™1 medium.
-
Centrifuge the cells at 200 x g for 5 minutes.
-
Aspirate the supernatant and gently resuspend the cell pellet in mTeSR™1 medium supplemented with a ROCK inhibitor (e.g., 10 µM Y-27632) to enhance cell survival.
-
Plate the cells onto a Matrigel®-coated plate at the desired density.
-
The following day, replace the medium with fresh mTeSR™1 containing 100 nM this compound (without ROCK inhibitor).
C. Daily Maintenance:
-
Perform a full medium change daily with mTeSR™1 supplemented with 100 nM this compound.
-
Visually inspect the cultures daily for colony morphology and signs of spontaneous differentiation. Undifferentiated colonies should have a high nucleus-to-cytoplasm ratio and defined borders.
D. Passaging of hPSCs:
-
When the hPSC colonies reach 70-80% confluency, they are ready for passaging.
-
Aspirate the spent medium and wash the cells with DPBS.
-
Add a gentle cell dissociation reagent and incubate according to the manufacturer's protocol until the edges of the colonies begin to lift.
-
Gently detach the colonies and break them into small aggregates.
-
Collect the cell aggregates and plate them onto new Matrigel®-coated plates in mTeSR™1 medium containing 100 nM this compound and a ROCK inhibitor for the first 24 hours.
-
Continue daily medium changes with mTeSR™1 and this compound.
Protocol 3: Characterization of Pluripotency
It is essential to periodically assess the pluripotency of hPSCs maintained with this compound.
A. Immunocytochemistry for Pluripotency Markers:
-
Fix hPSCs cultured with this compound with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS.
-
Block with a suitable blocking buffer (e.g., 5% donkey serum in PBS).
-
Incubate with primary antibodies against pluripotency markers such as OCT4, SOX2, NANOG, and TRA-1-60.
-
Wash and incubate with corresponding fluorescently labeled secondary antibodies.
-
Counterstain with DAPI and visualize using a fluorescence microscope.
B. Karyotype Analysis:
To ensure genomic stability during long-term culture with this compound, perform G-banding karyotype analysis every 10-15 passages.[4]
C. In Vitro Differentiation Potential:
-
To confirm the ability to differentiate into all three germ layers, induce embryoid body (EB) formation by culturing hPSC aggregates in suspension in a low-attachment plate with differentiation medium.
-
After 7-10 days, collect the EBs and either plate them for spontaneous differentiation or process them for histological or gene expression analysis.
-
Analyze for markers of the three germ layers:
-
Ectoderm: β-III tubulin (Tuj1), Nestin
-
Mesoderm: α-smooth muscle actin (α-SMA), Brachyury
-
Endoderm: α-fetoprotein (AFP), SOX17
-
Troubleshooting
| Issue | Possible Cause | Solution |
| Spontaneous Differentiation | - Suboptimal cell density- Inconsistent medium changes- Degradation of this compound | - Adjust split ratios to maintain optimal confluency.- Ensure daily medium changes.- Prepare fresh this compound stock solution and/or supplemented medium. |
| Poor Cell Attachment/Survival | - Inadequate matrix coating- Harsh passaging technique- Absence of ROCK inhibitor post-passaging | - Ensure proper coating of culture vessels with Matrigel®.- Use gentle dissociation methods and avoid single-cell dissociation for routine passaging.- Always include a ROCK inhibitor for the first 24 hours after passaging. |
| Changes in Colony Morphology | - Genetic abnormalities- Culture adaptation | - Perform karyotype analysis.- Allow cells to adapt for a few passages; if morphology does not improve, start a new vial. |
Conclusion
This compound is a valuable tool for the maintenance of pluripotent stem cells in an undifferentiated state. By selectively inhibiting FGFR signaling, it helps to suppress spontaneous differentiation and promote long-term self-renewal. The protocols provided here offer a framework for the successful application of this compound in hPSC culture. Regular characterization of the cells is crucial to ensure the maintenance of pluripotency and genomic stability over extended culture periods.
References
Application Notes and Protocols: Utilizing PD173074 to Inhibit Neural Differentiation in Mouse Embryonic Stem Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mouse embryonic stem (ES) cells possess the remarkable ability to differentiate into all cell lineages of the three primary germ layers, making them an invaluable tool in developmental biology and regenerative medicine. The decision between self-renewal and differentiation is tightly regulated by a complex network of signaling pathways. The Fibroblast Growth Factor (FGF) signaling cascade, particularly through the ERK/MAPK pathway, has been identified as a critical driver of the exit from the pluripotent state and the initiation of differentiation, including neural lineage commitment.[1]
PD173074 is a potent and selective ATP-competitive inhibitor of FGF receptors (FGFRs), primarily targeting FGFR1 and FGFR3. Its high specificity and potency make it an essential chemical tool to dissect the role of FGF signaling in ES cell fate decisions. By inhibiting FGFRs, this compound effectively blocks the downstream activation of the ERK/MAPK pathway, thereby preventing the initiation of neural differentiation and helping to maintain the undifferentiated, pluripotent state of mouse ES cells.[2] These application notes provide detailed protocols for utilizing this compound to control the neural differentiation of mouse ES cells.
Data Presentation
Table 1: Inhibitory Activity of this compound
| Target | IC50 (nM) | Reference |
| FGFR1 | 21.5 | [2] |
| FGFR3 | 5 | [2] |
| VEGFR2 (KDR) | ~100 | [2] |
Table 2: Recommended Working Concentrations for this compound in Mouse ES Cell Culture
| Application | Recommended Concentration | Key Observations | Reference |
| Inhibition of Neural Differentiation | 100 nM - 1 µM | Prevents the expression of neural markers such as Sox1. Cells maintain a pluripotent morphology. | [3] |
| Maintenance of Pluripotency (in combination with other inhibitors) | Part of "3i" medium (with CHIR99021 and SU5402) | Sustains self-renewal in the absence of LIF/STAT3 signaling. | [4][5] |
Signaling Pathway
The FGF signaling pathway plays a pivotal role in promoting the differentiation of mouse ES cells. Autocrine production of FGF4 by ES cells activates FGFRs, leading to the phosphorylation and activation of the MEK-ERK signaling cascade. Activated ERK then promotes the downregulation of pluripotency factors and primes the cells for lineage commitment, including neural differentiation. This compound acts as a direct inhibitor of the FGF receptor, thereby blocking this entire downstream cascade.
References
Application Notes and Protocols for Naïve Stem Cell Culture Using a Triple Inhibitor Combination of PD173074, CHIR99021, and PD0325901
For Researchers, Scientists, and Drug Development Professionals
Introduction
The establishment and maintenance of naïve pluripotent stem cells (PSCs) in vitro provide a powerful tool for developmental biology research, disease modeling, and regenerative medicine. Naïve PSCs closely resemble the pre-implantation epiblast and exhibit distinct molecular and functional characteristics compared to their primed counterparts. The use of small molecule inhibitors to modulate key signaling pathways has been instrumental in capturing and sustaining the naïve state. This document provides detailed application notes and protocols for the use of a triple inhibitor combination—PD173074 (an FGFR inhibitor), CHIR99021 (a GSK3 inhibitor), and PD0325901 (a MEK inhibitor)—for the culture of naïve human PSCs.
This combination, an extension of the widely used 2i (CHIR99021 and PD0325901) approach, further stabilizes the naïve state by comprehensively blocking differentiation-inducing signals from the FGF/MEK/ERK pathway.
Signaling Pathways in Naïve Pluripotency
The maintenance of naïve pluripotency relies on the inhibition of pro-differentiation signaling pathways and the activation of self-renewal networks. The combination of this compound, CHIR99021, and PD0325901 targets two critical pathways: the FGF/MEK/ERK pathway and the Wnt/β-catenin pathway.
Data Presentation
The efficacy of the triple inhibitor combination in promoting and maintaining a naïve pluripotent state can be assessed by quantifying the expression of key pluripotency markers. The following tables summarize expected quantitative data based on typical experimental outcomes.
Table 1: Quantitative PCR (qPCR) Analysis of Pluripotency Gene Expression
| Gene | Function | Expected Expression in Triple Inhibitor Cocktail vs. Primed State |
| Naïve Markers | ||
| KLF4 | Transcription factor crucial for naïve pluripotency | Upregulated |
| KLF17 | Transcription factor associated with the naïve state | Upregulated |
| DPPA3 (Stella) | Developmental pluripotency associated 3 | Upregulated |
| NANOG | Core pluripotency transcription factor | Upregulated |
| TBX3 | T-box transcription factor 3, involved in self-renewal | Upregulated |
| Primed Markers | ||
| ZIC2 | Zinc finger of the cerebellum 2, a primed state marker | Downregulated |
| OTX2 | Orthodenticle homeobox 2, a primed state marker | Downregulated |
| FGF5 | Fibroblast growth factor 5, marker of primed epiblast | Downregulated |
Table 2: Flow Cytometry Analysis of Cell Surface Markers
| Marker | State | Expected Percentage of Positive Cells in Triple Inhibitor Cocktail | Expected Percentage of Positive Cells in Primed State |
| SSEA-4 | Primed | Low (<10%) | High (>90%) |
| TRA-1-60 | Primed | Low (<10%) | High (>90%) |
| CD75 (Sialyl-Lewis X) | Naïve | High (>80%) | Low (<5%) |
| CD130 (gp130) | Naïve | High (>80%) | Low (<5%) |
Experimental Protocols
Protocol 1: Preparation of Small Molecule Inhibitor Stock Solutions
-
This compound (FGFR Inhibitor):
-
Reconstitute the lyophilized powder in DMSO to a final concentration of 10 mM.
-
Aliquot into working volumes and store at -20°C. Avoid repeated freeze-thaw cycles.
-
-
CHIR99021 (GSK3 Inhibitor):
-
Reconstitute the lyophilized powder in DMSO to a final concentration of 10 mM.
-
Aliquot and store at -20°C.
-
-
PD0325901 (MEK Inhibitor):
-
Reconstitute the lyophilized powder in DMSO to a final concentration of 10 mM.
-
Aliquot and store at -20°C.
-
Protocol 2: Naïve Human Pluripotent Stem Cell Culture Medium (3iL Medium)
This protocol is adapted from established naïve stem cell culture media formulations.
Basal Medium:
-
50% Neurobasal Medium
-
50% DMEM/F12
-
1x N2 Supplement
-
1x B27 Supplement
-
1% Non-Essential Amino Acids
-
2 mM L-Glutamine
-
0.1 mM β-mercaptoethanol
-
10 ng/mL human Leukemia Inhibitory Factor (LIF)
Complete 3iL Medium (prepare fresh before use):
To the basal medium, add the small molecule inhibitors to the following final concentrations:
-
This compound: 0.5 µM
-
CHIR99021: 3 µM
-
PD0325901: 1 µM
Note: The optimal concentration of inhibitors may vary slightly between cell lines and should be empirically determined.
Protocol 3: Conversion of Primed hPSCs to a Naïve State
This protocol describes the transition of conventional, primed hPSCs to a naïve state using the 3iL medium.
Materials:
-
Primed hPSCs
-
Mitotically inactivated mouse embryonic fibroblasts (MEFs)
-
Primed hPSC medium
-
3iL Medium (see Protocol 2)
-
ROCK inhibitor (e.g., Y-27632)
-
Cell dissociation reagent (e.g., TrypLE)
-
Gelatin-coated culture plates
Procedure:
-
Plate MEF Feeder Layer: One day before starting the conversion, plate mitotically inactivated MEFs on gelatin-coated plates at an appropriate density.
-
Prepare Primed hPSCs: Culture primed hPSCs to approximately 70-80% confluency.
-
Single-Cell Dissociation (Day 0):
-
Aspirate the primed hPSC medium and wash the cells with PBS.
-
Add a single-cell dissociation reagent (e.g., TrypLE) and incubate until the cells detach.
-
Neutralize the dissociation reagent with primed hPSC medium and gently pipette to create a single-cell suspension.
-
Centrifuge the cells and resuspend the pellet in primed hPSC medium supplemented with a ROCK inhibitor (e.g., 10 µM Y-27632) to enhance survival.
-
-
Seeding onto MEFs (Day 0):
-
Aspirate the medium from the prepared MEF plates.
-
Seed the single-cell suspension of hPSCs onto the MEF feeder layer at a density of approximately 1-2 x 10^4 cells/cm².
-
-
Medium Switch (Day 1):
-
After 24 hours, aspirate the primed medium and replace it with fresh, pre-warmed 3iL Medium.
-
-
Culture and Monitoring:
-
Culture the cells in a humidified incubator at 37°C and 5% CO2.
-
Change the 3iL Medium daily.
-
Observe the cells for morphological changes. Naïve colonies will appear as small, dome-shaped structures, distinct from the flat, spreading colonies of primed hPSCs.
-
-
Passaging Naïve hPSCs:
-
After 5-7 days, the naïve-like colonies should be ready for their first passage.
-
Dissociate the colonies into small clumps or single cells and re-plate them onto fresh MEF feeder layers in 3iL Medium.
-
Continue to passage the cells every 3-4 days. The requirement for ROCK inhibitor during passaging should be determined empirically.
-
Protocol 4: Maintenance of Naïve hPSCs
Once a stable naïve hPSC culture is established, it can be maintained on MEF feeder layers in 3iL Medium.
Procedure:
-
Culture naïve hPSCs on MEF feeder layers in 3iL Medium.
-
Change the medium daily.
-
Passage the cells every 3-4 days, or when the colonies become large and start to merge.
-
Passaging can be done by dissociating the colonies into small clumps or single cells.
Conclusion
The use of the triple inhibitor combination of this compound, CHIR99021, and PD0325901 provides a robust method for the induction and maintenance of naïve human pluripotent stem cells. By comprehensively inhibiting the FGF/MEK/ERK signaling pathway and activating the Wnt/β-catenin pathway, this approach promotes a stable naïve state, characterized by specific gene expression profiles and cell surface marker expression. The detailed protocols provided herein serve as a guide for researchers to establish and culture naïve hPSCs for a wide range of applications in stem cell biology and regenerative medicine.
Troubleshooting & Optimization
PD173074 Experimental Results: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the FGFR inhibitor, PD173074.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is a potent and selective, ATP-competitive inhibitor of Fibroblast Growth Factor Receptors (FGFRs).[1] It primarily targets FGFR1 and FGFR3, with high selectivity over other kinases like PDGFR and c-Src.[2][3] Its mechanism involves binding to the ATP-binding pocket of the FGFR kinase domain, which prevents the transfer of phosphate from ATP to tyrosine residues on the receptor and its substrates. This inhibition blocks the activation of downstream signaling pathways.[2][3]
2. What are the common off-target effects of this compound I should be aware of?
While highly selective for FGFRs, this compound has been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) at higher concentrations.[2][3][4] It shows significantly less activity against other kinases such as EGFR, Insulin Receptor, MEK, and PKC.[2][5] Researchers should consider the potential for VEGFR2 inhibition, especially when using higher concentrations of the compound.
3. I am not seeing the expected inhibition of my target cells. What are the possible reasons?
Several factors could contribute to a lack of expected activity:
-
Cell Line Sensitivity: The sensitivity of cell lines to this compound can vary significantly and often correlates with the expression levels of FGFRs.[6][7] Cell lines with low or absent FGFR expression may not respond to the inhibitor.[6]
-
Compound Stability and Storage: Ensure the compound has been stored correctly to maintain its activity. Stock solutions should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3]
-
Working Concentration: The optimal concentration of this compound can vary depending on the cell line and experimental conditions. A dose-response experiment is recommended to determine the optimal inhibitory concentration for your specific system.[8]
-
Activation of Alternative Signaling Pathways: Resistance to FGFR inhibitors can arise from the activation of compensatory signaling pathways, such as the EGFR pathway.[6][9]
4. I am observing unexpected toxicity or off-target effects in my in vivo experiments. What could be the cause?
Toxicity in in vivo models can stem from several factors:
-
Dosage: While this compound has been shown to be effective in vivo with no apparent toxicity at certain doses, higher concentrations may lead to adverse effects.[2] It is crucial to perform dose-escalation studies to determine the maximum tolerated dose in your specific animal model.
-
Off-Target Kinase Inhibition: Although selective, at higher concentrations, this compound can inhibit other kinases, which may contribute to toxicity.[8]
-
Vehicle Effects: The vehicle used to dissolve and administer this compound could have its own toxic effects. Ensure the vehicle is well-tolerated by the animals at the administered volume.
5. How should I prepare and store this compound stock solutions?
-
Solubility: this compound is soluble in DMSO and ethanol.[5][10] It is poorly soluble in water.[10] For in vitro experiments, stock solutions are typically prepared in DMSO.[2] For in vivo studies, specific formulations with solvents like PEG300 and Tween 80 may be required.[2]
-
Storage: Powdered this compound should be stored at -20°C for long-term stability.[2] Stock solutions in DMSO can be stored at -20°C for up to a month or at -80°C for up to a year.[3] It is highly recommended to aliquot stock solutions to minimize freeze-thaw cycles.[3]
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target Kinase | IC₅₀ (nM) | Notes |
| FGFR1 | ~21.5 - 25 | Potent inhibition.[1][2][3][4][5][10] |
| FGFR3 | 5 | Highly potent inhibition.[1][5] |
| VEGFR2 | ~100 - 200 | Moderate inhibition at higher concentrations.[2][3][4][5] |
| PDGFR | >1000-fold less potent than FGFR1 | Low activity.[2][3][5] |
| c-Src | >1000-fold less potent than FGFR1 | Low activity.[2][3][5] |
| EGFR | >50,000 | Negligible activity.[5] |
| InsR | >50,000 | Negligible activity.[5] |
| MEK | >50,000 | Negligible activity.[5] |
| PKC | >50,000 | Negligible activity.[5] |
Table 2: Effective Concentrations of this compound in Cellular Assays
| Cell Line | Assay Type | Effective Concentration (IC₅₀) | Reference |
| KMS11 (Multiple Myeloma) | Viability | <20 nM | [2] |
| KMS18 (Multiple Myeloma) | Viability | <20 nM | [2] |
| TFK-1 (Cholangiocarcinoma) | Cell Viability | ~6.6 µM | [6] |
| KKU-213 (Cholangiocarcinoma) | Cell Viability | ~8.4 µM | [6] |
| RBE (Cholangiocarcinoma) | Cell Viability | ~11 µM | [6] |
| KKU-100 (Cholangiocarcinoma) | Cell Viability | ~16 µM | [6] |
Experimental Protocols
In Vitro Kinase Inhibition Assay
This protocol is a general guideline for assessing the inhibitory activity of this compound against a target kinase.
-
Reaction Buffer Preparation: Prepare a reaction buffer typically containing 25 mM HEPES (pH 7.4), 150 mM NaCl, 10 mM MnCl₂, and 0.2 mM sodium orthovanadate.[2][11]
-
Substrate and Enzyme Preparation: Use a suitable substrate, such as a random copolymer of glutamic acid and tyrosine (4:1), at a concentration of approximately 750 μg/mL.[2][11] Prepare the target kinase (e.g., full-length FGFR1) at a working concentration (e.g., 60-75 ng per reaction).[2][11]
-
Inhibitor Preparation: Prepare serial dilutions of this compound in the reaction buffer.
-
Reaction Initiation: In a 100 μL total reaction volume, combine the reaction buffer, substrate, enzyme, and varying concentrations of this compound. Initiate the kinase reaction by adding [γ-³²P]ATP (e.g., 5 μM ATP containing 0.4 μCi of [γ-³²P]ATP per incubation).[2][11]
-
Incubation: Incubate the reaction mixture at 25°C for 10 minutes.[2][11]
-
Reaction Termination: Stop the reaction by adding 30% trichloroacetic acid.[2][11]
-
Measurement of Kinase Activity: Precipitate the reaction material onto glass-fiber filter mats and wash three times with 15% trichloroacetic acid.[2][11] Determine the amount of incorporated ³²P using a scintillation counter.
-
Data Analysis: Calculate the specific kinase activity by subtracting the non-specific activity (reaction without enzyme) from the total activity. Determine the IC₅₀ value of this compound by plotting the percentage of inhibition against the inhibitor concentration.[2]
Cell Viability (MTT) Assay
This protocol outlines a common method for determining the effect of this compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with increasing concentrations of this compound (typically in the presence of a growth factor like aFGF/heparin if studying inhibition of stimulated growth) for a specified duration (e.g., 48 hours).[2] Include a vehicle-only control.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle-treated control. Determine the IC₅₀ value by plotting the percentage of viability against the concentration of this compound.
Visualizations
Caption: this compound inhibits FGFR signaling pathways.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. stemcell.com [stemcell.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. PD 173074 | FGFR | Tocris Bioscience [tocris.com]
- 6. mdpi.com [mdpi.com]
- 7. Small molecule FGF receptor inhibitors block FGFR-dependent urothelial carcinoma growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Targeting FGFRs Using this compound as a Novel Therapeutic Strategy in Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. apexbt.com [apexbt.com]
Technical Support Center: PD173074 and VEGFR2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of PD173074 on Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).
Frequently Asked Questions (FAQs)
Q1: What is the known inhibitory activity of this compound against VEGFR2?
A1: this compound is primarily a potent inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1), but it also exhibits inhibitory activity against VEGFR2. The concentration of this compound required to inhibit VEGFR2 is higher than that needed for FGFR1, indicating it is an off-target effect.[1][2]
Q2: My cells treated with this compound show a phenotype inconsistent with pure FGFR1 inhibition. Could this be due to off-target effects on VEGFR2?
A2: Yes, unexpected cellular phenotypes are often indicative of off-target activity.[3] Since this compound is known to inhibit VEGFR2 at higher concentrations, it is plausible that the observed effects are due to the compound's activity on this receptor, especially if you are using a concentration in the higher nanomolar to micromolar range.[1][2] It is crucial to confirm this by assessing the phosphorylation status of VEGFR2 and its downstream signaling components.
Q3: How can I distinguish between on-target (FGFR1) and off-target (VEGFR2) effects of this compound in my experiments?
A3: To differentiate between on-target and off-target effects, consider the following strategies:
-
Dose-Response Analysis: Perform a dose-response study and compare the IC50 values for FGFR1 and VEGFR2 inhibition in your specific cell system. A significant difference in potency can help attribute effects to the respective targets.
-
Use of a More Selective Inhibitor: Compare the effects of this compound with a more selective FGFR1 inhibitor that has minimal or no activity against VEGFR2. If the phenotype persists with the selective inhibitor, it is likely an on-target effect.
-
Rescue Experiments: If possible, overexpress a constitutively active form of FGFR1 or a drug-resistant mutant. If this rescues the phenotype, it suggests an on-target effect. Conversely, activating VEGFR2 signaling (e.g., with VEGF) in the presence of this compound can help to characterize the extent of VEGFR2 inhibition.
-
Downstream Signaling Analysis: Analyze the phosphorylation status of key downstream effectors of both FGFR1 (e.g., FRS2, ERK) and VEGFR2 (e.g., PLCγ, AKT) signaling pathways.[4][5]
Q4: What are the potential downstream consequences of this compound-mediated VEGFR2 inhibition?
A4: Inhibition of VEGFR2 by this compound can disrupt several critical cellular processes that are regulated by VEGF signaling, including:
-
Angiogenesis: Reduced proliferation, migration, and tube formation of endothelial cells.[1]
-
Cell Survival: Induction of apoptosis in cells dependent on VEGFR2 signaling for survival.
-
Vascular Permeability: Alterations in endothelial cell barrier function.
The specific consequences will depend on the cell type and the biological context of your experiment.
Troubleshooting Guides
Issue 1: Unexpectedly High Cell Toxicity at Concentrations Intended for FGFR1 Inhibition
| Possible Cause | Troubleshooting Steps |
| Off-target toxicity via VEGFR2 inhibition | 1. Perform a cell viability dose-response curve: Determine the IC50 for cytotoxicity and compare it to the IC50 for FGFR1 and VEGFR2 inhibition. A closer correlation with the VEGFR2 IC50 suggests off-target toxicity. 2. Test in a VEGFR2-null cell line: If available, use a cell line that does not express VEGFR2 to see if the toxicity is mitigated. 3. Analyze apoptosis markers: Measure markers of apoptosis (e.g., cleaved caspase-3) at different concentrations of this compound. |
| Compound solubility issues | 1. Check the solubility of this compound in your cell culture medium. The compound is soluble in DMSO and ethanol but has poor aqueous solubility.[6] 2. Always include a vehicle control (e.g., DMSO) to rule out solvent-induced toxicity. |
Issue 2: Inconsistent or No Inhibition of VEGFR2 Phosphorylation
| Possible Cause | Troubleshooting Steps |
| Suboptimal antibody for Western blotting | 1. Use a validated phospho-VEGFR2 antibody: Ensure the antibody is specific for the phosphorylated form of the receptor (e.g., p-VEGFR2 Tyr1175). 2. Optimize antibody concentration and incubation times. |
| Low basal VEGFR2 activity | 1. Stimulate cells with VEGF: To induce robust VEGFR2 phosphorylation, treat your cells with an optimal concentration of VEGF for a short period (e.g., 5-15 minutes) before adding this compound.[7] |
| Incorrect inhibitor concentration | 1. Verify the concentration of your this compound stock solution. 2. Perform a dose-response experiment to determine the optimal inhibitory concentration for your cell line. |
| Drug sequestration | 1. Consider the possibility of lysosomal sequestration of this compound, which can reduce its effective intracellular concentration.[8] Co-treatment with a lysosomotropic agent like chloroquine may enhance its inhibitory activity.[8] |
Issue 3: Activation of Compensatory Signaling Pathways
| Possible Cause | Troubleshooting Steps |
| Cellular feedback mechanisms | 1. Probe for activation of other receptor tyrosine kinases: Inhibition of VEGFR2 can sometimes lead to the upregulation of other survival pathways (e.g., EGFR, MET).[9] Perform western blots for the phosphorylated forms of these receptors. 2. Consider a combination therapy approach: If a compensatory pathway is activated, co-treatment with an inhibitor of that pathway may be necessary to achieve the desired biological effect. |
Quantitative Data Summary
The following tables summarize the inhibitory concentrations (IC50) of this compound against its primary target (FGFR1) and its off-target (VEGFR2), as well as other kinases.
Table 1: this compound IC50 Values
| Target | IC50 (nM) | Assay Type | Reference(s) |
| FGFR1 | ~25 | Cell-free | [1][2] |
| FGFR3 | 5 | Cell-free | |
| VEGFR2 | 100 - 200 | Cell-free | [1][2] |
| PDGFR | 17,600 | Cell-free | |
| c-Src | 19,800 | Cell-free | |
| EGFR | >50,000 | Cell-free | |
| InsR | >50,000 | Cell-free |
Experimental Protocols
VEGFR2 Kinase Assay (In Vitro)
This protocol is adapted from commercially available kinase assay kits and is intended to determine the in vitro inhibitory activity of this compound against VEGFR2.
Materials:
-
Recombinant human VEGFR2 kinase
-
Kinase buffer (e.g., 25 mM HEPES, pH 7.4, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
ATP
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
This compound stock solution (in DMSO)
-
96-well plates
-
Kinase-Glo® Luminescent Kinase Assay Kit (or similar)
-
Plate reader with luminescence detection capabilities
Procedure:
-
Prepare serial dilutions of this compound: Dilute the this compound stock solution in kinase buffer to achieve a range of desired concentrations. Include a DMSO-only control.
-
Prepare the kinase reaction mix: In each well of a 96-well plate, add the kinase buffer, recombinant VEGFR2 kinase, and the peptide substrate.
-
Add this compound: Add the serially diluted this compound or DMSO control to the appropriate wells.
-
Initiate the reaction: Add ATP to each well to start the kinase reaction.
-
Incubate: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Detect kinase activity: Stop the reaction and measure the remaining ATP using a luminescent kinase assay kit according to the manufacturer's instructions. The luminescence signal is inversely proportional to kinase activity.
-
Data analysis: Plot the percentage of kinase inhibition against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Western Blot for Phospho-VEGFR2
This protocol outlines the steps to detect the phosphorylation of VEGFR2 in cell lysates following treatment with this compound.
Materials:
-
Cells expressing VEGFR2
-
This compound
-
VEGF-A (optional, for stimulation)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-VEGFR2 (e.g., Tyr1175), anti-total VEGFR2, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell treatment: Seed cells and allow them to attach. Treat the cells with various concentrations of this compound for the desired time. If stimulating, add VEGF-A for a short period (e.g., 10 minutes) before lysis.
-
Cell lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and transfer: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary antibody incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-VEGFR2) overnight at 4°C.
-
Secondary antibody incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the signal using an ECL reagent and a chemiluminescence imager.
-
Stripping and re-probing: The membrane can be stripped and re-probed with antibodies for total VEGFR2 and a loading control (e.g., GAPDH) to ensure equal protein loading.
Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
This compound
-
96-well plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader with absorbance measurement at 570 nm
Procedure:
-
Cell seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound treatment: Treat the cells with a serial dilution of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the log of the this compound concentration to determine the IC50 value.[10]
Visualizations
Caption: Simplified VEGFR2 signaling pathway and the inhibitory effect of this compound.
Caption: Logical workflow for troubleshooting unexpected results with this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. commerce.bio-rad.com [commerce.bio-rad.com]
- 5. researchgate.net [researchgate.net]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. researchgate.net [researchgate.net]
- 8. Lysosomal Sequestration Impairs the Activity of the Preclinical FGFR Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Minimizing PD173074 Off-Target Kinase Activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the off-target kinase activity of PD173074. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the accurate and effective use of this inhibitor in your research.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound, providing potential causes and actionable solutions.
Question 1: The observed cellular phenotype is inconsistent with the known functions of FGFR and VEGFR signaling.
-
Possible Cause: Off-target kinase inhibition. At higher concentrations, this compound can inhibit other kinases, leading to unexpected biological effects.
-
Troubleshooting Steps:
-
Review Inhibitor Selectivity: Consult the kinase profile data for this compound (see Table 1). Even with a high degree of selectivity, off-target effects can occur, especially at concentrations significantly above the IC50 for the primary targets.[1][2]
-
Perform a Dose-Response Experiment: Titrate this compound to determine the minimal effective concentration required to inhibit FGFR/VEGFR signaling without producing the unexpected phenotype. Monitor the phosphorylation status of downstream effectors of both on-target (e.g., p-ERK, p-AKT) and potential off-target kinases.[3]
-
Use a Structurally Unrelated Inhibitor: To confirm that the observed phenotype is due to the inhibition of the intended target, use a different, structurally distinct inhibitor for FGFR and/or VEGFR. If the phenotype is not replicated, it is likely an off-target effect of this compound.
-
Rescue Experiment: If a specific off-target kinase is suspected, a rescue experiment can be performed by overexpressing a drug-resistant mutant of that kinase. If the phenotype is reversed, it confirms the off-target effect.
-
Question 2: Inconsistent results are observed in downstream signaling analysis (e.g., Western Blot for p-ERK).
-
Possible Cause 1: Suboptimal inhibitor concentration or treatment time.
-
Solution: Optimize the concentration and incubation time of this compound. Perform a time-course experiment (e.g., 15 min, 30 min, 1 hr, 4 hrs, 24 hrs) at a fixed, effective concentration to determine the optimal duration of treatment for observing changes in downstream signaling.
-
Possible Cause 2: Crosstalk between signaling pathways. Inhibition of FGFR/VEGFR may lead to the activation of compensatory signaling pathways. For instance, studies have shown that inhibition of FGFR signaling by this compound can lead to the upregulation of EGFR-related signaling pathways.[4]
-
Solution: Broaden your signaling analysis to include key nodes of other relevant pathways (e.g., EGFR, PI3K/AKT, JAK/STAT).[4][5] Consider co-treatment with an inhibitor of the compensatory pathway to dissect the signaling network.
Question 3: The inhibitor shows reduced potency or a lack of effect in a cell-based assay compared to in vitro kinase assays.
-
Possible Cause 1: Poor cell permeability or active efflux.
-
Solution:
-
Cellular Target Engagement Assay: Perform a Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to its intended targets within the cell (see Experimental Protocols).
-
Efflux Pump Inhibition: this compound has been shown to be a substrate for the ABCB1 transporter.[6] If your cell line expresses high levels of this transporter, consider co-treatment with a known ABCB1 inhibitor to increase the intracellular concentration of this compound.
-
-
Possible Cause 2: High ATP concentration in the cellular environment. This compound is an ATP-competitive inhibitor, and high intracellular ATP levels can reduce its apparent potency.[1]
-
Solution: While altering intracellular ATP concentrations is generally not feasible, this factor should be considered when comparing in vitro and cellular IC50 values. Ensure that in vitro kinase assays are performed at an ATP concentration that is close to the Km for the specific kinase.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound?
A1: this compound is a potent inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1) and FGFR3, with IC50 values of approximately 21.5 nM and 5 nM, respectively. It also inhibits Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) with an IC50 of around 100-200 nM.[1][2]
Q2: What are the known off-target kinases for this compound?
A2: this compound is highly selective for FGFRs over many other kinases. For example, it is approximately 1000-fold more selective for FGFR1 than for PDGFR and c-Src.[2] However, at higher concentrations, it can inhibit other kinases. See Table 1 for a summary of its inhibitory activity against a panel of kinases.
Q3: How can I experimentally confirm the off-target effects of this compound?
A3: A combination of techniques is recommended:
-
Kinome Profiling: Screen this compound against a large panel of purified kinases to obtain a comprehensive selectivity profile.
-
Cellular Target Engagement Assays (e.g., CETSA): Confirm that this compound binds to the suspected off-target kinase in a cellular context.
-
Downstream Signaling Analysis: Use techniques like Western blotting to assess the phosphorylation status of known downstream substrates of the potential off-target kinase in cells treated with this compound.[3]
Q4: Can off-target effects be beneficial?
A4: In some contexts, the multi-kinase activity of an inhibitor can be therapeutically advantageous. However, in a research setting where the goal is to probe the function of a specific kinase, off-target effects can lead to misinterpretation of data. Therefore, it is crucial to characterize and minimize these effects.
Data Presentation
Table 1: Kinase Selectivity Profile of this compound
This table summarizes the inhibitory activity of this compound against a panel of kinases, with data compiled from various sources. IC50 values represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.
| Kinase Family | Kinase | IC50 (nM) | Reference(s) |
| Primary Targets | FGFR1 | 21.5 - 25 | [1][2] |
| FGFR3 | 5 | [1] | |
| VEGFR2 | ~100 - 200 | [1][2] | |
| Off-Targets | PDGFR | 17600 | [1] |
| c-Src | 19800 | [1] | |
| EGFR | > 50000 | [1] | |
| InsR | > 50000 | [1] | |
| MEK | > 50000 | [1] | |
| PKC | > 50000 | [1] |
Note: IC50 values can vary depending on the assay conditions (e.g., ATP concentration). The data presented here are for comparative purposes.
Experimental Protocols
1. In Vitro Kinase Assay
This protocol allows for the direct measurement of this compound's inhibitory activity against a purified kinase.
-
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
This compound stock solution (in DMSO)
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.4, 150 mM NaCl, 10 mM MgCl2, 0.2 mM sodium orthovanadate)[1]
-
[γ-³²P]ATP or an ADP-Glo™ Kinase Assay kit (Promega)
-
96-well or 384-well plates
-
-
Methodology:
-
Prepare serial dilutions of this compound in kinase reaction buffer.
-
In a multi-well plate, add the purified kinase and its specific substrate.
-
Add the diluted this compound or vehicle control (DMSO) to the wells.
-
Initiate the kinase reaction by adding ATP (with [γ-³²P]ATP tracer if using a radiometric assay).
-
Incubate the plate at the optimal temperature for the kinase (typically 25-30°C) for a defined period (e.g., 10-30 minutes).[1]
-
Stop the reaction (e.g., by adding EDTA or spotting onto a phosphocellulose membrane).
-
Detect the amount of phosphorylated substrate. For radiometric assays, this involves quantifying the incorporated radioactivity. For ADP-Glo™, this involves measuring the luminescence signal, which is inversely proportional to kinase activity.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value using a suitable data analysis software.
-
2. Cellular Thermal Shift Assay (CETSA)
This protocol is used to confirm the engagement of this compound with its target kinases in intact cells.
-
Materials:
-
Cultured cells expressing the target kinase(s)
-
This compound
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer with protease and phosphatase inhibitors
-
Equipment for heating samples (e.g., PCR thermocycler)
-
SDS-PAGE and Western blot reagents
-
Antibody specific to the target kinase
-
-
Methodology:
-
Treat cultured cells with this compound or a vehicle control for a specified time (e.g., 1 hour) at 37°C.[7]
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in PBS and divide them into aliquots.
-
Heat the aliquots at a range of different temperatures for a set time (e.g., 3 minutes).[7]
-
Lyse the cells to release the proteins.
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the soluble fraction by SDS-PAGE and Western blotting using an antibody against the target kinase.
-
Quantify the band intensities to generate a melting curve for the protein in the presence and absence of this compound. A shift in the melting curve indicates target engagement.
-
3. Washout Experiment
This protocol helps to assess the duration of target inhibition after the removal of this compound.
-
Materials:
-
Cultured cells
-
This compound
-
Complete cell culture medium
-
Lysis buffer for Western blotting
-
-
Methodology:
-
Treat cells with an effective concentration of this compound for a defined period (e.g., 1-2 hours).
-
Remove the medium containing this compound.
-
Wash the cells twice with pre-warmed, drug-free medium.
-
Add fresh, drug-free medium to the cells.
-
At various time points after the washout (e.g., 0, 1, 4, 8, 24 hours), lyse the cells.
-
Analyze the phosphorylation status of downstream targets (e.g., p-ERK, p-AKT) by Western blotting to determine the duration of pathway inhibition.
-
Mandatory Visualizations
Caption: FGFR signaling pathway and inhibition by this compound.
Caption: VEGFR2 signaling pathway and inhibition by this compound.
Caption: Logical workflow for troubleshooting off-target effects.
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. researchgate.net [researchgate.net]
- 4. Targeting FGFRs Using this compound as a Novel Therapeutic Strategy in Cholangiocarcinoma [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a selective FGFR inhibitor, reverses ABCB1-mediated drug resistance in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Acquired Resistance to PD173074
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding acquired resistance to the FGFR inhibitor, PD173074.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to this compound and other FGFR inhibitors?
A1: Acquired resistance to FGFR inhibitors, including this compound, is a significant challenge in clinical and preclinical settings. The most commonly observed mechanisms can be categorized as either on-target or off-target.
-
On-Target Resistance: This primarily involves the development of secondary mutations within the kinase domain of the FGFR gene itself. These mutations can interfere with the binding of this compound to the ATP-binding pocket, thereby reducing its inhibitory effect. Specific and recurrent mutations have been identified that confer resistance.[1][2][3][4][5][6]
-
Off-Target Resistance: This involves the activation of alternative signaling pathways that bypass the FGFR signaling cascade, rendering the cells no longer dependent on FGFR for their growth and survival.[2][3][7][8] This can be due to mutations in downstream signaling molecules or the activation of other receptor tyrosine kinases. Another described mechanism is the phenotypic switch known as the epithelial-to-mesenchymal transition (EMT).[3][8][9]
Q2: Which specific mutations in FGFR are known to cause resistance to this compound?
A2: Several key mutations within the FGFR kinase domain have been identified as drivers of resistance.
-
"Gatekeeper" Mutations: Mutations at the gatekeeper residue, which controls access to the ATP-binding pocket, are a frequent cause of resistance to many kinase inhibitors. For instance, in FGFR3, a V555M mutation has been shown to cause resistance to this compound.[6] A V565I mutation in FGFR2 also confers resistance.[5][10]
-
"Molecular Brake" Mutations: Mutations in the "molecular brake" region can lead to constitutive activation of the receptor and confer resistance. Notably, the N550K and N550H mutations in FGFR2 have been specifically shown to confer resistance to this compound.[5][10][11]
Q3: What are "bypass signaling" pathways in the context of this compound resistance?
A3: Bypass signaling refers to the activation of alternative molecular pathways that promote cell survival and proliferation independently of the FGFR pathway that this compound inhibits.[3][8] Even with effective FGFR inhibition by this compound, cancer cells can adapt by relying on these other pathways. The most common bypass pathways include:
-
PI3K/AKT/mTOR Pathway: This is a crucial survival pathway, and alterations in components like PIK3CA or loss of negative regulators like PTEN can lead to its activation and confer resistance.[2][7][12][13]
-
MAPK Pathway: The MAPK pathway (including RAS-RAF-MEK-ERK) is a key downstream effector of FGFR signaling.[14][15] However, mutations or other activating events within this pathway can lead to its reactivation despite FGFR blockade.[2][7]
-
Activation of other Receptor Tyrosine Kinases (RTKs): Upregulation or activation of other RTKs, such as EGFR, can provide an alternative signaling route to activate downstream pathways like PI3K/AKT and MAPK.[7][13]
Q4: Can this compound's effectiveness be influenced by drug efflux pumps?
A4: Yes, but in a potentially beneficial way. Research has shown that this compound can act as an inhibitor of the ABCB1 (also known as P-glycoprotein or MDR1) drug efflux pump.[16][17] This means that in cells overexpressing ABCB1, which are resistant to various chemotherapeutic agents, this compound can help to reverse this resistance by preventing the pump from expelling other anticancer drugs.[16][17] This effect is specific to ABCB1 and was not observed for other transporters like ABCC1 and ABCG2.[16][17] It is important to note that this is a separate mechanism from the acquired resistance to this compound's primary FGFR-inhibiting activity.
Troubleshooting Guides
Scenario 1: My this compound-sensitive cell line is showing signs of acquired resistance (e.g., reduced growth inhibition at previously effective concentrations).
-
Possible Cause 1: Development of On-Target Mutations.
-
Troubleshooting/Verification:
-
Sequence the FGFR Kinase Domain: Perform Sanger or next-generation sequencing of the FGFR gene in your resistant cell line. Pay close attention to the codons for the gatekeeper (e.g., V565 in FGFR2, V555 in FGFR3) and molecular brake (e.g., N550 in FGFR2) residues.[1][6][10]
-
Compare to Parental Line: Always sequence the parental, sensitive cell line as a control to confirm that any identified mutations are newly acquired.
-
-
-
Possible Cause 2: Activation of Bypass Signaling Pathways.
-
Troubleshooting/Verification:
-
Phospho-protein Analysis: Use Western blotting or phospho-receptor tyrosine kinase (RTK) arrays to assess the activation status of key signaling nodes in the PI3K/AKT (e.g., p-AKT, p-S6) and MAPK (e.g., p-ERK) pathways in both your resistant and parental cell lines, with and without this compound treatment.[9] Persistent or increased phosphorylation of these proteins in the resistant line despite this compound treatment suggests bypass activation.
-
Examine Other RTKs: The phospho-RTK array can also reveal the activation of other receptors like EGFR, which may be driving resistance.[13]
-
Combination Therapy Experiment: Treat the resistant cells with this compound in combination with inhibitors of the suspected bypass pathway (e.g., a PI3K inhibitor like pictilisib or an MEK inhibitor).[2][7] Restoration of sensitivity would support the bypass mechanism hypothesis.
-
-
Scenario 2: I have identified a specific FGFR mutation (e.g., N550K) in my resistant cell line. How do I confirm this mutation is responsible for the resistance?
-
Troubleshooting/Verification:
-
Site-Directed Mutagenesis: Introduce the identified mutation (e.g., FGFR2 N550K) into an expression vector containing the wild-type FGFR2 cDNA.
-
Stable Transfection: Transfect a this compound-sensitive cell line that has low endogenous FGFR expression (e.g., BaF3 cells) with either the wild-type or the mutant FGFR2 construct.[5][10]
-
Proliferation Assay: Perform a dose-response experiment with this compound on both the wild-type and mutant FGFR2-expressing cell lines. A significant rightward shift in the IC50 curve for the mutant-expressing cells compared to the wild-type would confirm that the mutation confers resistance.[5][11]
-
Data Summary Tables
Table 1: Key FGFR Kinase Domain Mutations Conferring Resistance to this compound and other FGFR Inhibitors
| FGFR Isoform | Mutation | Residue Type | Conferred Resistance To | Reference(s) |
| FGFR2 | N550K/H | Molecular Brake | This compound, Dovitinib | [5][10][11] |
| FGFR2 | V565I | Gatekeeper | This compound, Ponatinib | [5][10] |
| FGFR3 | V555M | Gatekeeper | This compound, AZD4547 | [6] |
| FGFR1 | V561M | Gatekeeper | This compound, BGJ398 | [12] |
Table 2: IC50 Values of this compound in Sensitive vs. Resistant Cell Models
| Cell Line Model | FGFR2 Status | This compound IC50 (approx.) | Fold Resistance | Reference(s) |
| JHUEM-2 (Parental) | C383R | ~20 nM | N/A | [5] |
| JHUEM-2 (Overexpressing N550K) | C383R + N550K | ~100 nM | ~5-fold | [5][11] |
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line
-
Cell Line Selection: Begin with a cancer cell line known to be sensitive to this compound, ideally one with a known FGFR alteration (e.g., RT112, which has an FGFR3-TACC3 fusion).[18]
-
Initial IC50 Determination: Perform a standard cell viability assay (e.g., MTT, CellTiter-Glo) to determine the baseline IC50 of this compound for the parental cell line.
-
Dose Escalation: Culture the parental cells in media containing this compound at a concentration equal to the IC50.
-
Monitoring and Sub-culturing: Monitor the cells for growth. Initially, a large proportion of cells will die. Once the surviving population begins to proliferate steadily, sub-culture the cells and gradually increase the concentration of this compound in the culture medium over several weeks to months.
-
Isolation of Resistant Clones: Once the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 5-10 times the original IC50), you can consider the population resistant. Isolate single-cell clones for further characterization.[9][18]
-
Validation: Confirm the resistant phenotype by performing a new dose-response assay and comparing the IC50 of the resistant line to the parental line.
Protocol 2: Western Blot Analysis of Signaling Pathway Activation
-
Cell Treatment: Seed both parental (sensitive) and resistant cells. Allow them to adhere overnight. Treat the cells with a vehicle control (e.g., DMSO) or this compound at a relevant concentration (e.g., 100 nM) for a specified time (e.g., 2-4 hours).
-
Protein Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against proteins of interest overnight at 4°C. Key antibodies include: p-FGFR, total FGFR, p-AKT, total AKT, p-ERK1/2, total ERK1/2, and a loading control like GAPDH or β-actin.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities to compare protein phosphorylation levels between samples.
Visualizations
References
- 1. Landscape of Clinical Resistance Mechanisms to FGFR Inhibitors in FGFR2-Altered Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Mechanisms of acquired resistance to fibroblast growth factor receptor targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Landscape of Clinical Resistance Mechanisms to FGFR Inhibitors in FGFR2-Altered Cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The N550K/H Mutations in FGFR2 Confer Differential Resistance to this compound, Dovitinib, and Ponatinib ATP-Competitive Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. FGF/FGFR signaling pathway involved resistance in various cancer types - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. The N550K/H mutations in FGFR2 confer differential resistance to this compound, dovitinib, and ponatinib ATP-competitive inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Mechanisms of resistance to FGFR1 inhibitors in FGFR1-driven leukemias and lymphomas: implications for optimized treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound, a selective FGFR inhibitor, reverses ABCB1-mediated drug resistance in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound, a selective FGFR inhibitor, reverses ABCB1-mediated drug resistance in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: PD173074 Resistance and FGFR Gatekeeper Mutations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating resistance to the FGFR inhibitor PD173074, with a specific focus on the role of FGFR gatekeeper mutations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective, ATP-competitive inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases.[1] It primarily targets FGFR1 and FGFR3 with high affinity, and also shows inhibitory activity against VEGFR2.[2][3] By binding to the ATP-binding pocket of the FGFR kinase domain, this compound blocks the autophosphorylation of the receptor, thereby inhibiting the activation of downstream signaling pathways such as the RAS/MAPK and PI3K/AKT pathways.[3][4][5] This inhibition ultimately leads to reduced cell proliferation, survival, and angiogenesis in FGFR-dependent cancer cells.[2][5]
Q2: We are observing a loss of sensitivity to this compound in our long-term cell culture experiments. What is a potential mechanism for this acquired resistance?
A primary mechanism of acquired resistance to this compound and other FGFR inhibitors is the emergence of secondary mutations in the FGFR kinase domain, specifically at the "gatekeeper" residue.[6][7][8] The gatekeeper residue is a critical amino acid that controls access to a hydrophobic pocket in the ATP-binding site. Mutations at this position can sterically hinder the binding of the inhibitor without significantly affecting the kinase's ability to bind ATP and phosphorylate substrates. For FGFR3, a common gatekeeper mutation observed to confer resistance to this compound is the substitution of valine at position 555 with methionine (V555M).[6][7] Similarly, in FGFR2, a valine to isoleucine substitution at position 565 (V565I) has been identified as a resistance-conferring gatekeeper mutation.[9]
Q3: How can we confirm if our this compound-resistant cells have an FGFR gatekeeper mutation?
To determine if your resistant cell line harbors a gatekeeper mutation, you will need to perform sequencing of the FGFR gene. The most common method is Sanger sequencing of the kinase domain of the relevant FGFR (e.g., FGFR2 or FGFR3).
Experimental Workflow for Identifying Gatekeeper Mutations:
Caption: Workflow for identifying FGFR gatekeeper mutations.
Q4: Our cells have the FGFR3 V555M gatekeeper mutation. Will they be cross-resistant to other FGFR inhibitors?
Yes, cells with the FGFR3 V555M mutation have been shown to be cross-resistant to other FGFR inhibitors, such as AZD4547.[6][7] This is because many FGFR inhibitors share a similar mechanism of action by targeting the ATP-binding pocket, and the V555M mutation can sterically hinder the binding of these inhibitors as well. However, the degree of cross-resistance can vary between different inhibitors. Some newer generation, covalently-binding FGFR inhibitors are being developed to overcome resistance mediated by gatekeeper mutations.[8]
Troubleshooting Guides
Problem: We are not seeing the expected level of this compound-induced growth inhibition in our FGFR-dependent cell line.
Possible Cause 1: Suboptimal Drug Concentration or Activity
-
Solution: Verify the concentration and activity of your this compound stock. Perform a dose-response experiment to determine the IC50 value in a sensitive, control cell line to ensure the compound is active.
Possible Cause 2: Intrinsic or Acquired Resistance
-
Solution:
-
Check for Gatekeeper Mutations: As detailed in FAQ Q3, sequence the kinase domain of the relevant FGFR to check for the presence of gatekeeper mutations.
-
Investigate Bypass Signaling Pathways: Resistance can also emerge through the activation of alternative signaling pathways that bypass the need for FGFR signaling.[8] Perform western blotting to examine the phosphorylation status of key proteins in other receptor tyrosine kinase pathways (e.g., EGFR, MET) or downstream signaling molecules (e.g., STAT3).
-
Problem: We are trying to generate a this compound-resistant cell line with a gatekeeper mutation, but the cells are not surviving the selection process.
Possible Cause 1: Drug Concentration is Too High
-
Solution: Start with a lower concentration of this compound, typically around the IC50 value for the parental cell line. Gradually increase the concentration over several weeks or months to allow for the selection and expansion of resistant clones.
Possible Cause 2: Infrequent Emergence of Resistant Clones
-
Solution: This is a stochastic process. It may be necessary to culture a larger population of cells and be patient, as the emergence of a resistant clone can take a significant amount of time. Consider using multiple flasks to increase the probability of isolating a resistant colony.
Quantitative Data Summary
The following table summarizes key quantitative data related to this compound and FGFR gatekeeper mutations.
| Parameter | Cell Line | FGFR Status | This compound IC50 (nM) | Reference |
| Proliferation | KMS-11 | FGFR3 (Y373C) | < 20 | [2] |
| Proliferation | KMS-11R | FGFR3 (Y373C, V555M) | > 1000 | [6][7] |
| Proliferation | JHUEM-2 | FGFR2 (C383R) | ~20 | [9] |
| Proliferation | JHUEM-2 | FGFR2 (C383R, N550K) | ~100 (5-fold resistance) | [9][10] |
| Kinase Activity | FGFR1 | Wild-type | ~25 | [2][3] |
| Kinase Activity | VEGFR2 | Wild-type | 100-200 | [2][3] |
Key Experimental Protocols
Cell Viability Assay to Determine IC50 of this compound
This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of this compound using a resazurin-based cell viability assay.[11]
Materials:
-
Parental and suspected resistant cell lines
-
This compound
-
96-well cell culture plates
-
Cell culture medium
-
Resazurin sodium salt solution
-
Plate reader capable of measuring fluorescence
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in cell culture medium.
-
Remove the medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
Add resazurin solution to each well and incubate for 2-4 hours, or until a color change is observed.
-
Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm.
-
Calculate cell viability as a percentage of the vehicle control and plot the results against the log of the drug concentration.
-
Use a non-linear regression analysis to determine the IC50 value.
Western Blotting to Assess FGFR Signaling
This protocol is for assessing the phosphorylation status of FGFR and downstream signaling proteins like ERK.[12][13]
Materials:
-
Cell lysates from treated and untreated cells
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-FGFR, anti-FGFR, anti-phospho-ERK, anti-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse cells and determine the protein concentration of each sample.
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Site-Directed Mutagenesis to Introduce a Gatekeeper Mutation
This protocol outlines the general steps for introducing a specific point mutation (e.g., V555M in FGFR3) into an expression plasmid using a PCR-based method.[14][15]
Materials:
-
Expression plasmid containing the wild-type FGFR cDNA
-
Mutagenic primers containing the desired mutation
-
High-fidelity DNA polymerase
-
DpnI restriction enzyme
-
Competent E. coli cells
Procedure:
-
Design and synthesize complementary mutagenic primers containing the desired nucleotide change.
-
Perform PCR using the wild-type plasmid as a template and the mutagenic primers. This will amplify the entire plasmid, incorporating the mutation.
-
Digest the PCR product with DpnI to remove the parental, methylated template DNA. DpnI specifically cleaves methylated DNA, leaving the newly synthesized, unmethylated (mutant) plasmid intact.[14]
-
Transform the DpnI-treated DNA into competent E. coli cells.
-
Select transformed colonies and isolate the plasmid DNA.
-
Verify the presence of the desired mutation by Sanger sequencing.
Visualizations
FGFR Signaling Pathway and Point of this compound Inhibition
Caption: FGFR signaling pathway and inhibition by this compound.
Experimental Workflow for Characterizing this compound Resistance
Caption: Workflow for generating and characterizing resistance.
References
- 1. stemcell.com [stemcell.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 5. The FGFR1 inhibitor this compound induces mesenchymal-epithelial transition through the transcription factor AP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tumour cell responses to new fibroblast growth factor receptor tyrosine kinase inhibitors and identification of a gatekeeper mutation in FGFR3 as a mechanism of acquired resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oaepublish.com [oaepublish.com]
- 9. The N550K/H Mutations in FGFR2 Confer Differential Resistance to this compound, Dovitinib, and Ponatinib ATP-Competitive Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The N550K/H mutations in FGFR2 confer differential resistance to this compound, dovitinib, and ponatinib ATP-competitive inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell Viability Guide | How to Measure Cell Viability [promega.com]
- 12. Western blot protocol | Abcam [abcam.com]
- 13. Detailed Western Blotting (Immunoblotting) Protocol [protocols.io]
- 14. static.igem.org [static.igem.org]
- 15. mcmanuslab.ucsf.edu [mcmanuslab.ucsf.edu]
Technical Support Center: Overcoming PD173074 Resistance in Cancer Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering resistance to the FGFR inhibitor PD173074 in cancer cell lines.
Troubleshooting Guide
This guide addresses common issues observed during experiments with this compound-resistant cells.
| Observed Issue | Potential Cause | Suggested Solution |
| Cells show reduced sensitivity to this compound (Increased IC50). | Acquired resistance through genetic or epigenetic alterations. | - Confirm resistance by comparing the IC50 value to the parental, sensitive cell line. A significant fold-increase indicates resistance. - Investigate the mechanism of resistance (see FAQs below). - Consider combination therapies targeting bypass pathways. |
| Downstream signaling (e.g., p-ERK, p-AKT) remains active despite this compound treatment. | Activation of bypass signaling pathways. | - Perform western blot analysis to probe for activation of the PI3K/AKT/mTOR and MAPK pathways. - If AKT is activated, consider a combination with a PI3K or AKT inhibitor. - If ERK activation persists, investigate upstream activators in the MAPK pathway beyond FGFR. |
| Increased expression of other receptor tyrosine kinases (e.g., EGFR, MET). | Compensatory signaling pathway activation. | - Evaluate the expression and phosphorylation status of other RTKs. - Consider a dual-inhibition strategy. For example, combine this compound with an EGFR inhibitor like erlotinib if EGFR is activated.[1] |
| Cells exhibit a more migratory or invasive phenotype. | Epithelial-to-Mesenchymal Transition (EMT). | - Assess EMT markers by western blot or immunofluorescence (e.g., decreased E-cadherin, increased Vimentin).[2] - Investigate signaling pathways known to induce EMT. |
| No mutations are found in the FGFR kinase domain. | Resistance is likely mediated by off-target mechanisms. | - Focus on analyzing bypass signaling pathways (PI3K/AKT, MAPK). - Investigate the expression of drug efflux pumps like ABCB1. |
Frequently Asked Questions (FAQs)
Q1: How can I confirm that my cell line has developed resistance to this compound?
A1: The most direct way to confirm resistance is to determine the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant cell line and compare it to the parental (sensitive) cell line. A significant increase in the IC50 value indicates acquired resistance. For example, in one study, a this compound-resistant SiHa cervical cancer cell line exhibited an IC50 of 11.25 µM, a ~5.5-fold increase compared to the parental cell line's IC50 of 2.069 µM.[3][4]
Q2: What are the common molecular mechanisms of resistance to this compound?
A2: Resistance to this compound and other FGFR inhibitors can be broadly categorized into two types:
-
On-target resistance: This typically involves the acquisition of secondary mutations in the kinase domain of the FGFR gene, which can prevent the drug from binding effectively.[5][6] A common example is the "gatekeeper" mutation.[2][5]
-
Off-target resistance: This occurs when cancer cells activate alternative signaling pathways to bypass their dependency on FGFR signaling. The most common bypass pathways are the PI3K/AKT/mTOR and MAPK signaling cascades.[2][7][8][9] Additionally, resistance can be mediated by the upregulation of other receptor tyrosine kinases or through an epithelial-to-mesenchymal transition (EMT).[2]
Q3: My this compound-resistant cells do not have any mutations in the FGFR kinase domain. What should I investigate next?
A3: If on-target mutations are absent, it is highly likely that resistance is driven by off-target mechanisms. The recommended next steps are:
-
Analyze Bypass Signaling Pathways: Use western blotting to examine the phosphorylation status of key proteins in the PI3K/AKT (p-AKT, p-mTOR) and MAPK (p-ERK) pathways. Constitutive activation of these pathways in the presence of this compound is a strong indicator of bypass signaling.[2][7][8]
-
Investigate Drug Efflux: this compound has been shown to be a substrate of the ABCB1 (MDR1) drug efflux pump.[10][11] Overexpression of ABCB1 can lead to multidrug resistance by actively pumping the drug out of the cell. You can assess ABCB1 expression levels by qPCR or western blot.
Q4: What are some strategies to overcome this compound resistance in my cell line models?
A4: The strategy to overcome resistance depends on the underlying mechanism:
-
For Bypass Pathway Activation: A combination therapy approach is often effective.
-
If the PI3K/AKT pathway is activated, co-treatment with a PI3K inhibitor (e.g., BYL719) or an mTOR inhibitor (e.g., everolimus) may restore sensitivity.[7][9]
-
If the MAPK pathway is hyperactivated, combining this compound with a MEK inhibitor could be beneficial.
-
In cases of compensatory upregulation of other RTKs like EGFR , a dual-inhibition strategy with an EGFR inhibitor such as erlotinib has shown synergistic effects in cholangiocarcinoma cell lines.[1]
-
-
For On-Target Mutations: If a specific FGFR kinase domain mutation is identified, switching to a next-generation, irreversible FGFR inhibitor that is effective against that mutation may be a viable strategy.[7]
-
For ABCB1-mediated resistance: Interestingly, this compound itself has been shown to reverse ABCB1-mediated multidrug resistance by directly inhibiting the pump's function.[10][11] If your cells are resistant to other chemotherapeutic agents due to ABCB1 overexpression, this compound might be used in combination to re-sensitize them.
Quantitative Data Summary
Table 1: IC50 Values of this compound in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Cancer Type | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Increase | Reference |
| SiHa | Cervical Cancer | 2.069 | 11.25 | ~5.5 | [3][4] |
| TFK-1 | Cholangiocarcinoma | ~6.6 | Not Reported | - | [12] |
| KKU-213 | Cholangiocarcinoma | ~8.4 | Not Reported | - | [12] |
| RBE | Cholangiocarcinoma | ~11 | Not Reported | - | [12] |
Table 2: Reversal of ABCB1-Mediated Multidrug Resistance by this compound
| Cell Line | Substrate Drug | IC50 without this compound (nM) | IC50 with 5µM this compound (nM) | Resistance Fold Reversal | Reference |
| KB-C2 | Colchicine | 1187.5 ± 102.5 | 61.2 ± 10.7 | 19.4 | [10] |
| KB-C2 | Paclitaxel | 1460.5 ± 150.3 | 85.1 ± 13.2 | 17.2 | [10] |
| KB-C2 | Vincristine | 728.5 ± 98.6 | 40.2 ± 8.9 | 18.1 | [10] |
| HEK293/ABCB1 | Colchicine | 1259.4 ± 123.4 | 82.1 ± 11.9 | 15.3 | [10] |
| HEK293/ABCB1 | Paclitaxel | 1193.5 ± 131.2 | 75.3 ± 10.1 | 15.8 | [10] |
| HEK293/ABCB1 | Vincristine | 1170.6 ± 129.8 | 70.4 ± 9.8 | 16.6 | [10] |
Experimental Protocols
Protocol 1: Development of this compound-Resistant Cell Lines
This protocol is adapted from studies that developed FGFR inhibitor-resistant cell lines.[3][13][14]
-
Determine Initial IC50: First, determine the IC50 of this compound for your parental cell line using a standard cell viability assay (e.g., MTT or CCK-8).
-
Initial Drug Exposure: Culture the parental cells in their standard medium containing this compound at a concentration equal to the IC50.
-
Gradual Dose Escalation: Once the cells resume proliferation, gradually increase the concentration of this compound in the culture medium. This is typically done in a stepwise manner over several months.
-
Long-term Culture: Maintain the cells in a constant, high concentration of this compound (e.g., 5 µM) for an extended period (e.g., 9 months) to select for a stable resistant population.[3]
-
Verification of Resistance: Periodically, and at the end of the selection process, confirm the resistance phenotype by performing a cell viability assay and calculating the new IC50. Compare this to the parental cell line to determine the fold-increase in resistance.
Protocol 2: Western Blot Analysis of FGFR Signaling Pathways
This protocol provides a general workflow for assessing the activation of key signaling pathways.
-
Cell Lysis:
-
Wash cells with ice-old PBS.
-
Lyse cells in RIPA buffer or a similar lysis buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a standard assay (e.g., BCA or Bradford).
-
Sample Preparation: Mix the protein lysate with Laemmli buffer and denature by heating at 95°C for 5 minutes.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:
-
p-FGFR, FGFR
-
p-AKT, AKT
-
p-ERK, ERK
-
p-mTOR, mTOR
-
β-actin or GAPDH (as a loading control)
-
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Standard FGFR signaling pathway and the inhibitory action of this compound.
Caption: Bypass signaling pathways as a mechanism of resistance to this compound.
Caption: Workflow for developing and characterizing this compound-resistant cell lines.
References
- 1. researchgate.net [researchgate.net]
- 2. Akt Activation Mediates Acquired Resistance to Fibroblast Growth Factor Receptor Inhibitor BGJ398 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MET-Pyk2 Axis Mediates Acquired Resistance to FGFR Inhibition in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding Graphics Contrast [w3c.github.io]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Mechanisms of acquired resistance to fibroblast growth factor receptor targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Convergent MAPK Pathway Alterations Mediate Acquired Resistance to FGFR Inhibitors in Cholangiocarcinoma with FGFR Fusions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubcompare.ai [pubcompare.ai]
- 11. Development and Characterization of Three Novel FGFR Inhibitor Resistant Cervical Cancer Cell Lines to Help Drive Cervical Cancer Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Targeting FGFRs Using this compound as a Novel Therapeutic Strategy in Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development and Characterization of Three Novel FGFR Inhibitor Resistant Cervical Cancer Cell Lines to Help Drive Cervical Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
PD173074 nonspecific effects in cell-based assays
Welcome to the technical support center for PD173074. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on the potential nonspecific effects of this compound in cell-based assays. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to help ensure the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action? this compound is a potent, ATP-competitive, and reversible small-molecule inhibitor of Fibroblast Growth Factor Receptors (FGFRs).[1] It primarily targets the kinase domain of FGFR1 and FGFR3, thereby blocking downstream signaling pathways involved in cell proliferation, differentiation, and survival.[1][2][3] It is widely used in research to investigate the role of FGFR signaling in various biological processes, including cancer.
Q2: How selective is this compound for FGFRs over other kinases? this compound displays a high degree of selectivity for FGFRs over many other tyrosine kinases. For instance, it is approximately 1,000-fold more selective for FGFR1 than for Platelet-Derived Growth Factor Receptor (PDGFR) and the proto-oncogene tyrosine-protein kinase Src.[1][4] However, it also potently inhibits Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), albeit at concentrations higher than those required for FGFR1/3 inhibition.[1] Its activity against other kinases such as EGFR, InsR, MEK, and PKC is significantly weaker.[1] Despite this, some studies have noted comparable inhibitory activity against other kinases like INSR and FLT4, highlighting the potential for off-target effects.[5]
Q3: Can this compound affect multidrug resistance (MDR) in cancer cells? Yes, this is a significant nonspecific effect. This compound has been shown to reverse multidrug resistance mediated by the ATP-binding cassette (ABC) transporters ABCB1 (also known as P-glycoprotein or P-gp) and ABCC10 (also known as MRP7).[6][7][8] It can sensitize cancer cells to chemotherapeutic drugs that are substrates of these transporters, such as paclitaxel and vincristine, by directly inhibiting the transporters' efflux function.[6][8] This effect is specific, as no significant interaction has been observed with ABCC1 or ABCG2 transporters.[6]
Q4: I am observing higher-than-expected cytotoxicity in my experiment. What could be the cause? Unexpected cytotoxicity can stem from several factors:
-
On-Target Toxicity: The cell line you are using may be highly dependent on FGFR signaling, making it particularly sensitive to the inhibitor.
-
Off-Target Kinase Inhibition: At higher concentrations, this compound can inhibit other kinases, including VEGFR2, which may contribute to cytotoxic effects.[1]
-
Induction of Apoptosis: this compound can induce apoptosis by downregulating survival proteins like Mcl-1 and survivin and increasing the Bax/Bcl-2 ratio.[9]
-
Lysosomal Sequestration: this compound is a weak base and can become trapped or sequestered within acidic lysosomes. This accumulation can lead to lysosomal dysfunction and contribute to cytotoxicity, while also reducing the amount of inhibitor available to engage its primary target.[10]
Q5: How can I control for or minimize nonspecific effects in my experiments?
-
Use the Lowest Effective Concentration: Perform a dose-response curve to identify the lowest concentration of this compound that effectively inhibits FGFR signaling without causing excessive toxicity. Optimal concentrations in some cell-based assays have been reported in the 15-20 nM range.[5]
-
Use Appropriate Controls: Include control cell lines that do not express the target FGFR or have a downstream mutation (e.g., in RAS) that makes them independent of FGFR signaling. This compound should have minimal effect on these cells.[1][11]
-
Confirm Target Engagement: Use techniques like Western blotting to confirm that this compound is inhibiting the phosphorylation of FGFR and its direct downstream targets (e.g., ERK, AKT) at your chosen concentration.[3][11]
-
Consider Lysosomal Sequestration: If you observe a loss of efficacy over time (e.g., after 24 hours), it may be due to lysosomal sequestration.[10] Consider co-treatment with a lysosome-alkalinizing agent like chloroquine to see if it restores the inhibitory effect, which can help confirm this phenomenon.[10]
-
Account for Compensatory Signaling: Be aware that prolonged FGFR inhibition can trigger compensatory upregulation of other signaling pathways, such as the EGFR pathway.[12][13]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Higher than expected cytotoxicity or cell death, even at low concentrations. | 1. The cell line is highly dependent on the FGFR/VEGFR pathway. 2. Off-target effects are causing toxicity. 3. Lysosomal sequestration and subsequent lysosomal dysfunction.[10] | 1. Confirm FGFR expression levels in your cell line. Perform a careful dose-titration (e.g., 1 nM - 1 µM) to find the optimal concentration. 2. Use a more selective FGFR inhibitor as a control if available. Validate that the observed phenotype is rescued by adding FGF ligand. 3. Test for lysosomal membrane permeabilization. |
| Inconsistent inhibition of downstream signaling pathways (e.g., p-ERK, p-AKT). | 1. Lysosomal Sequestration: The inhibitor is being trapped in lysosomes, reducing its effective concentration at the target. Efficacy may decrease significantly after several hours.[10] 2. Compensatory Signaling: The cell is compensating for FGFR inhibition by activating other pathways (e.g., EGFR signaling).[12][13] 3. Drug Efflux: If cells overexpress ABCB1 or ABCC10, the inhibitor may be actively pumped out.[6][8] | 1. Perform a time-course experiment (e.g., 1, 6, 24, 48 hours) to check the duration of target inhibition. Co-treat with chloroquine to see if the inhibitory effect is enhanced or sustained.[10] 2. Profile other relevant signaling pathways (e.g., using a phospho-kinase array) to identify potential compensatory mechanisms. Consider dual-inhibition experiments (e.g., with an EGFR inhibitor).[12] 3. Check for expression of relevant ABC transporters. Use a known inhibitor of the transporter (e.g., verapamil for ABCB1) as a control. |
| Cells develop resistance or the inhibitor loses efficacy over time. | 1. Drug Efflux: The cells may overexpress MDR transporters like ABCB1, reducing intracellular drug concentration.[6][7] 2. Compensatory Pathway Activation: Chronic inhibition of FGFR may lead to sustained activation of alternative survival pathways.[12][13] | 1. Measure the expression of ABCB1 and ABCC10. Test whether co-treatment with an ABC transporter inhibitor restores sensitivity to this compound. 2. Analyze signaling pathways in resistant vs. sensitive cells to identify upregulated pathways. This may reveal new targets for combination therapy. |
Quantitative Data Summary
Table 1: Kinase Selectivity Profile of this compound
This table summarizes the half-maximal inhibitory concentrations (IC₅₀) of this compound against various kinases, demonstrating its selectivity profile.
| Kinase Target | IC₅₀ (nM) | Reference(s) |
| Primary Targets | ||
| FGFR3 | 5 | |
| FGFR1 | 21.5 - 25 | [1][4] |
| Secondary/Off-Targets | ||
| VEGFR2 | ~100 - 200 | [1][4] |
| PDGFR | 17,600 | |
| c-Src | 19,800 | |
| EGFR | > 50,000 | |
| InsR | > 50,000 | |
| MEK | > 50,000 | |
| PKC | > 50,000 |
Table 2: Documented Nonspecific Effects of this compound on Cellular Processes
This table highlights key nonspecific effects that can influence experimental outcomes.
| Nonspecific Effect | Cellular Target/Process | Experimental Implication | Reference(s) |
| Reversal of Multidrug Resistance | ABCB1 (P-gp) & ABCC10 (MRP7) transporters | Potentiates the effect of chemotherapeutics that are substrates of these transporters. Can lead to misinterpretation of synergistic effects. | [6][7][8] |
| Lysosomal Sequestration | Accumulation in lysosomes | Reduces bioavailability of the drug at its target, leading to a loss of efficacy over time. Can induce lysosomal dysfunction. | [10] |
| Compensatory Signaling | Upregulation of EGFR pathway activity | Can lead to acquired resistance. Suggests a rationale for combination therapy with EGFR inhibitors. | [12][13] |
| Induction of MET | Inhibition of MAPK/AP-1 signaling | Can alter cell morphology from mesenchymal to epithelial, suppressing invasion. | [2] |
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay This protocol is adapted from methodologies used to determine the IC₅₀ of this compound against FGFR1.[1]
-
Reaction Setup: Prepare a reaction mixture in a total volume of 100 µL containing:
-
25 mM HEPES buffer (pH 7.4)
-
150 mM NaCl
-
10 mM MnCl₂
-
0.2 mM Sodium Orthovanadate
-
750 µg/mL random copolymer substrate (e.g., poly(Glu, Tyr) 4:1)
-
Varying concentrations of this compound (dissolved in DMSO)
-
60-75 ng of purified full-length FGFR1 kinase enzyme.
-
-
Initiation: Start the reaction by adding [γ-³²P]ATP to a final concentration of 5 µM.
-
Incubation: Incubate the samples at 25°C for 10 minutes.
-
Termination: Stop the reaction by adding 30% trichloroacetic acid (TCA).
-
Precipitation and Washing: Precipitate the material onto glass-fiber filter mats. Wash the filters three times with 15% TCA to remove unincorporated ATP.
-
Quantification: Determine the incorporation of ³²P into the substrate by measuring the radioactivity retained on the filters using a scintillation counter.
-
Analysis: Define nonspecific activity from samples incubated without enzyme. Calculate specific kinase activity by subtracting nonspecific activity from total activity. Determine the IC₅₀ value by plotting the percentage of inhibition against the log concentration of this compound.
Protocol 2: Cell Viability (MTT) Assay This protocol is a standard method to assess the effect of this compound on cell proliferation and viability.[11]
-
Cell Plating: Seed 3,000 cells per well in a 96-well plate in quadruplicate and allow them to attach for 24 hours.
-
Inhibitor Addition: Add this compound at various concentrations to the designated wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for 72 hours. At 48 hours, carefully replenish the medium with fresh medium containing the inhibitor at the same concentrations.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of viable cells relative to the vehicle-treated control wells.
Protocol 3: Western Blotting for Signaling Pathway Analysis This protocol is used to verify the on-target activity of this compound by measuring the phosphorylation status of FGFR and its downstream effectors.[12]
-
Cell Treatment: Plate cells and allow them to attach. Starve cells of serum if necessary to reduce basal signaling. Treat with the desired concentrations of this compound for the specified duration (e.g., 1-2 hours). If studying ligand-induced signaling, stimulate with FGF ligand for 15 minutes before lysis.
-
Lysis: Wash cells with ice-cold PBS and lyse them in ice-cold NP-40 lysis buffer (e.g., 150 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Nonidet P-40) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-phospho-FGFR, anti-phospho-ERK, anti-total-ERK) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensity using densitometry software. Normalize phosphorylated protein levels to total protein levels and/or a loading control (e.g., GAPDH, β-actin).
Visualizations
Caption: FGFR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for investigating nonspecific effects.
Caption: Troubleshooting logic for unexpected experimental results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. The FGFR1 inhibitor this compound induces mesenchymal-epithelial transition through the transcription factor AP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. academic.oup.com [academic.oup.com]
- 6. This compound, a selective FGFR inhibitor, reverses ABCB1-mediated drug resistance in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a selective FGFR inhibitor, reverses ABCB1-mediated drug resistance in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, a selective FGFR inhibitor, reverses MRP7 (ABCC10)-mediated MDR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of FGFR signaling by this compound improves antitumor immunity and impairs breast cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Small molecule FGF receptor inhibitors block FGFR-dependent urothelial carcinoma growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting FGFRs Using this compound as a Novel Therapeutic Strategy in Cholangiocarcinoma [mdpi.com]
- 13. Targeting FGFRs Using this compound as a Novel Therapeutic Strategy in Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
how to address poor solubility of PD173074 in aqueous media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor aqueous solubility of PD173074.
Frequently Asked Questions (FAQs)
Q1: Why does this compound exhibit poor solubility in aqueous media?
A1: this compound, like many small molecule kinase inhibitors, is designed to bind to the ATP-binding pocket of kinases, which is inherently hydrophobic.[1] This structural characteristic leads to a lipophilic (fat-soluble) nature and consequently, low aqueous solubility.[1] This is a common challenge for this class of compounds.[2]
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound is readily soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Ethanol.[3] It is considered insoluble in water.[3][4] For optimal results, it is recommended to use fresh, anhydrous DMSO as moisture can reduce the solubility of the compound.[4]
Q3: My this compound is not fully dissolving in DMSO. What can I do?
A3: If you encounter difficulty dissolving this compound in DMSO, you can try the following:
-
Warming: Gently warm the solution at 37°C for 10 minutes.[3]
-
Sonication: Use an ultrasonic bath to aid in dissolution.[3] These methods can help break down any compound aggregates.
Q4: How should I prepare stock solutions of this compound?
A4: It is recommended to prepare high-concentration stock solutions in a suitable organic solvent like DMSO. Following reconstitution, it is best practice to aliquot the stock solution into smaller volumes and store them at -20°C to minimize freeze-thaw cycles. Stock solutions are generally stable for up to 6 months at -20°C.
Q5: How can I prepare this compound for in vivo animal studies?
A5: Due to its insolubility in aqueous solutions, specific formulations are required for in vivo administration. Two commonly suggested methods are:
-
Homogeneous Suspension: A homogeneous suspension can be prepared using Carboxymethylcellulose sodium (CMC-Na). For example, a 5 mg/ml suspension can be achieved by mixing 5 mg of this compound in 1 ml of CMC-Na solution.[5][6]
-
Clear Solution for Injection: A clear solution can be prepared using a co-solvent system. For a 1 mL working solution, you can dissolve a high-concentration DMSO stock (e.g., 20 μL of 150 mg/ml) into 400 μL of PEG300, followed by the addition of 50 μL of Tween80, and finally adjusting the volume to 1 mL with ddH₂O.[4][5] It is recommended to use this mixed solution immediately.[4][5]
Troubleshooting Guide: Precipitate Formation in Aqueous Buffers
A common issue encountered is the precipitation of this compound when a DMSO stock solution is diluted into an aqueous buffer, such as Phosphate-Buffered Saline (PBS), for in vitro assays.
Experimental Protocol: Serial Dilution for In Vitro Assays
To minimize precipitation when diluting a DMSO stock solution into an aqueous medium for cell culture or enzymatic assays, a serial dilution approach is recommended.
-
Prepare a high-concentration stock solution: Dissolve this compound in 100% DMSO to a concentration of 10-100 mM.[7]
-
Intermediate Dilution: Perform an intermediate dilution of the DMSO stock in your cell culture medium or assay buffer. The final concentration of DMSO in the assay should be kept as low as possible (typically below 0.5%) to avoid solvent-induced artifacts.
-
Final Dilution: Add the intermediate dilution to the final assay volume.
Troubleshooting Workflow
If precipitation is observed upon dilution, consider the following troubleshooting steps.
Caption: Troubleshooting workflow for addressing this compound precipitation.
Quantitative Solubility Data
The following table summarizes the reported solubility of this compound in various solvents.
| Solvent | Solubility | Source(s) |
| DMSO | 100 mg/mL | |
| DMSO | 100 mM | [7] |
| DMSO | ≥ 52 mg/mL (99.30 mM) | [8] |
| DMSO | ≥26.18 mg/mL | [3] |
| DMSO | 105 mg/mL (200.5 mM) | [4] |
| Ethanol | 100 mM | [7] |
| Ethanol | ≥108.4 mg/mL (with ultrasonic) | [3] |
| Ethanol | 50 mg/mL (95.47 mM) | [5] |
| Ethanol | 25 mg/mL | [9] |
| Water | Insoluble | [3][4] |
This compound Signaling Pathway Inhibition
This compound is a potent, ATP-competitive inhibitor of Fibroblast Growth Factor Receptors (FGFRs) and Vascular Endothelial Growth Factor Receptors (VEGFRs). Its primary targets are FGFR1 and FGFR3. It also inhibits VEGFR2, but with a lower potency.[4] By blocking the tyrosine kinase activity of these receptors, this compound inhibits downstream signaling pathways involved in cell proliferation, differentiation, and angiogenesis.[9]
Caption: this compound inhibits FGFR and VEGFR signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. apexbt.com [apexbt.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleck.co.jp [selleck.co.jp]
- 6. selleckchem.com [selleckchem.com]
- 7. PD 173074 Supplier | 219580-11-7 | Hello Bio [hellobio.com]
- 8. PD 173074 | CAS:219580-11-7 | FGFR inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 9. caymanchem.com [caymanchem.com]
Technical Support Center: PD173074 Combination Therapy
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing PD173074 in combination therapies to prevent or overcome drug resistance.
Frequently Asked Questions (FAQs)
Q1: What are the primary known mechanisms of acquired resistance to this compound and other FGFR inhibitors?
A1: Acquired resistance to FGFR inhibitors like this compound is a significant challenge. The primary mechanisms can be categorized as:
-
On-Target Alterations: Gatekeeper mutations within the FGFR kinase domain can reduce the binding affinity of the inhibitor. For instance, the V561M mutation in FGFR1 and the V555M mutation in FGFR3 have been shown to confer resistance to this compound.[1][2] The N550K/H mutations in FGFR2 also lead to resistance against various ATP-competitive inhibitors, including this compound.[3][4]
-
Bypass Signaling Pathway Activation: Cancer cells can develop resistance by activating alternative signaling pathways to circumvent the FGFR blockade. Common bypass pathways include the PI3K/AKT/mTOR and EGFR/ERBB pathways.[1][2][3][5] For example, in non-small cell lung cancer (NSCLC) models resistant to EGFR inhibitors, upregulation of the FGFR/PI3K/AKT pathway has been observed.[6]
-
Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters can actively pump drugs out of the cell, reducing their intracellular concentration. While this compound has been shown to reverse ABCB1-mediated multidrug resistance to other chemotherapeutic agents, this mechanism can still play a role in resistance to combination therapy agents.[7][8]
-
Epithelial-to-Mesenchymal Transition (EMT): This cellular reprogramming can lead to broad-spectrum drug resistance, including resistance to FGFR inhibitors.[2][3]
Q2: What are the most promising combination strategies to overcome this compound resistance?
A2: Several combination strategies have shown promise in preclinical studies:
-
Dual FGFR and PI3K/AKT/mTOR Pathway Inhibition: Given that the PI3K/AKT pathway is a common escape mechanism, combining this compound with a PI3K or dual PI3K/mTOR inhibitor has demonstrated synergistic effects.[1][5]
-
Dual FGFR and EGFR Pathway Inhibition: In cancers like cholangiocarcinoma where crosstalk between FGFR and EGFR signaling is observed, the combination of this compound with an EGFR inhibitor like erlotinib has shown synergistic anti-tumor activity.[9][10]
-
Combination with Chemotherapy: this compound can enhance the efficacy of traditional chemotherapeutic agents. For instance, it has shown synergistic activity with paclitaxel and doxorubicin in FGFR2-mutant endometrial cancer cell lines.[5] In small cell lung cancer (SCLC) xenografts, co-administration of this compound significantly potentiated the effect of cisplatin.[11]
-
Combination with BCL2 Inhibitors: Resistance to FGFR inhibitors can involve the suppression of apoptosis. Targeting the BCL2 protein, a key regulator of apoptosis, in combination with an FGFR inhibitor, may restore apoptotic signaling and overcome resistance.[1]
-
Combination with Immunotherapy: In bladder cancer, combining an FGFR inhibitor with a PD-L1 inhibitor has shown promising results in clinical trials, suggesting that targeting the FGFR pathway can make tumors more susceptible to immunotherapy.[12]
Q3: How does this compound affect multidrug resistance (MDR) mediated by ABC transporters?
A3: this compound has a specific interaction with the ABCB1 (also known as P-glycoprotein or MDR1) transporter. It has been shown to directly inhibit the efflux function of ABCB1, thereby increasing the intracellular concentration of other anticancer drugs that are substrates of this transporter, such as paclitaxel, vincristine, and colchicine.[7][8][13] This effect is specific to ABCB1, as no significant interaction has been observed with other ABC transporters like ABCC1 and ABCG2.[7][8] this compound appears to stimulate the ATPase activity of ABCB1, indicating a direct interaction with the transporter.[8]
Troubleshooting Guides
Problem 1: My cancer cell line is showing increasing resistance to this compound monotherapy.
| Possible Cause | Suggested Solution |
| Gatekeeper Mutation | Sequence the FGFR kinase domain in your resistant cell line to check for known resistance mutations (e.g., FGFR1 V561M). If a mutation is present, consider switching to a next-generation FGFR inhibitor that is effective against that specific mutation or initiating a combination therapy targeting downstream pathways. |
| Bypass Pathway Activation | Perform a phospho-kinase array or western blot analysis to screen for the activation of alternative signaling pathways, particularly PI3K/AKT and MAPK/ERK. If a bypass pathway is activated, introduce a second inhibitor targeting a key node in that pathway (e.g., a PI3K inhibitor like BEZ235 or an EGFR inhibitor like erlotinib). |
| Increased Drug Efflux | Use a fluorescent substrate of ABCB1 (e.g., Rhodamine 123) in a flow cytometry-based efflux assay to determine if your resistant cells have increased ABCB1 activity. While this compound can inhibit ABCB1, high levels of overexpression might still contribute to resistance. |
Problem 2: I am not observing a synergistic effect with my this compound combination therapy in vitro.
| Possible Cause | Suggested Solution |
| Suboptimal Dosing | Perform a dose-matrix experiment treating cells with varying concentrations of both this compound and the combination agent. Use software like CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy. |
| Incorrect Timing of Drug Addition | The order and timing of drug administration can be critical. Experiment with sequential versus simultaneous drug addition. For example, pre-treating with this compound for 24 hours before adding a chemotherapeutic agent might enhance its efficacy. |
| Cell Line-Specific Resistance Mechanisms | The dominant resistance mechanism can be highly context-dependent. Ensure that the chosen combination therapy targets a pathway that is relevant to your specific cell line and cancer type. |
| Inappropriate Assay | Ensure your assay is sensitive enough to detect changes in cell viability or proliferation. Consider using multiple assays, such as a metabolic assay (e.g., MTT or CellTiter-Glo) and a direct cell counting or colony formation assay. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound in Reversing ABCB1-Mediated Multidrug Resistance
| Cell Line | ABCB1 Substrate | Resistance Fold (RF) | This compound Conc. (µM) | RF with this compound |
| KB-V1 | Vincristine | 165.8 | 2.5 | Significantly Reduced |
| KB-V1 | Vincristine | 165.8 | 5 | Significantly Reduced |
| Data adapted from a study on reversing ABCB1-mediated drug resistance.[7] |
Table 2: Synergistic Effects of this compound and Erlotinib in Cholangiocarcinoma Cell Lines
| Cell Line | This compound Conc. (µM) | Erlotinib Conc. (µM) | Synergy Score (Bliss Independence Model) |
| KKU-213 | 5 | 5 | 23.78 |
| RBE | 5 | 0.625 | 10.32 |
| Data from a study on dual inhibition of FGFR and EGFR.[9] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay to Determine Synergy
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound and the combination drug. Treat the cells with each drug alone and in combination at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Use software like CompuSyn to calculate IC50 values and the Combination Index (CI) to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Protocol 2: Western Blotting for Bypass Pathway Activation
-
Cell Lysis: Treat cells with this compound at the IC50 concentration for various time points (e.g., 0, 6, 24, 48 hours). Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against key signaling proteins (e.g., p-AKT, total AKT, p-ERK, total ERK, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative changes in protein phosphorylation, indicating pathway activation.
Visualizations
Caption: this compound resistance mechanisms and combination therapy targets.
Caption: Workflow for identifying and overcoming this compound resistance.
References
- 1. Mechanisms of resistance to FGFR1 inhibitors in FGFR1-driven leukemias and lymphomas: implications for optimized treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FGF/FGFR signaling pathway involved resistance in various cancer types - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oaepublish.com [oaepublish.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound, a selective FGFR inhibitor, reverses ABCB1-mediated drug resistance in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a selective FGFR inhibitor, reverses ABCB1-mediated drug resistance in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Targeting FGFRs Using this compound as a Novel Therapeutic Strategy in Cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The fibroblast growth factor receptor inhibitor this compound blocks small cell lung cancer growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. New combination treatment brings hope to advanced bladder cancer patients - UChicago Medicine [uchicagomedicine.org]
- 13. librarysearch.ohsu.edu [librarysearch.ohsu.edu]
Validation & Comparative
Validating PD173074 Inhibition of FGFR Phosphorylation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of PD173074, a potent inhibitor of Fibroblast Growth Factor Receptor (FGFR) phosphorylation, with other commercially available FGFR inhibitors. The information presented is supported by experimental data to aid in the selection of the most appropriate research tools for studying FGFR signaling.
Comparative Analysis of FGFR Inhibitor Potency
This compound is a selective, ATP-competitive inhibitor of FGFRs.[1] Its efficacy, as determined by the half-maximal inhibitory concentration (IC50), is compared with other well-characterized FGFR inhibitors in the table below. The data highlights the potency and selectivity of these compounds against different FGFR family members.
| Inhibitor | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) | Other Notable Targets (IC50 in nM) |
| This compound | ~21.5 - 25[1][2] | - | ~5[1] | - | VEGFR2 (~100)[1] |
| SU5402 | 30[3] | - | - | - | VEGFR2 (20), PDGFRβ (510)[3] |
| AZD4547 | 0.2 | 2.5 | 1.8 | 165 | - |
| BGJ398 (Infigratinib) | 0.9 | 1.4 | 1 | 60 | VEGFR2 (180) |
| Dovitinib (TKI-258) | 8 | 40 | 9 | - | VEGFR1-3 (<40), PDGFRβ (<40), FLT3 (1), c-Kit (2) |
| Ponatinib | 2 | 2 | 18 | 8 | Abl (0.37), VEGFR2 (1.5), PDGFRα (1.1), Src (5.4) |
Experimental Protocols
To validate the inhibitory activity of compounds like this compound on FGFR phosphorylation, two key experimental approaches are commonly employed: in vitro kinase assays and Western blotting of cell lysates.
In Vitro FGFR Kinase Inhibition Assay
This assay directly measures the ability of an inhibitor to block the enzymatic activity of a purified FGFR kinase domain.
Materials:
-
Recombinant human FGFR kinase domain (e.g., FGFR1, FGFR2, FGFR3)
-
Poly(Glu, Tyr) 4:1 as a generic tyrosine kinase substrate
-
Adenosine triphosphate (ATP), γ-32P-ATP for radioactive detection, or cold ATP for non-radioactive methods
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well plates
-
Phosphocellulose paper and stop buffer (e.g., 0.75% phosphoric acid) for radioactive assays
-
ADP-Glo™ Kinase Assay kit (Promega) or similar for non-radioactive detection
Procedure (Radioactive Method):
-
Prepare a reaction mixture containing the kinase reaction buffer, recombinant FGFR enzyme, and the poly(Glu, Tyr) substrate.
-
Add serial dilutions of the test inhibitor (e.g., this compound) or vehicle control (DMSO) to the wells of a 96-well plate.
-
Initiate the kinase reaction by adding a mixture of cold ATP and γ-32P-ATP to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 10-30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with the stop buffer to remove unincorporated γ-32P-ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by non-linear regression analysis.
Western Blot Analysis of FGFR Phosphorylation in Cells
This method assesses the inhibition of FGFR autophosphorylation within a cellular context.
Materials:
-
Cell line expressing the FGFR of interest (e.g., HEK293T cells transfected with an FGFR expression vector)
-
Cell culture medium and supplements
-
Fibroblast Growth Factor (FGF) ligand to stimulate the receptor (e.g., FGF2)
-
Test inhibitor (e.g., this compound)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-FGFR (specific to the activated receptor) and anti-total-FGFR (as a loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Starve the cells in serum-free medium for several hours to reduce basal receptor phosphorylation.
-
Pre-treat the cells with various concentrations of the test inhibitor or vehicle control for 1-2 hours.
-
Stimulate the cells with the appropriate FGF ligand for a short period (e.g., 10-15 minutes) to induce FGFR phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-FGFR antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and a chemiluminescence imager.
-
Strip the membrane and re-probe with the anti-total-FGFR antibody to confirm equal protein loading.
-
Quantify the band intensities to determine the extent of phosphorylation inhibition.
Visualizing Key Processes
To better understand the context of this compound's action, the following diagrams illustrate the FGFR signaling pathway and a typical workflow for validating FGFR inhibitors.
Caption: FGFR Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Validating FGFR Inhibitor Efficacy.
References
A Head-to-Head Battle of Kinase Inhibitors: PD173074 vs. SU5402 in FGFR Inhibition
In the landscape of targeted cancer therapy and stem cell research, the inhibition of Fibroblast Growth Factor Receptor (FGFR) signaling is a critical area of investigation. Among the chemical inhibitors developed to probe and target this pathway, PD173074 and SU5402 have been widely utilized. This guide provides a comprehensive comparison of their potency and specificity, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.
Potency: this compound Demonstrates Superior Inhibitory Activity
Experimental data consistently show that this compound is a significantly more potent inhibitor of FGFRs than SU5402. Multiple studies have reported that this compound is approximately 1000 times more potent than SU5402 in inhibiting FGFR activity.[1][2][3] This difference in potency is reflected in their half-maximal inhibitory concentration (IC50) values against various FGFR isoforms.
This compound exhibits IC50 values in the low nanomolar range for FGFR1 and FGFR3, at 21.5 nM and 5 nM, respectively.[1][2] In contrast, SU5402's IC50 for FGFR1 is reported to be 30 nM, and its effectiveness in cell-based assays often requires micromolar concentrations.[4][5]
Specificity: A Sharper Tool in the Toolbox
Beyond its higher potency, this compound also offers a more selective inhibition profile compared to SU5402. While both compounds are ATP-competitive inhibitors, SU5402 demonstrates significant off-target activity against other receptor tyrosine kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Platelet-Derived Growth Factor Receptor Beta (PDGFRβ), with IC50 values of 20 nM and 510 nM, respectively.[6] In some instances, SU5402 has been shown to be more active against off-target kinases than against FGFRs.[6]
This compound, on the other hand, displays a cleaner profile. While it does inhibit VEGFR2, its IC50 is around 100-200 nM, indicating a greater selectivity for FGFRs.[2] It shows weak to no activity against a panel of other kinases such as PDGFR, EGFR, Src, and MEK at concentrations where it potently inhibits FGFRs.[2] This higher specificity makes this compound a more precise tool for dissecting FGFR-specific signaling events.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the IC50 values of this compound and SU5402 against key kinases, compiled from various studies.
| Target Kinase | This compound IC50 (nM) | SU5402 IC50 (nM) |
| FGFR1 | 21.5[1][2] | 30 |
| FGFR3 | 5[1][2] | Not widely reported |
| VEGFR2 | ~100-200[2] | 20 |
| PDGFRβ | >1000 | 510 |
Experimental Methodologies
The determination of inhibitor potency and specificity relies on robust experimental protocols. Below are outlines of common assays used to evaluate compounds like this compound and SU5402.
In Vitro Kinase Assay (Determination of IC50)
This assay directly measures the ability of an inhibitor to block the enzymatic activity of a purified kinase.
-
Reaction Setup: A reaction mixture is prepared containing the purified kinase (e.g., FGFR1), a substrate peptide, and ATP in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Inhibitor Addition: A serial dilution of the inhibitor (this compound or SU5402) is added to the reaction wells.
-
Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 1 hour at room temperature).
-
Detection: The amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as:
-
LanthaScreen™ Eu Kinase Binding Assay: A fluorescence resonance energy transfer (FRET)-based assay that measures the displacement of a fluorescently labeled tracer from the kinase by the inhibitor.
-
ADP-Glo™ Kinase Assay: A luminescence-based assay that measures the amount of ADP produced during the kinase reaction.
-
-
Data Analysis: The percentage of kinase inhibition is plotted against the inhibitor concentration, and the IC50 value is calculated using a suitable curve-fitting model.
Cell-Based Proliferation/Viability Assay
This assay assesses the effect of the inhibitor on the growth and survival of cells that are dependent on FGFR signaling.
-
Cell Seeding: Cancer cell lines with known FGFR alterations (e.g., FGFR amplifications or activating mutations) are seeded in multi-well plates.
-
Inhibitor Treatment: Cells are treated with a range of concentrations of this compound or SU5402 for a specified period (e.g., 72 hours).
-
Viability Measurement: Cell viability is measured using a colorimetric or fluorometric assay, such as the MTT or CellTiter-Glo® assay, which quantifies the number of viable cells.
-
Data Analysis: The percentage of viable cells is plotted against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
Visualizing the Mechanism of Action
To understand how these inhibitors exert their effects, it is essential to visualize the signaling pathway they target and the experimental workflow used for their comparison.
References
- 1. stemcell.com [stemcell.com]
- 2. cdn.stemcell.com [cdn.stemcell.com]
- 3. The FGFR1 inhibitor PD 173074 selectively and potently antagonizes FGF-2 neurotrophic and neurotropic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Small molecule FGF receptor inhibitors block FGFR-dependent urothelial carcinoma growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
A Researcher's Guide to Confirming PD173074 Target Engagement in Cells
For researchers, scientists, and drug development professionals, confirming that a small molecule inhibitor reaches and interacts with its intended target within a cell is a critical step in drug discovery. This guide provides a comparative overview of established and advanced methodologies to confirm the cellular target engagement of PD173074, a potent inhibitor of Fibroblast Growth Factor Receptors (FGFRs) and Vascular Endothelial Growth Factor Receptors (VEGFRs).
This guide will objectively compare the performance of various techniques, supported by experimental data and detailed protocols. We will explore both indirect and direct methods of confirming target engagement, offering insights into their respective strengths and limitations.
Understanding this compound and its Targets
This compound is an ATP-competitive inhibitor primarily targeting FGFR1 and FGFR3, with IC50 values in the low nanomolar range. It also inhibits VEGFR2, albeit at slightly higher concentrations.[1][2][3] Its mechanism of action involves binding to the ATP-binding pocket of the kinase domain, thereby preventing autophosphorylation and subsequent activation of downstream signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways.[1][4]
Comparison of Target Engagement Methodologies
Several techniques can be employed to confirm that this compound is engaging its intended FGFR/VEGFR targets within a cellular context. These methods can be broadly categorized as indirect (measuring the consequences of target binding) and direct (measuring the physical interaction between the drug and the target).
| Method | Principle | Measures | Throughput | Advantages | Disadvantages |
| Western Blot | Immunodetection of specific proteins. | Phosphorylation status of target and downstream proteins. | Low to Medium | Widely accessible, relatively inexpensive, provides information on pathway modulation. | Indirect, requires specific antibodies, semi-quantitative. |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding alters the thermal stability of the target protein. | Direct drug-target interaction. | Low to High (format dependent) | Measures target engagement in intact cells, label-free.[5] | Some interactions may not alter thermal stability, requires specific antibodies for Western blot-based detection.[2] |
| Kinobeads / Chemical Proteomics | Competitive binding of the drug against broad-spectrum kinase inhibitors immobilized on beads. | Direct drug-target interaction and selectivity profiling across the kinome. | High | Unbiased identification of targets and off-targets, provides quantitative affinity data.[6][7] | Requires specialized reagents and mass spectrometry, typically performed on cell lysates.[8] |
| Immunoprecipitation-Mass Spectrometry (IP-MS) | Enrichment of the target protein followed by identification of interacting partners. | Changes in the target's interactome upon drug treatment. | Low to Medium | Can identify downstream effectors and changes in protein complexes. | Indirect, can be prone to non-specific binding, requires specific antibodies and mass spectrometry.[9][10] |
Experimental Protocols
Western Blot for FGFR Phosphorylation
This protocol assesses the ability of this compound to inhibit the autophosphorylation of FGFR, a direct consequence of its binding.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., FGFR-overexpressing cell lines like KMS11 or cells known to have active FGFR signaling) and allow them to adhere overnight. Starve cells in serum-free media for 4-6 hours. Treat cells with varying concentrations of this compound (e.g., 1 nM to 1 µM) or a vehicle control (DMSO) for 1-2 hours. Stimulate the cells with a relevant FGF ligand (e.g., 20 ng/mL FGF2) for 15-30 minutes.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate with a primary antibody against phospho-FGFR (e.g., p-FGFR Tyr653/654) overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detection: Visualize the bands using an ECL substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total FGFR to normalize for protein loading.
Cellular Thermal Shift Assay (CETSA)
CETSA directly measures the binding of this compound to FGFR in intact cells by assessing the increased thermal stability of the target protein upon ligand binding.[5]
Protocol:
-
Cell Treatment: Treat intact cells with this compound or vehicle (DMSO) for 1 hour.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler.
-
Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of liquid nitrogen and a 25°C water bath).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Analysis: Collect the supernatant (soluble fraction) and analyze the amount of soluble FGFR at each temperature by Western blotting as described above. A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement.
Kinobeads Assay
This chemical proteomics approach allows for the unbiased identification of this compound targets and provides a broad selectivity profile.
Protocol:
-
Lysate Preparation: Prepare a native cell lysate from the cells of interest in a non-denaturing lysis buffer.
-
Competitive Binding: Incubate the cell lysate with a range of this compound concentrations or DMSO for a defined period (e.g., 1 hour) at 4°C.
-
Kinobeads Incubation: Add the kinobeads slurry to the lysates and incubate to allow for the capture of kinases that are not bound to this compound.
-
Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the bound proteins.
-
Mass Spectrometry Analysis: Digest the eluted proteins into peptides and analyze them by LC-MS/MS.
-
Data Analysis: Quantify the abundance of each identified kinase in the this compound-treated samples relative to the DMSO control. A dose-dependent decrease in the amount of a kinase pulled down by the kinobeads indicates that it is a target of this compound.
Alternative FGFR Inhibitors for Comparison
To provide a comprehensive analysis, it is beneficial to compare the target engagement profile of this compound with other known FGFR inhibitors.
| Inhibitor | Primary Targets | IC50 (FGFR1) | Notes |
| SU5402 | VEGFR2, FGFR1, PDGFRβ | ~30 nM[11] | A multi-targeted inhibitor, often used as a comparator in FGFR signaling studies.[1][12] |
| AZD4547 | FGFR1, FGFR2, FGFR3 | 0.2 nM[13][14] | A potent and selective pan-FGFR inhibitor.[3][13] |
| Pemigatinib | FGFR1, FGFR2, FGFR3 | < 2 nM[15] | An FDA-approved FGFR inhibitor for certain cancers with FGFR alterations.[2][4][16] |
Visualizing Signaling Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Simplified FGFR signaling pathway and the inhibitory action of this compound.
Caption: Step-by-step workflow for the Cellular Thermal Shift Assay (CETSA).
Conclusion
Confirming the target engagement of this compound in a cellular context is achievable through a variety of robust methods. The choice of technique will depend on the specific research question, available resources, and desired throughput. For initial validation of on-target activity, Western blotting for downstream signaling provides a straightforward, albeit indirect, approach. For direct evidence of target binding in intact cells, CETSA is a powerful tool. For a comprehensive and unbiased view of a compound's selectivity, Kinobeads and other chemical proteomics methods are unparalleled. By selecting the appropriate methodology and carefully executing the experimental protocols, researchers can confidently establish the cellular target engagement of this compound, a crucial step in advancing its potential as a therapeutic agent.
References
- 1. DARTS vs CETSA: Choosing the Right Assay for Target Validation - Creative Proteomics [creative-proteomics.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Current Advances in CETSA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Immunoprecipitation Protocol: Novus Biologicals [novusbio.com]
- 7. selleckchem.com [selleckchem.com]
- 8. research-portal.uu.nl [research-portal.uu.nl]
- 9. annualreviews.org [annualreviews.org]
- 10. genscript.com [genscript.com]
- 11. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. tandfonline.com [tandfonline.com]
- 15. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Assessing PD173074's Impact on Downstream MAPK Signaling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of PD173074, a potent inhibitor of Fibroblast Growth Factor Receptors (FGFRs), and its effects on the downstream Mitogen-Activated Protein Kinase (MAPK) signaling pathway. We present supporting experimental data, detailed methodologies for key experiments, and visualizations to facilitate a clear understanding of its mechanism and performance relative to other common FGFR inhibitors.
Introduction to this compound and the FGFR/MAPK Pathway
This compound is a selective, ATP-competitive inhibitor of FGFR1 and FGFR3. The Fibroblast Growth Factor (FGF) signaling pathway, mediated by FGFRs, plays a crucial role in various cellular processes, including proliferation, differentiation, and migration. Upon activation by FGF ligands, FGFRs dimerize and autophosphorylate, initiating a cascade of downstream signaling events. One of the key pathways activated is the RAS-RAF-MEK-ERK (MAPK) pathway, which is central to regulating cell growth and survival.[1] Dysregulation of the FGFR/MAPK pathway is implicated in numerous cancers, making it a prime target for therapeutic intervention.[2] this compound exerts its effect by binding to the kinase domain of FGFR, preventing its phosphorylation and thereby inhibiting the activation of downstream signaling molecules, including those in the MAPK cascade.[1][3]
Comparative Analysis of FGFR Inhibitors
The efficacy of this compound can be benchmarked against other well-characterized FGFR inhibitors. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and several alternatives against various kinases, providing insight into their potency and selectivity. Lower IC50 values indicate higher potency.
| Inhibitor | Target Kinase | IC50 (nM) | Other Notable Targets (IC50 in nM) |
| This compound | FGFR1 | ~21.5 - 25 [4][5] | VEGFR2 (~100-200)[4][5], PDGFR (>17,600), c-Src (>19,800) |
| FGFR3 | ~5 | ||
| SU5402 | FGFR1 | ~30[6][7][8] | VEGFR2 (~20)[6][7][8], PDGFRβ (~510)[6][7][8] |
| TKI-258 (Dovitinib) | FGFR1 | 8[9] | FLT3 (1), c-Kit (2), VEGFR1/2/3 (10/13/8)[9] |
| FGFR3 | 9[9] | ||
| AZD4547 (Fexagratinib) | FGFR1 | 0.2[10] | FGFR2 (2.5), FGFR3 (1.8), VEGFR2 (24)[10] |
| FGFR2 | 2.5[10] | ||
| FGFR3 | 1.8[10] | ||
| FGFR4 | 165[10][11] | ||
| BGJ398 (Infigratinib) | FGFR1 | 0.9[12][13][14][15][16] | FGFR2 (1.4), FGFR3 (1.0), FGFR4 (60), VEGFR2 (180)[12][14][15] |
| FGFR2 | 1.4[12][13][14][15][16] | ||
| FGFR3 | 1.0[12][13][14][15][16] |
Visualizing the Mechanism of Action
To illustrate the biological context of this compound's activity, the following diagrams depict the FGF/FGFR signaling pathway and a typical experimental workflow for assessing its inhibition.
References
- 1. cellagentech.com [cellagentech.com]
- 2. mdpi.com [mdpi.com]
- 3. selleckchem.com [selleckchem.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. SU 5402 | FGF Receptor Inhibitors: R&D Systems [rndsystems.com]
- 8. stemcell.com [stemcell.com]
- 9. Dovitinib (TKI-258, CHIR-258) | CAS#:405169-16-6 | Chemsrc [chemsrc.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Phase II Study of AZD4547 in Patients With Tumors Harboring Aberrations in the FGFR Pathway: Results From the NCI-MATCH Trial (EAY131) Subprotocol W - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. adooq.com [adooq.com]
- 14. BGJ398 - Biochemicals - CAT N°: 19157 [bertin-bioreagent.com]
- 15. glpbio.com [glpbio.com]
- 16. medchemexpress.com [medchemexpress.com]
PD173074: A More Potent Successor to SU5402 for FGFR Inhibition
In the landscape of tyrosine kinase inhibitors, particularly those targeting Fibroblast Growth Factor Receptors (FGFRs), PD173074 has emerged as a significantly more potent and selective alternative to the earlier compound, SU5402. For researchers and drug development professionals investigating FGFR-driven pathologies, understanding the comparative efficacy and methodologies for evaluating these inhibitors is crucial. This guide provides an objective comparison of this compound and SU5402, supported by experimental data and detailed protocols.
Unveiling a Potency Powerhouse: this compound
This compound is a selective, ATP-competitive inhibitor of FGFRs.[1] It demonstrates remarkable potency against FGFR1 and FGFR3, with IC50 values in the low nanomolar range.[1][2] Notably, it is reported to be approximately 1000 times more potent than SU5402 in inhibiting FGFR activity.[1][2] While SU5402 is a multi-targeted inhibitor affecting VEGFR2, FGFR1, and PDGFRβ, this compound exhibits greater selectivity for FGFRs with significantly less activity against other kinases like PDGFR and EGFR.[2] This enhanced potency and selectivity make this compound a more precise tool for studying FGFR signaling and a more promising candidate for therapeutic development.
At a Glance: this compound vs. SU5402
| Feature | This compound | SU5402 |
| Primary Targets | FGFR1, FGFR3, VEGFR2 | VEGFR2, FGFR1, PDGFRβ |
| Mechanism of Action | ATP-competitive inhibitor of FGFR | Multi-targeted receptor tyrosine kinase inhibitor |
| Potency (IC50) | FGFR1: ~21.5-25 nM[1][2][3], FGFR3: ~5 nM[1][2][3], VEGFR2: 100-200 nM[3] | FGFR1: Micromolar concentrations required for similar effect as this compound[4], VEGFR2: 20 nM, PDGFRβ: 510 nM |
| Selectivity | High for FGFRs over other kinases like PDGFR, EGFR, MEK, or PKC[2] | Broader spectrum, also inhibits VEGFR and PDGFR |
| Reported Relative Potency | ~1000 times more potent than SU5402 against FGFRs[1][2][5] | - |
Delving into the Data: Experimental Evidence
Comparative studies have consistently highlighted the superior performance of this compound. In urothelial carcinoma cell lines, this compound demonstrated IC50 values in the nanomolar range, whereas micromolar concentrations of SU5402 were needed to achieve a similar inhibitory effect on cell proliferation and viability.[4] Both compounds were shown to inhibit FGFR3 phosphorylation and downstream signaling through the MAPK pathway.[4]
Another study focusing on the neurotrophic effects of FGF-2 found that nanomolar concentrations of this compound could prevent FGF-2-supported neuronal survival, while SU5402 was only effective at a 1,000-fold higher concentration.[5]
Visualizing the Molecular Battleground
The following diagrams illustrate the signaling pathways targeted by these inhibitors and a typical workflow for their comparative evaluation.
Caption: FGFR/VEGFR signaling pathways and points of inhibition by this compound and SU5402.
Caption: Experimental workflow for comparing the potency of this compound and SU5402.
Under the Microscope: Experimental Protocols
For researchers looking to replicate or build upon these findings, the following are detailed methodologies for key experiments.
In Vitro Kinase Assay (FRET-based)
This protocol is adapted from a study comparing the effects of this compound and SU5402 on FGFR1 and FGFR3.[4]
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against FGFR kinase activity.
Materials:
-
Recombinant kinase domains of FGFR1 or FGFR3
-
Z'-LYTE™ Kinase Assay Kit (or similar FRET-based assay)
-
This compound and SU5402 stock solutions (in DMSO)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl2, 1 mM EGTA)
-
ATP
-
384-well plates
-
Plate reader capable of measuring fluorescence resonance energy transfer (FRET)
Procedure:
-
Prepare serial dilutions of this compound and SU5402 in the assay buffer.
-
In a 384-well plate, add the diluted inhibitors.
-
Add the kinase (FGFR1 or FGFR3) to each well.
-
Initiate the kinase reaction by adding a mixture of the FRET-peptide substrate and ATP.
-
Incubate the plate at room temperature for 1 hour.
-
Add the development reagent from the assay kit to each well.
-
Incubate for an additional hour at room temperature.
-
Measure the FRET signal using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the effect of inhibitors on cell viability.[4]
Objective: To measure the cytotoxic or cytostatic effects of this compound and SU5402 on cancer cell lines.
Materials:
-
FGFR-dependent cancer cell lines (e.g., urothelial carcinoma cell lines)
-
Complete cell culture medium
-
This compound and SU5402 stock solutions (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and SU5402 (and a vehicle control) for a specified period (e.g., 5 days).[4]
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
Western Blot Analysis for Phosphorylated Proteins
This protocol allows for the assessment of the inhibitors' effects on downstream signaling pathways.[4]
Objective: To determine if this compound and SU5402 inhibit the phosphorylation of FGFR and downstream effectors like ERK.
Materials:
-
FGFR-dependent cell lines
-
This compound and SU5402
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against phospho-FGFR, total FGFR, phospho-ERK, and total ERK
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Treat cultured cells with the inhibitors for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the relative levels of phosphorylated proteins.
References
- 1. stemcell.com [stemcell.com]
- 2. cdn.stemcell.com [cdn.stemcell.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Small molecule FGF receptor inhibitors block FGFR-dependent urothelial carcinoma growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The FGFR1 inhibitor PD 173074 selectively and potently antagonizes FGF-2 neurotrophic and neurotropic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of PD173074 with Other FGFR Tyrosine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Fibroblast Growth Factor Receptor (FGFR) tyrosine kinase inhibitor (TKI) PD173074 with other notable FGFR TKIs. This analysis is supported by experimental data from preclinical studies to aid in the evaluation and selection of appropriate research tools for targeting the FGFR signaling pathway.
Introduction to FGFR and its Inhibition
The Fibroblast Growth Factor (FGF)/FGFR signaling pathway is a critical regulator of various cellular processes, including proliferation, differentiation, migration, and angiogenesis.[1] Dysregulation of this pathway, through mechanisms such as gene amplification, activating mutations, or translocations, is implicated in the pathogenesis of numerous cancers.[2] Consequently, FGFRs have emerged as promising therapeutic targets, leading to the development of several small molecule tyrosine kinase inhibitors.
This compound was one of the early, potent, and selective ATP-competitive inhibitors of FGFRs.[3] While it has been extensively used as a research tool, it has not progressed into clinical development.[4] This guide will compare its biochemical and cellular activity against other well-characterized and clinically relevant FGFR TKIs.
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the in vitro inhibitory activity of this compound and other selected FGFR TKIs against FGFR isoforms and other related kinases. This data provides a quantitative comparison of their potency and selectivity.
Table 1: In Vitro Inhibitory Activity (IC50) of this compound Against FGFRs and Other Kinases
| Target Kinase | This compound IC50 (nM) | Reference(s) |
| FGFR1 | ~21.5 - 25 | [3][5][6] |
| FGFR2 | - | |
| FGFR3 | ~5 | [5] |
| VEGFR2 | ~100 - 200 | [5] |
| PDGFR | >17,600 | [7] |
| c-Src | >19,800 | [7] |
| EGFR | >50,000 | [7] |
| InsR | >50,000 | [7] |
| MEK | >50,000 | [7] |
| PKC | >50,000 | [7] |
Table 2: Comparative IC50 Values of Various FGFR TKIs
| Inhibitor | FGFR1 (nM) | FGFR2 (nM) | FGFR3 (nM) | FGFR4 (nM) | VEGFR2 (nM) | Reference(s) |
| This compound | 21.5 | - | 5 | - | ~100 | |
| SU5402 | - | - | - | - | - | |
| AZD4547 | 0.2 | 2.5 | 1.9 | 129 | 24 | [8] |
| BGJ398 | 0.9 | 1.4 | 1.0 | 60 | 95 | [8] |
| Erdafitinib | 1.2 | 2.5 | 4.6 | 4.8 | 70 | [9] |
| Pemigatinib | 0.4 | 0.5 | 1.2 | 30 | 186 | [10] |
| Infigratinib | 1.1 | 1.0 | 1.5 | 3.1 | 18 | [9] |
Signaling Pathway Overview
FGFR activation by FGF ligands triggers receptor dimerization and autophosphorylation of tyrosine residues within the intracellular kinase domain. This phosphorylation creates docking sites for various adaptor proteins and enzymes, leading to the activation of downstream signaling cascades, primarily the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation and survival.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the characterization of FGFR inhibitors.
In Vitro Kinase Inhibition Assay (Example using ADP-Glo™)
This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely correlated with the inhibitory activity of the test compound.
Materials:
-
Recombinant human FGFR enzyme
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
Substrate (e.g., Poly(E,Y)4:1)
-
ATP
-
This compound or other test inhibitors
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the inhibitor in kinase buffer.
-
In a 384-well plate, add 1 µL of the inhibitor solution or DMSO (vehicle control).
-
Add 2 µL of FGFR enzyme solution to each well.
-
Add 2 µL of a mixture of the substrate and ATP to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate IC50 values by plotting the percentage of inhibition against the inhibitor concentration.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line with known FGFR status
-
Complete cell culture medium
-
This compound or other test inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl and 10% SDS)
-
96-well plates
-
Spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the inhibitor or DMSO (vehicle control).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a spectrophotometer.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
In Vivo Xenograft Tumor Model
This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line for implantation
-
This compound or other test inhibitors formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the inhibitor or vehicle control to the respective groups according to the planned dosing schedule (e.g., daily oral gavage).
-
Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for biomarkers of target engagement and apoptosis).
Discussion and Conclusion
This compound is a potent and selective inhibitor of FGFRs, particularly FGFR1 and FGFR3, with significantly less activity against other tyrosine kinases such as PDGFR and EGFR.[7] Its selectivity profile makes it a valuable tool for preclinical research to investigate the biological consequences of FGFR inhibition.
Compared to newer, clinically approved FGFR inhibitors like erdafitinib, pemigatinib, and infigratinib, this compound exhibits a similar potency for FGFR1 and FGFR3. However, the clinical-stage inhibitors have been more extensively characterized against all four FGFR isoforms and have undergone rigorous safety and efficacy testing in humans.
The choice of an FGFR inhibitor for research purposes will depend on the specific experimental goals. For studies requiring a well-characterized, potent, and selective inhibitor of FGFR1 and FGFR3, this compound remains a relevant and useful compound. For translational research aiming to model clinical scenarios, the use of clinically approved inhibitors may be more appropriate.
This guide provides a foundational comparison to aid in the informed selection and application of FGFR TKIs in a research setting. The provided data and protocols should facilitate the design of robust experiments to further elucidate the role of FGFR signaling in health and disease.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The fibroblast growth factor receptor inhibitor this compound blocks small cell lung cancer growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. selleckchem.com [selleckchem.com]
- 6. stemcell.com [stemcell.com]
- 7. PD 173074 | FGFR | Tocris Bioscience [tocris.com]
- 8. academic.oup.com [academic.oup.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. targetedonc.com [targetedonc.com]
PD173074 in the Spotlight: A Comparative Guide to its Western Blot Validation for ERK Phosphorylation Inhibition
For researchers, scientists, and drug development professionals investigating the intricate web of cellular signaling, the validation of targeted inhibitors is a critical step. This guide provides a comprehensive comparison of the fibroblast growth factor receptor (FGFR) inhibitor, PD173074, and its role in modulating ERK phosphorylation, a key downstream event in the FGFR signaling cascade. We present supporting experimental data, detailed protocols for Western blot analysis, and a comparative look at alternative inhibitors.
The FGFR-ERK Signaling Axis: A Prime Target in Drug Discovery
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a crucial regulator of a multitude of cellular processes, including proliferation, differentiation, migration, and survival.[1] Dysregulation of this pathway, often through FGFR gene amplification, mutations, or translocations, is a known driver in various cancers.[1] Upon activation by fibroblast growth factors (FGFs), FGFRs trigger a downstream cascade, with one of the most prominent being the Ras-Raf-MEK-ERK pathway.[1] The phosphorylation of Extracellular signal-regulated kinases 1 and 2 (ERK1/2) is a hallmark of this pathway's activation and is therefore a key biomarker for assessing the efficacy of FGFR inhibitors.
This compound is a potent and selective inhibitor of FGFRs.[2][3] By binding to the ATP-binding pocket of the FGFR kinase domain, it effectively blocks the receptor's autophosphorylation and subsequent activation of downstream signaling molecules, including ERK.[1] This inhibitory action makes this compound a valuable tool for studying FGFR-driven cellular processes and a potential therapeutic agent.
Comparative Analysis of FGFR Inhibitors on ERK Phosphorylation
| Inhibitor | Target(s) | Reported Effect on ERK Phosphorylation | Notes |
| This compound | FGFR1, FGFR3 | Potent inhibitor of FGF-induced ERK phosphorylation.[3] | A widely used tool compound for studying FGFR signaling. |
| SU5402 | FGFR, VEGFR | Inhibits FGFR-mediated ERK phosphorylation.[4] | Also exhibits activity against Vascular Endothelial Growth Factor Receptor (VEGFR).[3] |
| AZD4547 | FGFR1, FGFR2, FGFR3 | Effectively suppresses ERK phosphorylation in FGFR-dependent cell lines.[5][6] | An orally bioavailable inhibitor that has been evaluated in clinical trials.[5] |
| BGJ398 (Infigratinib) | FGFR1, FGFR2, FGFR3 | Demonstrates strong inhibition of the FGFR/MEK/ERK pathway. | Approved for the treatment of certain cancers with FGFR2 fusions. |
This table is a synthesis of information from multiple sources and experimental conditions may vary between studies.
Visualizing the Mechanism and Workflow
To better illustrate the concepts discussed, the following diagrams outline the FGFR-ERK signaling pathway and a typical Western blot workflow for validating inhibitor efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Multikinase activity of fibroblast growth factor receptor (FGFR) inhibitors SU5402, this compound, AZD1480, AZD4547 and BGJ398 compromises the use of small chemicals targeting FGFR catalytic activity for therapy of short-stature syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential responses to kinase inhibition in FGFR2-addicted triple negative breast cancer cells: a quantitative phosphoproteomics study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anti-Tumor Activity of AZD4547 Against NTRK1 Fusion Positive Cancer Cells Through Inhibition of NTRKs - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Specificity of PD173074: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, establishing the precise molecular targets of a small molecule inhibitor is paramount. This guide provides a comprehensive comparison of the fibroblast growth factor receptor (FGFR) inhibitor, PD173074, detailing its on-target specificity and off-target activities. By leveraging data from studies on cancer cell lines with varying FGFR expression levels and mutations, this document serves as a valuable resource for evaluating the utility of this compound in preclinical research.
On-Target Efficacy: Correlation with FGFR Expression
The antitumor activity of this compound is strongly correlated with the expression and activation status of FGFRs. Studies have consistently demonstrated that cell lines with higher levels of FGFR expression are more sensitive to the inhibitory effects of this compound.
Comparative Efficacy of this compound in Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in a panel of cancer cell lines, highlighting the correlation between FGFR expression/mutation status and drug sensitivity.
| Cell Line | Cancer Type | FGFR Status | This compound IC50 (nM) | Reference |
| KMS-11 | Multiple Myeloma | FGFR3 (Y373C mutation) | <20 | [1] |
| KMS-18 | Multiple Myeloma | FGFR3 (K650E mutation) | <20 | [1] |
| RT112 | Bladder Cancer | High FGFR3 expression | Not explicitly stated, but sensitive | [2] |
| SW780 | Bladder Cancer | High FGFR3 expression | Not explicitly stated, but sensitive | [2] |
| MGH-U3 | Bladder Cancer | FGFR3 (Y375C mutation) | Not explicitly stated, but sensitive | [2] |
| KKU-100 | Cholangiocarcinoma | Low FGFR expression | ~16,000 | [3] |
| TFK-1 | Cholangiocarcinoma | High FGFR3/4 expression | ~6,600 | [3] |
| KKU-213 | Cholangiocarcinoma | High FGFR2 expression | ~8,400 | [3] |
| RBE | Cholangiocarcinoma | High FGFR1/3 expression | ~11,000 | [3] |
| NCI-H1581 | Lung Cancer | FGFR1 amplification | 12.25 | [1] |
| KG-1 | Leukemia | - | 51.29 | [1] |
| MFM-223 | Breast Cancer | - | 215.76 | [1] |
Off-Target Activity Profile
While this compound is a potent inhibitor of FGFRs, it also exhibits activity against other kinases, particularly at higher concentrations. Understanding this off-target profile is crucial for interpreting experimental results and anticipating potential side effects in therapeutic applications.
Kinase Selectivity of this compound
The following table presents the IC50 values of this compound against a panel of kinases, providing a clear comparison of its on-target versus off-target potency.
| Kinase Target | This compound IC50 (nM) | Reference |
| FGFR1 | ~25 | [1] |
| FGFR3 | ~5 | [1] |
| VEGFR2 | 100 - 200 | [1] |
| PDGFR | >1000-fold higher than FGFR1 | [1] |
| c-Src | >1000-fold higher than FGFR1 | [1] |
| InsR | >1000-fold higher than FGFR1 | [1] |
| EGFR | >1000-fold higher than FGFR1 | [1] |
| MEK | >1000-fold higher than FGFR1 | [1] |
| PKC | >1000-fold higher than FGFR1 | [1] |
Experimental Protocols
To facilitate the replication and validation of these findings, detailed experimental protocols are provided below.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to fully dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis of FGFR Phosphorylation
Objective: To assess the inhibitory effect of this compound on FGFR signaling.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-FGFR, anti-total-FGFR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-FGFR overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Strip the membrane and re-probe with antibodies against total FGFR and a loading control (e.g., β-actin) to confirm equal protein loading.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved is essential for a clear understanding of this compound's mechanism of action.
Caption: FGFR signaling pathway and the inhibitory action of this compound.
Caption: Workflow for assessing this compound's effect on cell viability and FGFR phosphorylation.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for PD173074
Essential guidance for the safe handling and disposal of PD173074, a potent FGFR inhibitor, to ensure a secure laboratory environment and regulatory compliance.
Researchers and laboratory personnel handling this compound must adhere to strict safety protocols to mitigate risks and ensure proper disposal. This guide provides a comprehensive, step-by-step approach to the safe management of this compound waste, from handling and storage to final disposal.
Immediate Safety and Handling Protocols
This compound is a potent research chemical and should be handled with care. Always consult the product's Safety Data Sheet (SDS) before use. General safety practices include wearing appropriate personal protective equipment (PPE), such as gloves, lab coats, and safety glasses. Work should be conducted in a well-ventilated area, preferably a fume hood.
Storage: Store this compound at +4°C for long-term stability. Solutions of this compound in DMSO or ethanol can be stored at -20°C for up to one month, though it is recommended to prepare and use solutions on the same day if possible.[1]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative information for this compound.
| Property | Value | Source |
| Molecular Weight | 523.67 g/mol | [2] |
| Solubility in DMSO | 100 mM | [1][2] |
| Solubility in Ethanol | 100 mM | [1][2] |
| Storage Temperature (Solid) | +4°C | [1][2] |
| Storage Temperature (Solutions) | -20°C (up to one month) | [1] |
| IC50 (FGFR1) | 21.5 nM | [3] |
| IC50 (FGFR3) | 5 nM | [2] |
Step-by-Step Disposal Procedure
The proper disposal of this compound waste is critical to prevent environmental contamination and ensure workplace safety. As a potent bioactive compound, this compound waste should be treated as hazardous chemical waste.
1. Waste Segregation:
-
Solid Waste: Collect solid this compound, contaminated lab materials (e.g., weigh boats, pipette tips, gloves), in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless permitted by your institution's hazardous waste guidelines.[4] Aqueous waste should be collected separately from organic solvent waste.[4]
2. Container Management:
-
Use dependable containers that are compatible with the chemical waste.[4]
-
Keep waste containers securely closed except when adding waste.[4]
-
Label containers clearly with "Hazardous Waste," the full chemical name ("this compound"), and any solvent components.
3. Disposal of Empty Containers:
-
A container that has held this compound is not considered empty until it has been triple-rinsed with a suitable solvent (e.g., ethanol or DMSO, followed by water).[5][6]
-
The first rinsate must be collected and disposed of as hazardous chemical waste.[5] Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinsates as hazardous waste.
-
After triple-rinsing, deface or remove the original label from the container before disposal as regular laboratory glass or plastic waste.[6]
4. Final Disposal:
-
All collected hazardous waste must be disposed of through your institution's Environmental Health and Safety (EH&S) office or a licensed hazardous waste disposal contractor.[6]
-
Do not dispose of this compound down the drain or in regular trash.[6][7]
Experimental Workflow: Disposal of this compound
The following diagram illustrates the proper workflow for the disposal of both solid and liquid this compound waste.
Caption: Workflow for the safe disposal of solid, liquid, and container waste of this compound.
References
- 1. PD 173074 Supplier | 219580-11-7 | Hello Bio [hellobio.com]
- 2. rndsystems.com [rndsystems.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. olseh.iisc.ac.in [olseh.iisc.ac.in]
- 6. vumc.org [vumc.org]
- 7. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
Personal protective equipment for handling PD173074
Essential Safety and Handling Guide for PD173074
This document provides crucial safety protocols and operational guidance for the handling and disposal of this compound, a potent and selective inhibitor of Fibroblast Growth Factor Receptors (FGFRs).[1] Given its potent biological activity and use in cancer research, this compound should be handled with the utmost care, treating it as a potentially hazardous compound.[2][3] This guide is intended for researchers, scientists, and drug development professionals.
Compound Data and Storage
Proper storage and accurate preparation of solutions are critical for experimental success and safety. The following table summarizes key quantitative data for this compound.
| Parameter | Value | Source(s) |
| Chemical Name | N-[2-[[4-(Diethylamino)butyl]amino]-6-(3,5-dimethoxyphenyl)pyrido[2,3-d]pyrimidin-7-yl]-N'-(1,1-dimethylethyl)-urea | [1] |
| CAS Number | 219580-11-7 | [1][4] |
| Molecular Weight | ~523.67 g/mol | [4][5] |
| Form | Crystalline solid | [5] |
| Purity | ≥98% | [4][5] |
| IC₅₀ (FGFR1) | 21.5 - 25 nM | [1][3][6] |
| IC₅₀ (FGFR3) | 5 nM | [2] |
| Solubility | Soluble in DMSO (up to 100 mM) and Ethanol (up to 100 mM) | [2][4] |
| Storage (Solid) | Store at +4°C or -20°C | [2][5] |
| Storage (Solutions) | Store solutions at -20°C for up to one month.[4] | [4] |
Operational Plan: Handling and Use
Adherence to a strict, step-by-step protocol is mandatory to minimize exposure risk. As this compound is a potent, biologically active molecule, all handling should be performed within a certified chemical fume hood.
Personal Protective Equipment (PPE)
A baseline of appropriate PPE is required at all times when handling this compound in solid or solution form. The term "chemical-resistant" implies that no measurable amount of the chemical will pass through the material during use.[7]
-
Body Protection: A lab coat or a solid-front barrier gown.[8] A chemical-resistant apron should be worn over the lab coat when handling stock solutions or performing procedures with a high risk of splashing.[9]
-
Hand Protection: Double-layered, chemical-resistant chemotherapy gloves (e.g., nitrile) are required.[8] Gloves must be changed every hour or immediately if contamination, tearing, or puncture occurs.[8]
-
Eye Protection: Chemical safety goggles or a full-face shield must be worn.[8]
-
Respiratory Protection: When handling the solid powder outside of a contained system, use a respirator with a P100 filter to prevent inhalation.[7]
Experimental Protocol: Reconstitution and Dilution
-
Preparation: Before starting, ensure the chemical fume hood is certified and functioning correctly. Prepare the work surface by covering it with absorbent, plastic-backed pads.
-
Equilibration: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.[4]
-
Weighing (if applicable): If weighing the solid compound, perform this task inside the fume hood on a tared weigh boat. Minimize the creation of dust.
-
Reconstitution: Add the desired volume of solvent (e.g., DMSO) to the vial using a calibrated pipette or a Luer-Lok syringe to create a stock solution.[8] Cap the vial securely and vortex until the solid is completely dissolved.
-
Dilution: Perform serial dilutions within the fume hood.
-
Labeling: Clearly label all prepared solutions with the compound name, concentration, solvent, and date of preparation.
-
Post-Handling: Wipe down all surfaces, equipment, and the exterior of vials with an appropriate deactivating agent or 70% ethanol. Dispose of all contaminated disposable items as hazardous waste.
Disposal Plan: Waste Management
Waste containing this compound must be segregated and disposed of as hazardous chemical waste in accordance with institutional and regulatory guidelines. Do not mix this waste with other laboratory waste streams.[8]
-
Solid Waste: This includes contaminated gloves, absorbent pads, weigh boats, and empty vials.
-
Procedure: Collect all solid waste in a designated, sealed, and clearly labeled yellow "Trace" chemotherapy waste container.[8]
-
-
Liquid Waste: This includes unused stock solutions, experimental media containing this compound, and solvent rinses.
-
Procedure: Collect all liquid waste in a dedicated, sealed, and clearly labeled hazardous waste container (e.g., a special black RCRA container).[8] Do not pour this waste down the drain.
-
-
Sharps Waste: This includes contaminated needles, syringes, and pipette tips.
-
Procedure: If a syringe is completely empty with no visible residue, it may be disposed of in a standard red sharps container.[8] However, if any volume of the drug remains, the entire syringe and needle must be disposed of as hazardous chemical waste in the designated black "Bulk" waste container.[8]
-
Workflow for Safe Handling and Disposal
The following diagram outlines the logical workflow for safely managing this compound from receipt to disposal.
Caption: Workflow for handling and disposal of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. PD 173074, FGFR1 and FGFR3 inhibitor (CAS 219580-11-7) | Abcam [abcam.com]
- 3. selleckchem.com [selleckchem.com]
- 4. PD 173074 Supplier | 219580-11-7 | Hello Bio [hellobio.com]
- 5. PD 173074 [bio-gems.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
- 8. web.uri.edu [web.uri.edu]
- 9. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
